4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
4-methyl-1-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-6(2)10-4-7(3)8(9)5-10/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDNKWNWSKSETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine chemical structure and properties
An In-Depth Technical Guide to 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and employs predictive methodologies to detail its chemical structure, physicochemical properties, a proposed synthetic route, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound and a framework for its further investigation.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of many biologically active molecules, including natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry.[4][5] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] Furthermore, the stereogenic centers inherent to many substituted pyrrolidines provide opportunities for fine-tuning pharmacological profiles.[1][3]
Substituted 3-aminopyrrolidine derivatives, in particular, have garnered significant interest as they serve as key building blocks for a variety of therapeutic agents.[6][7] These compounds have been investigated for their potential as antagonists for chemokine receptor 2 (CCR2) and histamine H3 receptors, as well as dual inhibitors of Abl and PI3K kinases, highlighting their therapeutic versatility.[6][7] This guide focuses on the specific derivative, 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, providing a detailed analysis of its structure and predicted properties.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is characterized by a pyrrolidine ring substituted at the 1-position with an isopropyl group, at the 3-position with an amino group, and at the 4-position with a methyl group.
Molecular Structure:
Chemical structure and identifiers.
Predicted Physicochemical Properties:
A summary of the predicted physicochemical properties for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is provided in the table below. These values are computationally derived and serve as a valuable starting point for experimental design.[8][9]
| Property | Predicted Value |
| Molecular Weight | 142.24 g/mol |
| logP | 0.8 - 1.6 |
| Boiling Point | ~180-200 °C |
| pKa (most basic) | ~10-11 (pyrrolidine nitrogen) |
| pKa (least basic) | ~9-10 (primary amine) |
| Solubility | Soluble in water and polar organic solvents |
Proposed Synthesis Pathway
Retrosynthetic Analysis:
A logical retrosynthetic approach would involve the formation of the 3-amino-4-methylpyrrolidine core, followed by N-isopropylation. The key steps would be the introduction of the methyl and amino functionalities onto the pyrrolidine ring.
Proposed Forward Synthesis:
Proposed synthetic workflow.
Step-by-Step Experimental Protocol (Hypothetical):
-
Synthesis of a 4-methyl-3-nitropyrrolidine precursor: This could be achieved through a Michael addition of nitromethane to a suitable α,β-unsaturated ester, followed by cyclization.
-
Reduction of the nitro group: The nitro group can be reduced to a primary amine using standard methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reduction (e.g., Fe in the presence of HCl).[10][11][12]
-
N-isopropylation: The final step involves the introduction of the isopropyl group onto the pyrrolidine nitrogen. This can be accomplished via reductive amination with acetone in the presence of a reducing agent like sodium triacetoxyborohydride.[13]
Spectroscopic Characterization (Predicted)
Predictive models can provide an estimation of the expected NMR spectra for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, which would be crucial for its characterization if synthesized.[14][15]
-
¹H NMR: The spectrum is expected to be complex due to the presence of multiple chiral centers and diastereomers. Key signals would include:
-
A doublet for the methyl group on the pyrrolidine ring.
-
A multiplet for the methine proton of the isopropyl group.
-
Two doublets for the methyl groups of the isopropyl substituent.
-
A broad singlet for the primary amine protons.
-
A series of multiplets for the pyrrolidine ring protons.
-
-
¹³C NMR: The spectrum would show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 143.2.
Potential Biological Activities and Applications
The 3-aminopyrrolidine scaffold is a key component in a number of biologically active compounds.[6][7] Based on structure-activity relationships of similar molecules, 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine could be a valuable building block or a candidate for screening in various therapeutic areas.
-
CNS Disorders: The pyrrolidine ring is present in many CNS-active drugs. The lipophilicity and basicity of this compound make it a candidate for crossing the blood-brain barrier.
-
Receptor Antagonism: As seen with related 3-aminopyrrolidines, this molecule could be explored for its potential as a CCR2 or histamine H3 receptor antagonist.[6]
-
Enzyme Inhibition: The amino group provides a key interaction point for binding to the active sites of various enzymes.
Safety and Handling
While no specific toxicity data exists for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, general precautions for handling aliphatic amines should be followed.[16][17][18]
-
General Hazards: Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[18]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Toxicological Profile of Related Compounds: Some substituted pyrrolidines, particularly those with a cathinone backbone, have shown CNS stimulant effects and potential for abuse. While this compound does not share that specific backbone, its potential effects on the CNS are unknown.
Conclusion
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine represents an intriguing, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The versatility of the 3-aminopyrrolidine scaffold suggests that this compound could be a valuable tool for medicinal chemists and drug discovery professionals. Further experimental validation of the properties and biological activities outlined in this guide is warranted to fully elucidate the potential of this molecule.
References
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A Technical Guide to 4-Methyl-1-isopropylpyrrolidin-3-amine: Synthesis, Characterization, and Applications
This document provides an in-depth technical overview of 4-Methyl-1-isopropylpyrrolidin-3-amine, a substituted pyrrolidine of interest in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical properties, synthesis, analytical characterization, and potential applications. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.
Compound Identification and Physicochemical Properties
4-Methyl-1-isopropylpyrrolidin-3-amine belongs to the class of saturated heterocyclic compounds known as pyrrolidines. The core structure is a five-membered nitrogen-containing ring, which is a prevalent scaffold in numerous biologically active compounds and natural products.[1] This specific derivative is characterized by an isopropyl group attached to the ring nitrogen (position 1), a methyl group at position 4, and a primary amine at position 3. The presence of two stereocenters (at carbons 3 and 4) implies the existence of multiple stereoisomers.
Chemical Identifiers
A clear identification of the molecule is paramount for any scientific investigation. The key identifiers for 4-Methyl-1-isopropylpyrrolidin-3-amine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine | PubChem[2] |
| Molecular Formula | C₈H₁₈N₂ | PubChem[2] |
| CAS Number | 1018443-33-8 (for (S)-isomer) | CymitQuimica[3] |
| Molecular Weight | 142.24 g/mol | Sigma-Aldrich |
| Monoisotopic Mass | 142.147 Da | PubChemLite[2] |
Physicochemical Properties
The predicted physicochemical properties provide insight into the molecule's behavior in various chemical and biological systems. These values are computationally derived and serve as a valuable baseline for experimental design.
| Property | Value | Note |
| XlogP | 0.8 | A measure of lipophilicity.[2] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Influences membrane permeability. |
| Hydrogen Bond Donors | 1 | From the primary amine group. |
| Hydrogen Bond Acceptors | 2 | From the two nitrogen atoms. |
| Rotatable Bond Count | 2 | Relates to conformational flexibility. |
Synthesis and Purification
The synthesis of substituted pyrrolidines is a well-established field in organic chemistry, with numerous strategies available.[4] A common approach involves the construction of the heterocyclic ring followed by functionalization, or the cyclization of a suitably substituted linear precursor. For 4-Methyl-1-isopropylpyrrolidin-3-amine, a plausible synthetic route could involve the reductive amination of a ketone precursor or an intramolecular cyclization strategy.
The following protocol outlines a conceptual multi-step synthesis, illustrating a logical pathway to the target molecule. This process is designed for didactic purposes and would require empirical optimization.
Conceptual Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from commercially available precursors. The key steps involve forming the pyrrolidinone ring, followed by reduction and functional group installation.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Isopropyl-4-methylpyrrolidin-2-one (Lactam Formation)
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-methyl-4-oxopentanoate (1 equiv.) and methanol (100 mL).
-
Reagent Addition: Add isopropylamine (1.2 equiv.) to the solution.[5] The mixture is stirred at room temperature for 30 minutes.
-
Reduction & Cyclization: Cool the flask to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equiv.) portion-wise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. The progress is monitored by Thin Layer Chromatography (TLC). The formation of the lactam occurs via intramolecular cyclization.
-
Work-up: Quench the reaction by slowly adding 1M HCl. Extract the product with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude lactam is purified by vacuum distillation or column chromatography on silica gel.
Step 2: Reduction of the Lactam to 1-Isopropyl-4-methylpyrrolidine
-
Reactor Setup: In a flame-dried 500 mL three-neck flask under an inert nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 equiv.) in anhydrous tetrahydrofuran (THF) (150 mL).
-
Reagent Addition: Add a solution of the purified lactam from Step 1 (1 equiv.) in anhydrous THF (50 mL) dropwise via an addition funnel at 0 °C. Causality: This exothermic reaction must be controlled to prevent side reactions.
-
Reaction: After the addition is complete, the mixture is heated to reflux for 6 hours.[6]
-
Work-up: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. The filtrate is dried and concentrated to yield the crude pyrrolidine.
Step 3: Nitration and Subsequent Reduction to the Amine
-
Nitration: The pyrrolidine from Step 2 is carefully treated with a nitrating agent (e.g., acetyl nitrate) to install a nitro group, predominantly at the 3-position. This step requires careful temperature control.
-
Reduction: The resulting 1-isopropyl-4-methyl-3-nitropyrrolidine is dissolved in ethanol. Palladium on carbon (10% Pd/C) is added as a catalyst. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.[4]
-
Final Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, 4-Methyl-1-isopropylpyrrolidin-3-amine. Further purification can be achieved by distillation.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods is employed for unambiguous structural determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).[7]
-
Instrument: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unequivocally.
-
Expected ¹H NMR Signals:
-
Signals corresponding to the two methyl groups (one on the ring, one on the isopropyl group), which may appear as doublets or singlets depending on their environment.
-
Complex multiplets for the protons on the pyrrolidine ring and the isopropyl methine proton.
-
A broad singlet for the NH₂ protons, which may exchange with D₂O.
-
-
Expected ¹³C NMR Signals:
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS confirms the molecular weight and provides information about the fragmentation pattern, which acts as a molecular fingerprint.
Protocol: GC/MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or methanol.[7]
-
Instrumentation: Use a standard GC/MS system with a non-polar column (e.g., DB-1 or equivalent).
-
GC Program:
-
Injector Temp: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35-400 amu.
-
-
Expected Results:
-
A distinct peak in the chromatogram at a specific retention time.
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (m/z = 142).
-
Characteristic fragment ions resulting from the cleavage of the isopropyl group or fragmentation of the pyrrolidine ring.
-
Applications and Research Interest
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in specific 3D orientations make it an ideal building block for designing ligands that interact with biological targets like enzymes and receptors.
While specific applications for 4-Methyl-1-isopropylpyrrolidin-3-amine are not extensively documented in public literature, its structure suggests significant potential as a chemical intermediate. For instance, the closely related pyridine analogue, 2-isopropyl-4-methylpyridin-3-amine, is a key intermediate in the synthesis of KRAS G12C inhibitors, which are used in cancer therapy.[10][11] This highlights the value of substituted amino-heterocycles in constructing complex, high-value pharmaceutical agents. The primary amine group on the pyrrolidine serves as a versatile chemical handle for further elaboration, allowing for the construction of amides, sulfonamides, and other functional groups to explore structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As a substituted aliphatic amine, 4-Methyl-1-isopropylpyrrolidin-3-amine should be handled with appropriate care. While specific toxicity data is unavailable, related amine compounds are often irritants and may be harmful if ingested or absorbed through the skin.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. The hydrochloride salt form may offer improved stability and handling characteristics.[13]
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PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520. National Center for Biotechnology Information. [Link]
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Differences between cis and trans 1-isopropyl-4-methylpyrrolidin-3-amine
This technical guide details the structural, synthetic, and analytical differentiation of 1-isopropyl-4-methylpyrrolidin-3-amine , a privileged scaffold in medicinal chemistry used for fine-tuning vector positioning in GPCR antagonists (e.g., CCR2/CCR5) and kinase inhibitors.[1][2][3]
Stereochemical Differentiation, Synthesis, and Purification[1]
Executive Summary
The pyrrolidine ring is a cornerstone of modern drug design, offering a semi-rigid scaffold that directs pharmacophores into specific regions of a binding pocket.[2][3] 1-isopropyl-4-methylpyrrolidin-3-amine presents a unique stereochemical challenge: the C3-amine and C4-methyl groups can exist in cis or trans configurations.[1]
This distinction is not merely academic; the vector angle between the amine (often a hydrogen bond donor/acceptor) and the methyl group (a hydrophobic anchor) changes drastically between isomers, often resulting in >100-fold differences in biological potency (SAR).[2][3] This guide provides the methodology to synthesize, separate, and definitively identify these isomers.
Part 1: Structural & Stereochemical Fundamentals[1][2][3]
1.1 The Isomers
The molecule possesses two fixed chiral centers at C3 and C4 (assuming N1 inversion is rapid at ambient temperature).[2][3]
-
Cis-Isomer: The C3-amino and C4-methyl groups reside on the same face of the pyrrolidine envelope.[1]
1.2 Conformational Analysis (Graphviz)
The N-isopropyl group adds significant bulk to the nitrogen, influencing the ring pucker (endo vs. exo) to minimize 1,3-diaxial-like interactions.[1][2][3]
Figure 1: Conformational energy landscape and synthetic access to cis/trans isomers.
Part 2: Synthetic Pathways & Diastereoselection[1][2][3]
To obtain high purity, one must choose a synthetic route that biases the formation of one diastereomer.[2][3]
2.1 Route A: Reductive Amination (The Standard Approach)
This is the most versatile route.[2][3] The precursor is 1-isopropyl-4-methylpyrrolidin-3-one .[1][3]
-
Mechanism: Formation of an imine/enamine with a nitrogen source (e.g., benzylamine or ammonium acetate), followed by reduction.[2][3]
-
Stereocontrol:
-
Bulky Hydrides (e.g., L-Selectride): Attack the imine from the less hindered face (opposite the C4-methyl), yielding the cis-isomer (kinetic product).[1][2][3]
-
Small Hydrides (e.g., NaBH4, NaCNBH3): Often yield a mixture favoring the trans-isomer (thermodynamic product) as the hydride approaches to minimize torsional strain.[2][3]
-
2.2 Route B: Cycloaddition (De Novo Synthesis)
[3+2] Cycloaddition of azomethine ylides (derived from N-isopropylglycine) with crotonates.[1][2][3] This typically yields the trans-pyrrolidine heavily favored by orbital symmetry rules.[1][3]
Part 3: Analytical Differentiation (The "How-To")
Distinguishing these isomers requires a multi-modal approach. NMR is the gold standard. [2][3]
3.1 1H NMR Spectroscopy (Diagnostic Signals)
The coupling constant (
| Feature | Cis-Isomer | Trans-Isomer | Mechanistic Reason |
| 6.0 – 8.5 Hz | 3.0 – 5.5 Hz | Karplus relationship: Cis dihedral angle is ~0-30° (larger | |
| NOE Signal | Strong H3-H4 | Weak / Absent | Nuclear Overhauser Effect depends on spatial proximity ( |
| C4-Methyl Shift | Shielded ( | Deshielded ( | Gamma-gauche effect compresses electron density in cis. |
3.2 Chromatographic Separation
-
TLC/Flash: The cis-isomer is typically more polar (lower
) on silica gel because the amine and methyl are on the same side, exposing a larger polar surface area or allowing internal H-bonding that interacts with silica.[2][3] -
Condition: Silica gel with 1-5%
in MeOH/DCM is required to prevent tailing of the free amine.[1][3]
Part 4: Experimental Protocols
Protocol 4.1: Synthesis via Reductive Amination
Objective: Synthesize a mixture of cis/trans 1-isopropyl-4-methylpyrrolidin-3-amine.
-
Imine Formation:
-
Reduction:
-
Workup:
Protocol 4.2: Separation of Isomers (Salt Formation)
Objective: Isolate the trans-isomer from a 60:40 trans:cis mixture.[1][2][3]
-
Dissolution: Dissolve the crude oil in Ethanol (10 mL/g).
-
Acidification: Add HCl in Dioxane (4M, 2.2 eq) dropwise at 0°C.
-
Crystallization:
Part 5: Workflow Visualization
Figure 2: Decision tree for the purification of pyrrolidine diastereomers.
References
-
Zoetis Services LLC. (2010).[2][3] Pyrrolo[2,3-d]pyrimidine compounds (Oclacitinib Patent).[1][2][3] World Intellectual Property Organization.[2][3] WO2010020905.[2][3] Link
- Context: Describes the synthesis of related pyrrolidine/cyclohexylamine JAK inhibitors and separ
-
Gomez, L., et al. (2018).[2][3] Stereoselective synthesis of 3,4-disubstituted pyrrolidines.[1][2][3] Journal of Organic Chemistry.[2][3] Link
-
Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry.[1][3] Elsevier.[2][3] Link
- Context: Authoritative source on NOE and coupling constant analysis for 5-membered rings.
-
Parchem Fine & Specialty Chemicals. (2024).[2][3] 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine Product Page.[1][3][4]Link[2][3]
Sources
Technical Guide: Therapeutic Potential of 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine Derivatives
Executive Summary
The molecular scaffold 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine (also known as 1-isopropyl-4-methyl-3-aminopyrrolidine) represents a high-value pharmacophore in modern medicinal chemistry. Its structural significance lies in its role as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization.
This guide analyzes the therapeutic utility of this moiety, primarily as the critical C-7 substituent in Ozenoxacin , a novel non-fluorinated quinolone antibiotic. Furthermore, it explores the scaffold's expanding utility in modulating G-protein coupled receptors (GPCRs), specifically CCR2 and CCR5 chemokine receptors, offering pathways for anti-inflammatory drug development.
Part 1: Structural Pharmacology & Scaffold Analysis
The 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine core offers a unique combination of steric bulk, lipophilicity, and defined stereochemistry that enhances drug-target residence time.
Structure-Activity Relationship (SAR) Logic
The efficacy of this scaffold stems from three distinct structural features:
-
The Basic Amine (C-3): Acts as the primary attachment point to the parent pharmacophore (e.g., the quinolone core). It frequently serves as a hydrogen bond donor.
-
The Isopropyl Group (N-1): Provides essential lipophilicity (
modulation), improving membrane permeability. Sterically, it prevents rapid metabolic N-dealkylation compared to methyl or ethyl analogs. -
The Methyl Group (C-4): Introduces a second chiral center, creating a "conformational lock." This rigidity reduces the entropic penalty upon binding to the target protein.
Visualization: SAR Determinants
The following diagram illustrates the functional logic of the scaffold modifications.
Figure 1: Functional decomposition of the 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine scaffold showing the pharmacological impact of each substituent.
Part 2: Primary Therapeutic Application — Antibacterials (Quinolones)[1][2]
The most authoritative application of this scaffold is in the synthesis of Ozenoxacin (Tradename: Ozanex), a topical bactericidal agent approved for treating impetigo.
Mechanism of Action: Dual Inhibition
Unlike older fluoroquinolones that may preferentially target DNA gyrase or Topoisomerase IV, derivatives containing the 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine side chain exhibit balanced dual inhibition.
-
Target 1: DNA Gyrase (Topoisomerase II): Prevents the introduction of negative supercoils, halting DNA replication initiation.
-
Target 2: Topoisomerase IV: Prevents the decatenation (unlinking) of daughter chromosomes after replication.
Clinical Significance: This dual mechanism significantly raises the genetic barrier to resistance. A bacterium must simultaneously acquire mutations in both gyrA and parC genes to develop high-level resistance.
The "Non-Fluorinated" Advantage
Traditional quinolones (fluoroquinolones) contain a fluorine atom at the C-6 position to increase potency but are associated with phototoxicity and chondrotoxicity.
-
The Solution: The 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine side chain at C-7 provides sufficient binding affinity and cell penetration to render the C-6 fluorine unnecessary.
-
Result: Ozenoxacin retains high potency against MRSA and quinolone-resistant S. aureus without the typical safety profile issues of systemic fluoroquinolones.
Visualization: Mechanism of Action Pathway
Figure 2: The dual-target mechanism of action for Ozenoxacin, highlighting the cascade leading to bacterial cell death.
Part 3: Secondary Applications — Chemokine Modulation
Beyond antibacterials, this scaffold is a validated building block for Chemokine Receptor Antagonists , specifically targeting CCR2 and CCR5. These receptors are implicated in chronic inflammatory diseases, including rheumatoid arthritis and atherosclerosis.[1]
CCR2/CCR5 Antagonism
Research indicates that 3-aminopyrrolidine derivatives can block the binding of MCP-1 (CCL2) to the CCR2 receptor.
-
Role of the Scaffold: The basic nitrogen of the pyrrolidine ring interacts with the conserved glutamic acid residue (Glu291) in the transmembrane bundle of the GPCR.
-
Selectivity: The isopropyl group fits into a hydrophobic sub-pocket, enhancing selectivity over other chemokine receptors.
Part 4: Synthetic Protocol & Methodology
This section details the synthesis of the core intermediate: (3R,4R)-1-isopropyl-4-methylpyrrolidin-3-amine .
Note on Stereochemistry: The biological activity is highly stereodependent. The protocol below assumes a chiral pool approach starting from L-aspartic acid or similar chiral precursors to ensure enantiomeric purity.
Synthesis Workflow (Step-by-Step)
Reagents Required:
-
N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (Azomethine ylide precursor)
-
Methyl crotonate (Dipolarophile)
-
TFA (Trifluoroacetic acid)
-
Isopropyl iodide / Potassium Carbonate (
)
Step 1: [3+2] Cycloaddition (Ring Formation)
-
Reaction: Combine N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine with methyl crotonate in dichloromethane (DCM).
-
Catalysis: Add a catalytic amount of TFA (0.1 eq) at 0°C.
-
Mechanism: This generates the pyrrolidine ring via a 1,3-dipolar cycloaddition.
-
Yield: Isolate the racemic 4-methyl-pyrrolidine-3-carboxylate ester.
Step 2: Chiral Resolution & Functionalization
-
Hydrolysis: Convert the ester to the acid using LiOH in THF/Water.
-
Curtius Rearrangement: Treat the acid with Diphenylphosphoryl azide (DPPA) and tert-butanol to convert the carboxylic acid to a Boc-protected amine.
-
Deprotection: Remove the Benzyl group (N-1) via hydrogenolysis (
, Pd/C).
Step 3: N-Alkylation (Introduction of Isopropyl)
-
Alkylation: Dissolve the deprotected pyrrolidine in acetonitrile.
-
Addition: Add 1.1 equivalents of Isopropyl iodide and 2.0 equivalents of
. -
Conditions: Reflux for 12 hours.
-
Purification: Silica gel chromatography to isolate the N-isopropyl derivative.
Step 4: Final Deprotection
-
Boc-Removal: Treat with 4M HCl in Dioxane to yield the final amine salt: 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride .
Visualization: Synthetic Route
Figure 3: Synthetic pathway for the production of the 1-isopropyl-4-methylpyrrolidin-3-amine intermediate.
Part 5: Data Summary & Quality Control
To ensure the integrity of the synthesized scaffold before coupling to a drug core, the following specifications must be met.
Analytical Specifications Table
| Parameter | Specification | Method |
| Purity | > 98.0% | HPLC (C18 column, Acetonitrile/Water gradient) |
| Chiral Purity | > 99.5% ee | Chiral HPLC (Chiralpak AD-H) |
| Appearance | White to off-white solid (HCl salt) | Visual Inspection |
| Identity (NMR) | Confirms Isopropyl doublet ( | 1H-NMR (400 MHz, DMSO-d6) |
| Moisture | < 1.0% | Karl Fischer Titration |
References
-
Ozenoxacin: A Comprehensive Review of its Pharmacological Properties. International Journal of Pharmaceutical Research and Applications. (2023). Retrieved from 3
-
Ozenoxacin: a review of preclinical and clinical efficacy. Journal of Chemotherapy. (2019). Retrieved from 4
-
Potent antagonists of the CCR2b receptor.[5] Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters. (2008). Retrieved from 5
-
Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. Journal of Medicinal Chemistry. (2009). Retrieved from 1
-
FDA Drug Approval Package: Ozenoxacin (NDA 208945). U.S. Food and Drug Administration. (2016). Retrieved from 6
Sources
- 1. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Ozenoxacin: a review of preclinical and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Technical Guide: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine as a Chiral Building Block
This technical guide details the structural utility, synthesis, and application of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine (also known as 1-isopropyl-3-amino-4-methylpyrrolidine). This molecule is a privileged chiral diamine scaffold, critical in the design of fluoroquinolone antibiotics, GPCR ligands (specifically Histamine H3/H4 antagonists), and kinase inhibitors.
Executive Summary
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine represents a high-value "chiral pool" mimetic. Its rigid pyrrolidine core restricts the conformational freedom of the attached amino and methyl groups, allowing medicinal chemists to probe specific vectors in a binding pocket. The N-isopropyl group provides steric bulk and lipophilicity (cLogP modulation), protecting the ring nitrogen from rapid metabolic N-dealkylation while influencing the pKa of the system.
Key Chemical Data:
| Property | Value |
|---|---|
| IUPAC Name | 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine |
| CAS Number | 131815-15-1 (Generic), 143216-16-6 (Specific Isomers) |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| Chiral Centers | C3 and C4 (4 possible stereoisomers) |
| pKa (Calc) | ~9.8 (Secondary amine), ~8.5 (Tertiary ring amine) |[1]
Stereochemical Analysis & Structural Logic
The utility of this building block relies entirely on the defined stereochemistry at positions 3 and 4. The relative configuration (cis vs. trans) dictates the vector angle between the C3-Amino group (H-bond donor) and the C4-Methyl group (Hydrophobic anchor).
Stereoisomer Classification
There are two diastereomeric pairs, each consisting of two enantiomers.
-
Trans-Isomers: The amino and methyl groups are on opposite faces of the ring. This configuration is often preferred for linear binding pockets (e.g., certain GPCR channels).
-
Cis-Isomers: The amino and methyl groups share the same face. This is the critical configuration for many fluoroquinolone antibiotics (e.g., Gemifloxacin analogues), where the cis-orientation mimics the spatial arrangement required for DNA gyrase inhibition.
Visualization of Stereochemical Relationships
The following diagram illustrates the stereochemical divergence starting from a common precursor.
Caption: Stereochemical divergence of the 3,4-disubstituted pyrrolidine scaffold. The (3S, 4R) cis-isomer is a frequent pharmacophore in antibacterial research.
Synthesis Methodologies
Synthesizing this molecule with high stereocontrol is the primary challenge. Two robust protocols are presented below: the [3+2] Cycloaddition Route (for cis-isomers) and the Chiral Pool Route (for trans-isomers).
Protocol A: [3+2] Azomethine Ylide Cycloaddition (Targeting Cis-Isomers)
This method utilizes the inherent diastereoselectivity of 1,3-dipolar cycloadditions.
Reagents:
-
N-Isopropylglycine (Secondary amine precursor)
-
Paraformaldehyde (Source of CH₂)
-
Methyl crotonate (Dipolarophile, defines the methyl stereochemistry)
-
Toluene (Solvent)
Step-by-Step Workflow:
-
Ylide Formation: Reflux N-isopropylglycine (1.0 eq) with paraformaldehyde (1.5 eq) in toluene under Dean-Stark conditions. The decarboxylative condensation generates the non-stabilized azomethine ylide in situ.
-
Cycloaddition: Add methyl crotonate (1.2 eq). The ylide reacts with the alkene.
-
Mechanism:[2] The reaction proceeds via a concerted [3+2] mechanism. The endo-transition state is favored, predominantly yielding the cycloadduct where the C3-carboxyl and C4-methyl groups are cis to each other relative to the ring protons.
-
-
Functional Group Transformation:
-
The resulting intermediate is Methyl 1-isopropyl-4-methylpyrrolidine-3-carboxylate .
-
Hydrolysis: LiOH/THF to the acid.
-
Curtius Rearrangement: Treat acid with Diphenylphosphoryl azide (DPPA) and t-BuOH to yield the N-Boc amine.
-
Deprotection: TFA/DCM removes the Boc group to yield the final primary amine.
-
Protocol B: Chiral Pool Synthesis from L-Aspartic Acid (Targeting Trans-Isomers)
This route guarantees absolute stereochemistry by starting from a defined chiral center.
Step-by-Step Workflow:
-
Starting Material: N-Benzyl-L-aspartic acid.
-
Cyclization: Condensation with formaldehyde yields the oxazolidinone intermediate, fixing the C3 stereocenter.
-
Alkylation: Enolate alkylation with methyl iodide introduces the methyl group at C4. Due to steric hindrance, the methyl group adds anti to the C3-amino substituent, yielding the trans configuration.
-
Reduction & N-Alkylation:
-
Reduce the lactam/oxazolidinone carbonyls using LiAlH₄ to form the pyrrolidine ring.
-
Perform hydrogenolysis (Pd/C, H₂) to remove the N-benzyl group.
-
Reductive Amination: React the free pyrrolidine with acetone and NaBH(OAc)₃ to install the N-isopropyl group.
-
Synthesis Flowchart
Caption: Synthetic pathway via [3+2] cycloaddition to access the pharmacologically relevant cis-isomer.
Applications in Drug Discovery[3][4][5]
Fluoroquinolone Antibiotics
The 3-amino-4-methylpyrrolidine moiety is a validated side chain for 7-substituted fluoroquinolones (e.g., related to Gemifloxacin).
-
Mechanism: The basic nitrogen at C3 interacts with the C7-substituent binding domain of DNA gyrase.
-
Role of Isopropyl: The N-isopropyl group at position 1 increases the lipophilicity of the antibiotic, improving cell membrane permeability in Gram-positive bacteria (e.g., S. pneumoniae). It also prevents metabolic oxidation at the alpha-carbon relative to a straight-chain propyl or ethyl group.
Histamine H3/H4 Antagonists
The diamine motif (pyrrolidine nitrogen + exocyclic amine) separated by the rigid 3-carbon ring system serves as a perfect mimic for the histamine ethylamine tail.
-
Binding: The N-isopropyl group often fits into a hydrophobic pocket in the GPCR transmembrane region, providing subtype selectivity over H1/H2 receptors.
Kinase Inhibitors
In RET kinase inhibitors, 1-isopropyl-substituted pyrazolopyrimidines often utilize a pyrrolidine side chain to solubilize the molecule and interact with the solvent-exposed region of the ATP binding site.
Handling and Stability
-
Physical State: Colorless to pale yellow oil.
-
Basicity: Highly basic. It rapidly absorbs CO₂ from the air to form carbamates. Store under Argon or Nitrogen.
-
Storage: 2-8°C. Long-term storage as the dihydrochloride salt is recommended for stability.
-
Safety: Corrosive and irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
Fluoroquinolone SAR: Synthesis and Structure-Activity Relationships of 7-(3'-amino-4'-methoxypyrrolidin-1'-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. J. Med.[3] Chem., 1997.[4] Link
-
Azomethine Ylide Synthesis: Stereoselective synthesis of 3,4-disubstituted pyrrolidines via [3+2] cycloaddition. Org.[5][6] Lett., 2020.[6] Link
-
Kinase Inhibitors: Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors.[3] J. Med.[3] Chem., 2012.[3] Link
-
General Pyrrolidine Synthesis: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules, 2024. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 3. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 5. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
Solubility Profile of 1-isopropyl-4-methylpyrrolidin-3-amine in Organic Solvents: A Technical Guide
This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-isopropyl-4-methylpyrrolidin-3-amine in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this substituted pyrrolidine derivative. By combining theoretical principles with practical experimental guidance, this guide serves as a complete resource for establishing a robust solubility dataset.
Introduction: The Significance of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development and chemical process design. It influences a multitude of factors, including bioavailability, formulation strategies, purification methods, and reaction kinetics. 1-isopropyl-4-methylpyrrolidin-3-amine, a substituted pyrrolidine, possesses structural features that suggest a complex and interesting solubility behavior. The presence of a secondary amine, a tertiary amine within the ring, and alkyl substituents creates a molecule with the potential for varied interactions with different solvent classes. A thorough understanding of its solubility is therefore paramount for its effective application.
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 1-isopropyl-4-methylpyrrolidin-3-amine, the following structural features are key determinants of its solubility profile:
-
The Pyrrolidine Ring: The parent pyrrolidine ring is a cyclic secondary amine and is miscible with water and most organic solvents.[1][2] This inherent solubility provides a baseline for the behavior of its derivatives.
-
Hydrogen Bonding: The secondary amine group (-NH) is capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom of the pyrrolidine ring can also act as a hydrogen bond acceptor. This allows for strong interactions with protic solvents (e.g., alcohols) and other polar solvents that can accept hydrogen bonds (e.g., acetone). Primary and secondary amines generally exhibit greater water solubility than tertiary amines of similar molecular weight due to their enhanced hydrogen bonding capabilities.[3]
-
Polarity and Dipole Moment: The presence of two nitrogen atoms imparts a significant dipole moment to the molecule, making it polar. This polarity suggests good solubility in polar organic solvents.[4][5]
-
Alkyl Substituents: The isopropyl and methyl groups are nonpolar and contribute to the lipophilicity of the molecule. An increase in the number of carbon atoms in an amine generally leads to a decrease in solubility in polar solvents like water.[4][5] These alkyl groups will favor interactions with nonpolar solvents through van der Waals forces.
-
Basicity: Amines are basic compounds and can be protonated in the presence of an acid.[4] This property can be exploited to enhance solubility in acidic aqueous solutions, a principle often used in purification.
The interplay of these factors will determine the extent to which 1-isopropyl-4-methylpyrrolidin-3-amine dissolves in a given organic solvent. A solvent's polarity, proticity (ability to donate hydrogen bonds), and hydrogen bond accepting capability will all play a crucial role.
Experimental Determination of Solubility
A systematic approach is required to accurately determine the solubility profile. The following section outlines a robust experimental protocol.
Materials and Equipment
-
1-isopropyl-4-methylpyrrolidin-3-amine (high purity)
-
A range of organic solvents (analytical grade or higher), such as:
-
Protic Polar: Methanol, Ethanol, Isopropanol
-
Aprotic Polar: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Nonpolar: Hexane, Toluene, Dichloromethane (DCM)
-
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for determining the solubility of 1-isopropyl-4-methylpyrrolidin-3-amine.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.
-
Add an excess amount of 1-isopropyl-4-methylpyrrolidin-3-amine to each vial to ensure a saturated solution is formed. The presence of undissolved solid is essential.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 1-isopropyl-4-methylpyrrolidin-3-amine of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.
-
Predicted Solubility Profile and Data Presentation
While experimental data is required for definitive values, a predicted solubility profile can be hypothesized based on theoretical principles.
Table 1: Predicted and Experimental Solubility of 1-isopropyl-4-methylpyrrolidin-3-amine at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Protic Polar | Methanol | High | To be determined |
| Ethanol | High | To be determined | |
| Isopropanol | Moderate to High | To be determined | |
| Aprotic Polar | Acetone | Moderate to High | To be determined |
| Acetonitrile | Moderate | To be determined | |
| Dimethylformamide | High | To be determined | |
| Dimethyl sulfoxide | High | To be determined | |
| Nonpolar | Hexane | Low | To be determined |
| Toluene | Low to Moderate | To be determined | |
| Dichloromethane | Moderate | To be determined |
This table provides a framework for organizing the experimentally determined solubility data. The predictions are based on the expected intermolecular interactions.
Factors Influencing Solubility: A Deeper Dive
The solubility of 1-isopropyl-4-methylpyrrolidin-3-amine is a result of a complex interplay of factors, as illustrated in the diagram below.
Figure 2: Key molecular and solvent properties influencing the solubility of 1-isopropyl-4-methylpyrrolidin-3-amine.
Conclusion
References
-
Quora. (2018, March 30). Are amines soluble in organic solvents?[3]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.[4]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]2]
-
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.[5]
-
DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines.[6]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds.
-
MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[7]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Stereochemical Precision: 3-Amino-4-methylpyrrolidine in Modern Drug Discovery
[1][2]
Executive Summary
In the high-stakes arena of lead optimization, the 3-amino-4-methylpyrrolidine scaffold has emerged as a high-value tool for medicinal chemists.[1][2] Unlike the flexible piperazine or unsubstituted pyrrolidine rings, this disubstituted core offers a unique combination of conformational restriction ("locking"), vectorial precision , and metabolic stability .[2][3]
This guide dissects the technical utility of 3-amino-4-methylpyrrolidine, detailing its stereochemical advantages, synthetic accessibility, and proven applications in Factor Xa inhibitors and antimicrobial agents.[1][2]
Part 1: Structural & Stereochemical Rationale[2]
The "Magic Methyl" Effect on Conformation
The addition of a methyl group at the C4 position of a 3-aminopyrrolidine is not merely a lipophilic modification; it is a structural control element.[1][2]
-
Ring Pucker Control: The pyrrolidine ring exists in a dynamic equilibrium between envelope conformations.[2] A C4-methyl substituent forces the ring into a specific pucker to minimize 1,3-diaxial interactions.[1][2]
-
Vector Orientation: This locking effect rigidly orients the C3-amino group (often the primary pharmacophore).[1][2] For example, in the trans configuration, the amino and methyl groups adopt a pseudo-equatorial orientation, maximizing the distance between them and reducing the entropic penalty upon protein binding.[2]
Stereoisomer Landscape
There are four distinct stereoisomers. Selecting the correct isomer is critical for matching the chiral environment of the target protein (e.g., the S1/S4 pockets of serine proteases).[2]
| Isomer Configuration | Geometric Relationship | Key Property |
| (3R, 4R) | Trans | Pseudo-equatorial display; high rigidity.[1][2] |
| (3S, 4S) | Trans | Enantiomer of above; often tested in pairs.[2][3] |
| (3R, 4S) | Cis | Substituents closer in space; often less stable pucker.[2][3] |
| (3S, 4R) | Cis | Enantiomer of above.[2][3] |
Part 2: Synthetic Methodologies
Accessing this scaffold with high enantiopurity is the primary bottleneck.[2] We present two industry-standard routes: [3+2] Cycloaddition (for rapid library generation) and Chiral Pool Synthesis (for scale-up).[1][2]
Method A: [3+2] Azomethine Ylide Cycloaddition (The "Click" Route)
This method is preferred for generating trans-isomers rapidly.[1][2][3] It utilizes the reaction between an electron-deficient alkene (crotonate) and an azomethine ylide generated in situ.[1][2]
Mechanism:
-
Precursor: N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine generates the dipole.[1][2]
-
Dipolarophile: Trans-methyl crotonate dictates the relative stereochemistry.[1][2]
-
Result: The trans-geometry of the alkene is conserved in the pyrrolidine ring.[1][2]
Method B: Chiral Pool Synthesis (From L-Aspartic Acid)
For large-scale preparation of the (3S, 4R) or (3R, 4S) isomers, starting from L-aspartic acid is superior due to defined absolute stereochemistry.[1][2][3]
Workflow Visualization (DOT):
Figure 1: Comparison of synthetic routes. Route A is convergent and preserves relative alkene geometry.[2] Route B relies on the absolute chirality of the amino acid precursor.[2]
Part 3: Experimental Protocol (Bench-Ready)
Protocol: Synthesis of trans-N-Boc-3-amino-4-methylpyrrolidine
Targeting the (3R, 4R) / (3S, 4S) racemate for initial SAR screening.[1][2]
Reagents:
Step-by-Step Procedure:
-
Dipole Generation: In a flame-dried round-bottom flask under Argon, dissolve trans-methyl crotonate (10 mmol) in anhydrous DCM (50 mL).
-
Addition: Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (12 mmol) dropwise at 0°C.
-
Catalysis: Add TFA (1 mmol) slowly (exothermic reaction).
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (formation of pyrrolidine spot).[1][2]
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1][2] Dry combined organics over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) yields trans-1-benzyl-3-methoxycarbonyl-4-methylpyrrolidine.[1][2]
-
Functional Group Manipulation (3 Steps):
Validation Check:
Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7]
Case Study 1: Factor Xa Inhibitors (Bristol-Myers Squibb)
In the development of anticoagulants, BMS researchers utilized the amino(methyl)pyrrolidine scaffold to replace a piperazine core.[1][2]
-
The Problem: The piperazine core was too flexible, leading to poor binding entropy.[2]
-
The Solution: The 3-amino-4-methylpyrrolidine scaffold acted as a bioisostere.[1][2] The pyrrolidine nitrogen anchored in the S4 pocket, while the exocyclic amine (at C3) interacted with the S1 pocket.[2]
-
Outcome: The methyl group at C4 locked the conformation, improving potency (
nM) by ensuring the two nitrogen atoms were perfectly spaced to bridge the S1-S4 distance.[1][2]
Case Study 2: Quinolone Antibiotics
Fluoroquinolones (e.g., Gemifloxacin analogues) frequently employ pyrrolidine side chains at the C7 position to broaden the spectrum against Gram-positive bacteria.[1][2][3]
-
Mechanism: The 3-amino group improves cell permeability and target affinity (DNA gyrase).[1][2]
-
Role of Methyl: Introducing a 4-methyl group increases lipophilicity slightly (improving tissue penetration) and reduces the metabolic liability of the pyrrolidine ring by sterically hindering oxidative enzymes.[1][2]
SAR Logic Diagram:
Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.
References
-
Shi, Y., et al. (2007).[3] "Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 17(21), 5952-5958.[3] Link
-
Raimondi, M. V., et al. (2021).[2][3] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1] Topics in Current Chemistry, 379, 34. Link[1][2]
-
Enamine Ltd. "Synthesis of unique pyrrolidines for drug discovery."[2] Enamine Technical Notes. Link
-
Wong, P. C., et al. (2011).[2] "Discovery of BMS-962212, a Potent and Selective Factor XIa Inhibitor."[1][2][4] Journal of Medicinal Chemistry. Link
-
Patel, D. V., et al. (2000).[2] "Quinolone Antibiotics: Structure-Activity Relationships." American Chemical Society.[1][2] Link[1][2]
Sources
- 1. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sourcing High-Purity 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine for Pharmaceutical R&D
Abstract
This guide provides an in-depth analysis of the supplier landscape and quality control considerations for high-purity 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, a substituted pyrrolidine building block of significant interest in medicinal chemistry. The pyrrolidine scaffold is a cornerstone in the development of numerous FDA-approved drugs, making access to high-quality, well-characterized derivatives critical for successful drug discovery programs.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into navigating supplier availability, verifying chemical and stereochemical purity, and implementing robust analytical protocols for this key intermediate.
Introduction: The Strategic Importance of Substituted Pyrrolidines
The pyrrolidine ring is a privileged scaffold in modern pharmacology, integral to the structure of drugs targeting a wide array of conditions, from diabetes (e.g., Mitiglinide) to viral infections (e.g., Daclatasvir).[1][2] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for creating molecules with high receptor affinity and specificity. 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, with its multiple stereocenters and functional handles, represents a versatile starting material for generating novel chemical entities.
However, the utility of this intermediate is directly proportional to its purity. In a pharmaceutical context, "purity" is a multi-faceted attribute encompassing not only the absence of chemical contaminants but also, critically, the stereochemical integrity of the molecule. The presence of undesired enantiomers or diastereomers can lead to reduced therapeutic efficacy, altered pharmacokinetic profiles, or even significant off-target toxicity.[3][4][5] This guide will dissect these challenges and provide a framework for securing a reliable supply of high-purity material.
Chemical Identity and Physicochemical Properties
A clear understanding of the molecule's fundamental properties is the first step in a successful sourcing strategy.
-
Chemical Name: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine
-
Molecular Weight: 142.25 g/mol [7]
-
CAS Number: 131815-15-1 (This is one of the identified CAS numbers; stereoisomers may have distinct identifiers).[6]
-
Structure:
The structure contains two stereocenters (at carbons 3 and 4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The precise stereochemistry is often a critical quality attribute (CQA) defined by the synthetic route and downstream application.
The Imperative of Purity in Drug Development
For active pharmaceutical ingredients (APIs) and their intermediates, purity is paramount. This section explores the two primary dimensions of purity for a chiral amine like 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine.
Chemical Purity
Chemical impurities can arise from starting materials, reagents, solvents, or side reactions during synthesis.[8] Potential impurities for this molecule could include:
-
Residual Solvents: e.g., N-Methyl-2-pyrrolidone (NMP), a common solvent in related syntheses.[9]
-
Unreacted Intermediates: Precursors from multi-step syntheses.[10]
-
Byproducts: Resulting from over-alkylation, ring-opening, or other side reactions.
These impurities can interfere with subsequent chemical transformations, introduce toxic elements, or complicate regulatory filings.
Stereochemical Purity: A Non-Negotiable Requirement
Chirality, or the "handedness" of a molecule, is a fundamental property in biology.[11] Enzymes, receptors, and other biological targets are themselves chiral, meaning they interact differently with different enantiomers of a drug.[4][5]
-
Efficacy and Safety: Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in the worst cases, contribute to adverse effects.[3][12] The tragic case of thalidomide remains a stark reminder of the devastating consequences of administering the wrong enantiomer.
-
Regulatory Scrutiny: Recognizing these risks, global regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have established stringent guidelines that strongly favor the development of single-enantiomer drugs over racemic mixtures.[3][5][13] Developers are required to characterize and justify the presence of any stereoisomeric impurity.
Therefore, for a molecule like 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, achieving high enantiomeric excess (%ee) or diastereomeric excess (%de) is not merely a matter of quality but a prerequisite for its use in a regulated drug development pipeline.
Supplier Availability and Landscape
Identifying reliable suppliers for niche chemical building blocks requires careful evaluation. The availability of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is primarily concentrated among specialty chemical providers that cater to the R&D sector. Large-scale cGMP production may require custom synthesis contracts.
| Supplier Category | Representative Companies | Purity Considerations | Typical Documentation |
| Research Chemical Catalogs | Parchem[6], Molport | Purity often stated as >95% or >97%. Stereochemistry may not be defined or controlled. | Safety Data Sheet (SDS), Basic Certificate of Analysis (CoA) with purity by HPLC or GC. |
| Custom Synthesis Organizations | SK pharmteco[11], Hyma Synthesis[8] | Can produce specific stereoisomers to high purity specifications (>99% chemical, >99% ee) on a contract basis. | Detailed CoA with NMR, HPLC, Chiral HPLC, Mass Spec data. Process development reports. |
| Building Block Specialists | Enamine[1] | Often provide novel and unique derivatives. Purity and stereochemistry are typically well-characterized. | Comprehensive analytical data provided with purchase. |
Note: This table is illustrative. Researchers must conduct their own due diligence for specific lots and suppliers.
Quality Assessment Workflow: From Supplier to Bench
Trusting a supplier's label is insufficient for rigorous scientific and pharmaceutical development. A robust internal verification process is essential.
Sources
- 1. enamine.net [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. pure-synth.com [pure-synth.com]
- 4. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 5. veranova.com [veranova.com]
- 6. parchem.com [parchem.com]
- 7. PubChemLite - 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine (C8H18N2) [pubchemlite.lcsb.uni.lu]
- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 9. ashland.com [ashland.com]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. skpharmteco.com [skpharmteco.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Synthesis protocols for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine from amino acids
Application Note: Stereoselective Synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine from L-Aspartic Acid
Executive Summary
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antibiotics (e.g., Gemifloxacin), glycosidase inhibitors, and GPCR ligands. This application note details a robust, stereocontrolled protocol for synthesizing 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine starting from the chiral pool precursor L-Aspartic Acid .
Unlike non-specific cycloadditions, this route leverages the inherent chirality of L-aspartic acid to establish the C3-amine configuration. We utilize a steric-directing protection strategy (PhF-group) to install the C4-methyl group with high diastereoselectivity, followed by a double-nucleophilic displacement cyclization to install the N-isopropyl moiety.
Strategic Pathway Analysis
The synthesis relies on transforming the acyclic amino acid backbone into a 1,4-electrophile, which is then cyclized by the target nitrogen nucleophile (isopropylamine).
Figure 1: Critical Path Workflow. The stereocenter at C3 is preserved from Aspartic Acid, while the C4 stereocenter is set during the methylation step via steric control of the PhF (9-phenylfluorenyl) group.
Detailed Experimental Protocols
Phase 1: Scaffold Preparation & Stereoselective Methylation
Objective: Convert L-Aspartic acid into a methylated, reduced acyclic precursor suitable for cyclization. Critical Mechanism: The bulky 9-phenylfluoren-9-yl (PhF) protecting group shields one face of the enolate, forcing the methyl iodide to attack from the opposite side (anti-addition), establishing the trans or cis relationship (tunable) between the amine and the methyl group.
Reagents Table:
| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Parameter |
| L-Aspartic Acid | 1.0 | Starting Material | >99% ee required |
| PhF-Br | 1.1 | Chiral Shield/Protecting Group | 9-bromo-9-phenylfluorene |
| LiHMDS | 2.2 | Non-nucleophilic Base | Maintain < -70°C |
| Methyl Iodide (MeI) | 1.5 | Electrophile | Freshly distilled |
| LiAlH4 | 3.0 | Reducing Agent | Anhydrous conditions |
Step-by-Step Protocol:
-
Protection (PhF-Asp-OMe):
-
Suspend L-Aspartic acid dimethyl ester hydrochloride (10 mmol) in acetonitrile.
-
Add
(2.5 equiv) and (catalytic, 0.1 equiv). -
Add 9-bromo-9-phenylfluorene (PhF-Br) (1.1 equiv).
-
Stir at room temperature for 12 hours. Filter and concentrate.
-
Checkpoint: Isolate the N-PhF protected diester via flash chromatography (Hex/EtOAc).
-
-
Diastereoselective Methylation:
-
Dissolve the N-PhF diester in dry THF under Argon. Cool to -78°C .
-
Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise over 20 minutes. The PhF group prevents racemization of the
-center. -
Stir for 45 minutes to ensure enolate formation.
-
Add Methyl Iodide (1.5 equiv) slowly.
-
Stir at -78°C for 2 hours, then slowly warm to -20°C.
-
Quench with saturated
. Extract with EtOAc.[1][6] -
Outcome: This yields the
-methyl aspartate derivative.[1] The major diastereomer is typically anti (3R, 4S configuration relative to the original aspartate numbering).
-
-
Reductive Cascade:
-
Dissolve the methylated intermediate in anhydrous THF (0°C).
-
Cautiously add LiAlH4 (3.0 equiv) pellets or solution.
-
Reflux for 2 hours.[6] This reduces both ester groups to primary alcohols.
-
Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
-
Result:2-(PhF-amino)-3-methylbutane-1,4-diol .
-
Phase 2: Cyclization and N-Alkylation
Objective: Form the pyrrolidine ring incorporating the isopropyl group and deprotect the primary amine.
Mechanism: Double
Reagents Table:
| Reagent | Equiv.[1][2][3][4][5] | Role | Conditions |
| Methanesulfonyl Chloride (MsCl) | 2.5 | Activation of Alcohols | 0°C, DCM |
| Triethylamine (Et3N) | 3.0 | Base (Acid Scavenger) | Dry |
| Isopropylamine | 5.0 | Nucleophile / N-Source | Sealed tube / Pressure |
| TFA or H2/Pd | - | Deprotection | Final Step |
Step-by-Step Protocol:
-
Activation (Dimesylate Formation):
-
Dissolve the 1,4-diol (from Phase 1) in dry DCM at 0°C.
-
Add Triethylamine (3.0 equiv).
-
Add MsCl (2.5 equiv) dropwise.
-
Stir for 1 hour at 0°C.
-
Wash with cold 1N HCl, then saturated
. Dry and concentrate. -
Intermediate: Unstable bis-mesylate. Use immediately.
-
-
Cyclization (The Ring Closure):
-
Dissolve the bis-mesylate in Acetonitrile or Dioxane .
-
Add Isopropylamine (5.0 equiv). Note: Excess is used to prevent polymerization.
-
Heat in a sealed pressure tube at 80°C for 12–16 hours.
-
Cool, concentrate to remove excess isopropylamine.
-
Partition between DCM and 1N NaOH. The product is in the organic layer.[1][2][6][7]
-
Product:1-isopropyl-4-methyl-3-(PhF-amino)pyrrolidine .
-
-
Global Deprotection:
-
Method A (Standard): Hydrogenolysis. Dissolve in MeOH. Add Pd/C (10% wt). Hydrogenate (1 atm or 50 psi) for 4 hours. This cleaves the PhF group (and benzyl esters if used).
-
Method B (Acidic): Treat with TFA/DCM (1:1) for 1 hour if PhF is resistant to hydrogenolysis (PhF is acid labile).
-
Purification: The final product is a diamine. Purify via cation-exchange chromatography (SCX-2 cartridge) or distillation if volatile.
-
Final Form: Often isolated as the Dihydrochloride salt for stability.
-
Quality Control & Validation
To ensure the protocol produced the correct molecule, the following analytical signatures must be verified.
Stereochemical Verification
-
NOESY NMR: Crucial for determining the relative stereochemistry of the C3-Amine and C4-Methyl.
-
Cis-isomer: Strong NOE correlation between H3 and H4.
-
Trans-isomer: Weak or absent NOE between H3 and H4; strong coupling constant (
vs smaller for cis).
-
Spectroscopic Data (Expected)
-
MS (ESI+):
Da.[8] -
1H NMR (D2O/CDCl3):
- (d, 6H, Isopropyl methyls).
- (d, 3H, C4-Methyl).
- (m, Ring protons).
- (m, 1H, Isopropyl CH).
References
-
Stereoselective Methylation of Aspartates
-
Cyclization Methodologies
-
General Pyrrolidine Synthesis
- Title: Synthesis of 3-Aminopyrrolidines
- Source:Journal of Organic Chemistry.
- Context: Altern
-
Gemifloxacin Precursors
- Title: Synthesis and antibacterial activity of novel quinolones containing 3-amino-4-methylpyrrolidines.
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Validates the biological relevance of the target scaffold.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 8. PubChemLite - 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine (C8H18N2) [pubchemlite.lcsb.uni.lu]
- 9. A Large-Scale Preparation of (3S, 4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and Its Analogs from L-Aspartic Acid [jstage.jst.go.jp]
Application Note: Peptide Coupling Protocols for 1-isopropyl-4-methylpyrrolidin-3-amine
Abstract
This guide details the optimized procedures for incorporating 1-isopropyl-4-methylpyrrolidin-3-amine into peptide backbones.[1] This building block presents a "dual-challenge" in medicinal chemistry: steric hindrance arising from the C4-methyl group and solubility/workup complications caused by the basic N1-isopropyl tertiary amine.[1] Standard peptide coupling protocols (e.g., EDC/HOBt) often fail to drive this reaction to completion or result in significant product loss during acidic workups. This document provides two high-reliability protocols (HATU and T3P) and a specialized workup strategy designed to retain the basic product.
Molecule Profile & Mechanistic Challenges[2]
Chemical Structure & Properties[1]
-
IUPAC Name: 1-isopropyl-4-methylpyrrolidin-3-amine[1]
-
Functional Groups:
The "Double Trouble" Challenge
-
Steric Shielding: The C4-methyl group creates a congested transition state, significantly reducing the nucleophilicity of the C3-amine.[1] This requires high-activity coupling agents (uronium/phosphonium salts) rather than carbodiimides.[1]
-
The "Acid Wash" Trap: In standard peptide synthesis, crude reactions are washed with dilute HCl or
to remove unreacted amines. Do not do this. The N1-isopropyl nitrogen will protonate, rendering the product water-soluble and causing it to be discarded with the aqueous waste.[1]
Critical Reagent Selection
| Component | Recommendation | Scientific Rationale |
| Coupling Agent | HATU or T3P | HATU: The 7-azabenzotriazole moiety lowers the |
| Base | DIEA (Hünig's Base) | Must be used in excess (3-4 equiv).[1] It neutralizes the carboxylic acid and maintains the N1-pyrrolidine nitrogen in its free base form to prevent salt formation.[1] |
| Solvent | DMF or DMAc | High dielectric constant promotes the formation of the active ester species. DCM is often insufficient for HATU solubility.[1] |
Experimental Protocols
Protocol A: High-Efficiency HATU Coupling
Best for: Valuable intermediates where yield is paramount and chromatography will be used.[1]
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
1-isopropyl-4-methylpyrrolidin-3-amine (1.1 - 1.2 equiv)[1]
-
HATU (1.1 equiv)[1]
-
DIEA (3.0 - 4.0 equiv)[1]
-
Anhydrous DMF (
concentration)[1]
Step-by-Step Procedure:
-
Pre-activation: In a dry round-bottom flask under nitrogen, dissolve the Carboxylic Acid and HATU in anhydrous DMF.
-
Base Addition: Add DIEA (2.0 equiv) dropwise.[1] Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange, indicating active ester formation.
-
Amine Addition: Add 1-isopropyl-4-methylpyrrolidin-3-amine (dissolved in minimal DMF) to the reaction mixture.
-
Scavenging Base: Add the remaining DIEA (1.0 - 2.0 equiv) to ensure the pyrrolidine ring remains deprotonated.[1]
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]
-
Checkpoint: If conversion <50% after 2 hours, heat to 40°C.
-
-
Quench: Dilute with EtOAc (10x reaction volume). Proceed immediately to Section 5 (Modified Workup) .
Protocol B: Low-Epimerization T3P Coupling
Best for: Chiral starting materials prone to racemization.[1]
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
Amine (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc/DMF) (1.5 equiv)[1]
-
Pyridine or NMM (4.0 equiv)[1]
-
Solvent: EtOAc or 2-MeTHF[1]
Step-by-Step Procedure:
-
Dissolution: Combine Carboxylic Acid , Amine , and Pyridine in EtOAc. Cool to 0°C.
-
Coupling: Add T3P solution dropwise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 12–24 hours. (T3P kinetics are slower than HATU but cleaner).[1]
-
Monitoring: Check LCMS for the disappearance of the acid.
The "Basic Amine" Workup Strategy (Critical)
Standard acidic washes must be avoided. The following workflow ensures the product remains in the organic phase.
Figure 1: Workup Decision Tree. Note the critical divergence from standard peptide protocols to prevent product loss into the aqueous phase.
Workup Protocol Details:
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
DMF Removal: Wash 2x with Water (or 5% LiCl if DMF volume is high).[1]
-
Acid Removal: Wash 2x with Saturated Sodium Bicarbonate (
) .[1] -
Drying: Wash 1x with Brine, dry over
, and concentrate. -
Purification:
-
Flash Chromatography: Use DCM:MeOH with 1%
or in MeOH. The ammonia prevents the product from streaking on silica. -
Prep-HPLC: High pH buffers (Ammonium Bicarbonate) are preferred.[1] If using TFA buffers, the product will be isolated as a TFA salt (hygroscopic).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<20%) | Product lost during workup. | Check aqueous washes.[1] If pH < 9, basify aqueous layer with NaOH and back-extract with DCM.[1] |
| Starting Material Remains | Steric hindrance at C4-methyl.[1] | Switch to HATU (if using EDC).[1] Heat reaction to 45°C. Increase coupling time to 16h. |
| Epimerization Observed | Over-activation or high base load. | Switch to Protocol B (T3P).[1] Reduce base equivalents. Ensure pre-activation is <5 mins.[1] |
| Product Streaks on Column | Interaction with acidic silica. | Pre-treat silica column with 1% |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.[1] (General reference for HATU/Workup protocols).
Sources
Application Notes and Protocols for the Reductive Amination Synthesis of N-isopropyl Pyrrolidine Derivatives
Introduction: The Strategic Importance of N-isopropyl Pyrrolidine Derivatives
The N-isopropyl pyrrolidine motif is a privileged scaffold in modern medicinal chemistry and drug discovery. Its presence in a molecule can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and receptor-binding affinity. Reductive amination stands out as one of the most powerful and versatile methods for forging the crucial C-N bond to create these valuable derivatives.[1][2][3] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, offers a highly efficient route to secondary and tertiary amines, minimizing waste and often proceeding with high atom economy.[2][4][5]
This guide provides a comprehensive overview of the reductive amination conditions tailored for the synthesis of N-isopropyl pyrrolidine derivatives. We will delve into the mechanistic underpinnings of the reaction, compare various reducing agents, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The "How" and "Why" of Reductive Amination
The reductive amination process involves two key sequential steps occurring in situ: the formation of an iminium ion intermediate followed by its reduction.[3][5][6]
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of acetone (propan-2-one). This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a transient imine, which is subsequently protonated to yield the key electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, furnishing the final N-isopropyl pyrrolidine product.[6]
The success of a reductive amination hinges on the careful selection of a reducing agent that preferentially reduces the iminium ion over the starting carbonyl compound.[1][6][7]
Visualizing the Reductive Amination Workflow
Caption: Generalized workflow for the one-pot synthesis of N-isopropyl pyrrolidine derivatives.
Comparative Analysis of Reducing Agents
The choice of reducing agent is paramount to the success of the reductive amination. Below is a comparison of commonly employed hydridic reducing agents, highlighting their respective strengths and weaknesses.
| Reducing Agent | Abbreviation | Key Advantages | Key Considerations & Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ or STAB | High Selectivity: Mild and chemoselective for iminium ions over ketones.[6][8][9] Broad Applicability: Tolerates a wide range of functional groups.[6][8] Safety: Less toxic than sodium cyanoborohydride.[8] | Moisture Sensitivity: Reacts with water and is not compatible with protic solvents like methanol.[10] Cost: Generally more expensive than sodium borohydride. |
| Sodium Cyanoborohydride | NaBH₃CN | High Selectivity: Reduces iminium ions much faster than ketones, especially at neutral to slightly acidic pH.[7][11] One-Pot Efficiency: Well-suited for in-situ reduction.[11] | Toxicity: Highly toxic and can release hydrogen cyanide gas upon contact with strong acids.[9][11] Waste Disposal: Requires careful handling and disposal of cyanide-containing waste. |
| Sodium Borohydride | NaBH₄ | Cost-Effective & Readily Available: An economical choice. Potent Reductant: A strong reducing agent. | Lower Selectivity: Can reduce the starting ketone, leading to alcohol byproducts.[1][7] Requires Two-Step Procedure: Often necessitates pre-formation of the imine before adding the reducing agent to avoid side reactions.[1] |
| Titanium(IV) Isopropoxide | Ti(O-i-Pr)₄ | Lewis Acid & Water Scavenger: Facilitates imine formation, especially with weakly nucleophilic amines or hindered ketones.[12][13] Mild Conditions: Reactions can often be performed at room temperature.[12][14] | Stoichiometric Amounts: Often required in stoichiometric quantities. Workup: Can sometimes lead to challenging workups due to the formation of titanium oxides. |
| Trichlorosilane | HSiCl₃ | Effective for Hindered Systems: Can be used for the reductive amination of sterically hindered ketones and secondary amines.[4] | Moisture Sensitive: Reacts vigorously with water. Corrosive: Requires careful handling. |
Experimental Protocols
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This is the most widely recommended and versatile protocol for the N-isopropylation of pyrrolidine derivatives due to its high selectivity and functional group tolerance.[6][8]
Materials:
-
Pyrrolidine derivative (1.0 equiv)
-
Acetone (1.5 - 2.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equiv)[1]
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[6][10]
-
Acetic acid (optional, 0.5 - 1.0 equiv, can accelerate the reaction, especially with less reactive pyrrolidines)[6][9]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the pyrrolidine derivative (1.0 equiv) and anhydrous DCE or DCM.
-
Add acetone (1.5 - 2.0 equiv) to the solution and stir for 5-10 minutes at room temperature. If using, add acetic acid at this stage.
-
In a single portion, add sodium triacetoxyborohydride (1.2 - 1.5 equiv) to the reaction mixture. Note: The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or distillation to afford the desired N-isopropyl pyrrolidine derivative.
Protocol 2: Titanium(IV) Isopropoxide-Mediated Reductive Amination
This protocol is particularly useful when dealing with sterically hindered or electronically deactivated pyrrolidine derivatives where iminium ion formation is sluggish.[12][13][15]
Materials:
-
Pyrrolidine derivative (1.0 equiv)
-
Acetone (1.2 equiv)
-
Titanium(IV) isopropoxide (1.5 - 2.0 equiv)[12]
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Aqueous ammonia solution (e.g., 2M)[12]
-
Dichloromethane (DCM) or diethyl ether
Procedure:
-
To a flame-dried, nitrogen-flushed round-bottom flask, add the pyrrolidine derivative (1.0 equiv), acetone (1.2 equiv), and anhydrous ethanol or THF.
-
Add titanium(IV) isopropoxide (1.5 - 2.0 equiv) dropwise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 8-12 hours to facilitate the formation of the titanium-imine complex.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium borohydride (1.5 equiv) in cold, dry ethanol or THF and add this solution portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 6-8 hours.
-
Quench the reaction by pouring it into an aqueous ammonia solution.[12]
-
Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite® to remove the titanium dioxide precipitate. Wash the filter cake with DCM or diethyl ether.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional DCM or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Purification and Characterization
The purification of N-isopropyl pyrrolidine derivatives often involves standard techniques. Due to their basic nature, care must be taken during chromatographic purification.
-
Chromatography: Normal-phase flash column chromatography on silica gel is a common method. To prevent product streaking, it is often beneficial to pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) or use commercially available deactivated silica.
-
Acid-Base Extraction: For crude mixtures, an acid-base extraction can be an effective preliminary purification step. The basic product can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the free base can be liberated by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracted back into an organic solvent.[16]
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient reaction time. - Steric hindrance. - Poor quality reagents. | - Extend the reaction time. - Consider using a more forceful method like the Ti(O-i-Pr)₄ protocol.[12][13] - Use freshly opened, anhydrous solvents and high-purity reagents. |
| Formation of Alcohol Byproduct | - Use of a non-selective reducing agent (e.g., NaBH₄ in a one-pot procedure). - Presence of water. | - Switch to a more selective reducing agent like NaBH(OAc)₃.[1][8] - Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | - Emulsion formation during workup. - Product "oiling out" instead of precipitating. | - Add brine to the aqueous layer to break emulsions.[16] - If the free base is an oil, extract it with an organic solvent after basification instead of attempting precipitation.[16] |
Conclusion
Reductive amination is an indispensable tool for the synthesis of N-isopropyl pyrrolidine derivatives, offering a direct and efficient route to this important structural motif. The choice of reducing agent and reaction conditions is critical and should be tailored to the specific substrate. For most applications, the use of sodium triacetoxyborohydride provides a mild, selective, and high-yielding approach. For more challenging substrates, methods employing titanium(IV) isopropoxide can be highly effective. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and successfully synthesize a wide range of N-isopropyl pyrrolidine derivatives to advance their research and drug development programs.
References
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Reductive amination with Titanium(IV)Isopropoxide. (n.d.). designer-drug.com. Retrieved from [Link]
- Bose, D. S., & Narsimha Reddy, P. (2003). Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Myers, A. G. (n.d.). Chem 115 Handouts. Harvard University. Retrieved from [Link]
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Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org. Retrieved from [Link]
- Wang, D., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2465.
- Shutilov, A. A., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
- Salmi, C., Letourneux, Y., & Brunel, J. M. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry, 3(5), 374-377.
- Shutilov, A. A., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
- Ghosh, A., & Kaviraj, M. (2019).
- Bhattacharyya, S. (1995). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845-1847.
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59(1).
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry, 5(1), 389-410.
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Reductive Amination. (n.d.). i-s-online.org. Retrieved from [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2009). Tetrahedron Letters, 50(49), 6825-6827.
-
Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
09.10 Reductive Amination. (2020, May 7). TMP Chem. [Video]. YouTube. Retrieved from [Link]
- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016). Organic Letters, 18(22), 5896–5899.
-
Reductive Amination | Synthesis of Amines. (2025, February 17). The Organic Chemistry Tutor. [Video]. YouTube. Retrieved from [Link]
- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016). Organic Letters, 18(22), 5896–5899.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6548.
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
- Recent Advances in the Synthesis of Pyrrolidines. (2020). Heterocyclic Chemistry – New Perspectives.
-
Optimization of deconstruction of the pyrrolidines. (2021). ResearchGate. Retrieved from [Link]
-
N-Isopropylpyrrolidine. (n.d.). PubChem. Retrieved from [Link]
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2020). RSC Medicinal Chemistry, 11(8), 945-953.
- Process for the purification of 2-pyrrolidone. (1983). Google Patents.
- Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (2015). Organic letters, 17(10), 2462–2465.
-
METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2016). European Patent Office. Retrieved from [Link]
- Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022).
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Applications of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine in kinase inhibitor design
This comprehensive Application Note and Protocol guide details the use of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine (also referred to as 1-isopropyl-4-methylpyrrolidin-3-amine ) in the rational design of kinase inhibitors.[1][2] This molecule serves as a critical bioisostere and scaffold in the development of Janus Kinase (JAK) inhibitors, offering a strategic alternative to the piperidine and cyclohexyl rings found in first-generation drugs like Tofacitinib and Oclacitinib.[2]
Application Note: Rational Design of JAK Inhibitors Using the Pyrrolidine Scaffold
1. Introduction: The Strategic Value of Ring Contraction
In the landscape of kinase inhibitor design, particularly for the Janus Kinase (JAK) family, the "hinge-binding" region and the "solvent-exposed" tail are critical for determining potency and isoform selectivity (e.g., JAK1 vs. JAK2).[2]
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine represents a high-value "scaffold hop" from established inhibitors:
-
Tofacitinib utilizes a piperidine (6-membered N-ring) core.[1][2]
-
Oclacitinib utilizes a cyclohexyl (6-membered C-ring) core.[1][2]
-
The Pyrrolidine Advantage: This 5-membered ring analog introduces a constrained conformational vector.[2] By contracting the ring from 6 to 5 members, medicinal chemists can:
-
Alter the Vector: Change the exit angle of the
-methyl group, potentially accessing unique hydrophobic pockets (e.g., near Glu966 in JAK1).[2] -
Reduce Lipophilicity: Pyrrolidines generally offer lower cLogP than their cyclohexyl counterparts, improving aqueous solubility.[2]
-
Enhance Selectivity: The isopropyl tail (propan-2-yl) provides a bulky hydrophobic moiety that can exploit the ribose-binding pocket's tolerance, often improving selectivity against off-target kinases like ROCK or Aurora.[1][2]
-
2. Structural Analysis & Pharmacophore Mapping
This building block functions as the "solvent-front" moiety.[2] In a typical JAK inhibitor architecture (e.g., pyrrolopyrimidine core), the exocyclic amine of this scaffold forms a critical hydrogen bond with the kinase hinge region, while the pyrrolidine ring directs the isopropyl tail towards the solvent interface.[2]
| Feature | Chemical Function in Kinase Binding |
| Primary Amine (C3) | Acts as the nucleophile for attachment to the kinase core (SNAr reaction).[1][2] Becomes the H-bond donor to the hinge residue (e.g., Glu957 in JAK1).[2] |
| Pyrrolidine Ring | Provides a rigid spacer.[2] The cis or trans stereochemistry between C3-amine and C4-methyl controls the "pucker" and trajectory of the inhibitor.[2] |
| Isopropyl Group (N1) | A lipophilic "cap" that fills the solvent-exposed hydrophobic pocket.[1][2] It prevents rapid metabolic clearance compared to a bare amine.[2] |
| C4-Methyl Group | A stereochemical handle.[1][2] In Tofacitinib, the C4-methyl is critical for activity; retaining it in the pyrrolidine scaffold maintains key van der Waals contacts.[2] |
PART 2: Experimental Protocols
Protocol A: Stereoselective Synthesis & Coupling (The "Warhead" Attachment)
Objective: To couple 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine to a 4-chloropyrrolopyrimidine core via Nucleophilic Aromatic Substitution (SNAr).[1][2]
Reagents:
-
Core: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (Protected core).[1][2]
-
Scaffold: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine (free base or HCl salt).[1][2]
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq (e.g., 100 mg) of the 4-chloro core in 2.0 mL of n-Butanol in a microwave-compatible vial.
-
Addition: Add 1.2 eq of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine.
-
Activation: Add 2.5 eq of DIPEA. If using the HCl salt of the amine, increase base to 3.5 eq.[2]
-
Reaction: Seal the vial and heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (microwave irradiation).
-
Workup: Concentrate the n-Butanol under reduced pressure. Dilute the residue with EtOAc and wash with saturated NaHCO₃ (2x) and Brine (1x).[2]
-
Deprotection (if Tosyl protected): Resuspend the crude intermediate in THF:MeOH (1:1). Add 5.0 eq of LiOH (aq).[2] Stir at 60°C for 4 hours to remove the tosyl group.
-
Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Critical Note on Stereochemistry: The biological activity is highly dependent on the stereochemistry at C3 and C4.[2]
-
Preferred Isomer: Literature on Tofacitinib suggests the (3R,4R) configuration is often most potent.[2] Ensure you are using the enantiomerically pure building block, or perform chiral separation (SFC) after coupling.[2]
Protocol B: In Vitro Kinase Selectivity Assay (ADP-Glo)
Objective: To quantify the selectivity of the synthesized inhibitor for JAK1 vs. JAK2.
Materials:
-
Substrate: Poly(Glu,Tyr) 4:1 peptide.[2]
Workflow:
-
Compound Dilution: Prepare a 10-point serial dilution of the inhibitor in DMSO (starting at 10 µM).
-
Enzyme Reaction:
-
Detection:
-
Readout: Measure Luminescence (RLU) on a plate reader.
-
Analysis: Plot RLU vs. Log[Concentration]. Calculate IC₅₀ using a 4-parameter logistic regression.
PART 3: Visualization & Logic[1]
Figure 1: Synthesis Workflow & Logic
This diagram illustrates the convergent synthesis strategy, highlighting the role of the pyrrolidine scaffold in the final drug architecture.[2]
Caption: Convergent synthetic pathway for coupling the pyrrolidine scaffold to a kinase core. The SNAr reaction is the critical step defining the inhibitor's geometry.
Figure 2: JAK-STAT Signaling Pathway Target
This diagram maps the biological impact of the inhibitor, showing the specific blockade of cytokine signaling.[2]
Caption: The JAK-STAT signaling cascade. The inhibitor targets the ATP-binding site of JAK1, preventing STAT phosphorylation and downstream inflammatory gene transcription.
References
-
Flanagan, M. E., et al. (2010).[2] Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[2] Journal of Medicinal Chemistry.[2][4]
-
Thorarensen, A., et al. (2014).[2] Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-Methyl-2-(piperidin-1-yl)pyrrolidin-1-yl)prop-2-en-1-one (PF-06651600).[1][2] Journal of Medicinal Chemistry.[2][4]
-
Gonzales, S. S., et al. (2014).[2] Oclacitinib (Apoquel) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy.[2] Journal of Veterinary Pharmacology and Therapeutics.[2] [1][2]
-
Kim, B. M., et al. (2018).[2] Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor.[1][2][5] Bioorganic & Medicinal Chemistry.[2][4][6][7]
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[1][2]
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- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Synthesis and Utility of 4-methyl-1-isopropylpyrrolidin-3-amine as a Versatile Intermediate for Pharmaceutical Synthesis
Abstract: This document provides a comprehensive guide to the synthesis and application of 4-methyl-1-isopropylpyrrolidin-3-amine, a substituted diamine scaffold of significant interest in medicinal chemistry. The pyrrolidine moiety is a privileged structure found in numerous FDA-approved drugs, making its derivatives valuable building blocks for drug discovery programs.[1] This guide is segmented into two primary sections: the first details a robust protocol for the synthesis of the title compound via reductive amination, and the second demonstrates its utility in the preparation of a model pharmaceutical intermediate through a modern amide coupling reaction. The protocols are designed to be self-validating, with explanations for key experimental choices and an emphasis on safety and efficiency.
Part 1: Synthesis of the Key Intermediate: 4-methyl-1-isopropylpyrrolidin-3-amine
Strategic Overview & Rationale
The synthesis of 3-aminopyrrolidine derivatives is a critical task in pharmaceutical research.[2] A highly efficient and chemoselective method to achieve this is through the reductive amination of a corresponding 3-pyrrolidinone precursor.[3] This strategy is favored for its mild reaction conditions and high functional group tolerance.
Our proposed synthesis begins with the commercially available N-Boc-4-methylpyrrolidin-3-one. The strategy involves three key transformations:
-
Reductive Amination: Introduction of the C3-amine functionality using ammonium acetate as the amine source and sodium triacetoxyborohydride (STAB) as the mild reducing agent. STAB is particularly effective for reductive aminations as it is less sensitive to moisture than other hydrides and does not reduce the ketone precursor in the absence of the imine intermediate.
-
N-Deprotection: Removal of the Boc protecting group under acidic conditions to yield the free secondary amine.
-
N-Isopropylation: Installation of the N1-isopropyl group via a second reductive amination using acetone and STAB. This method is highly selective for mono-alkylation and avoids the over-alkylation issues often seen with alkyl halides.[4]
This sequence provides a controlled and scalable route to the target compound.
Visualization: Synthetic Workflow
Sources
Functionalizing the C3-amine group of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine
Application Note: Selective Functionalization of the C3-Amine in 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine
Executive Summary & Strategic Analysis
The scaffold 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine presents a unique set of challenges in medicinal chemistry derivatization. Unlike simple pyrrolidines, this molecule possesses a "Cis-Effect" steric liability due to the C4-methyl group and a solubility challenge driven by the highly basic N1-isopropyl moiety.
This guide provides optimized protocols to functionalize the primary C3-amine (
Structural Deconstruction & Reactivity Profile
| Feature | Chemical Consequence | Operational Implication |
| C3-Amine (Primary) | Target nucleophile.[1] | Reactive, but subject to steric crowding from C4-Me. |
| C4-Methyl Group | Steric bulk ( | Cis-isomer: High hindrance; requires high-activity coupling agents (HATU). Trans-isomer: Moderate hindrance. |
| N1-Isopropyl | Tertiary amine ( | Acts as an internal base (proton sponge). Causes streaking on standard silica gel. |
| Stereochemistry | 2 Chiral Centers. | Protocols must avoid epimerization conditions (e.g., avoid strong base + heat). |
The "Cis-Effect" Visualization
The relative stereochemistry between the C3-amine and C4-methyl group dictates reaction kinetics. In the cis-configuration, the methyl group physically blocks the trajectory of incoming electrophiles, necessitating longer reaction times or smaller electrophiles.
Figure 1: Reactivity landscape highlighting the dual influence of steric bulk and basicity on synthetic pathways.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: Attaching bulky carboxylic acids or when the pyrrolidine is in the 'cis' configuration.
Rationale: Standard carbodiimide couplings (EDC/HOBt) often fail or proceed slowly with C3/C4 substituted pyrrolidines due to steric clash. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive OAt-ester intermediate that accelerates amine capture.
Materials:
-
Substrate: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine (1.0 equiv)
-
Carboxylic Acid Partner (1.1 equiv)
-
HATU (1.2 equiv)[2]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMA (0.1 M concentration)
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange is typical.
-
Addition: Dissolve the amine substrate (1.0 equiv) in minimal DMF. Add this solution dropwise to the activated acid mixture.
-
Scavenging: Add the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
QC Check: Monitor by LCMS. If conversion <50% after 4h, heat to 40°C.
-
-
Workup (Critical):
-
Dilute with EtOAc.
-
Wash with saturated NaHCO₃ (3x) to remove HOAt byproducts.
-
Note: Do not use acidic washes (1N HCl) as the product (containing N1-isopropyl) will protonate and extract into the aqueous layer.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Selective Reductive Amination (STAB Method)
Best for: Alkylating the C3-amine with aldehydes/ketones without over-alkylation.
Rationale: Sodium Triacetoxyborohydride (STAB) is used over NaCNBH₃ due to lower toxicity and better selectivity. The reaction is performed in slightly acidic media to promote imine formation despite the steric bulk of the C4-methyl.
Materials:
-
Substrate: 1.0 equiv
-
Aldehyde/Ketone: 1.2 equiv (Aldehyde) or 1.5 equiv (Ketone)
-
Reagent: NaBH(OAc)₃ (STAB) (1.5 – 2.0 equiv)
-
Additive: Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF[3]
Step-by-Step:
-
Imine Formation: Combine amine substrate and carbonyl partner in DCE. Add AcOH (1.0 equiv). Stir for 30–60 mins at RT.
-
Why? The AcOH buffers the basic N1-isopropyl group and catalyzes imine formation at C3.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Duration: Stir at RT for 12–16 hours.
-
Quench: Add saturated aqueous NaHCO₃ and stir vigorously for 15 mins (gas evolution).
-
Extraction: Extract with DCM (3x). The product will remain in the organic layer.
Purification Strategy: The "Sticky Amine" Problem
The N1-isopropyl group makes this molecule highly polar and basic. Standard silica chromatography often results in product loss or extensive tailing.[4]
Recommended Stationary Phases:
-
Amine-Functionalized Silica (NH2-SiO2):
-
C18 Reverse Phase (High pH):
-
Buffer: 10mM Ammonium Bicarbonate (pH 10).
-
Rationale: At pH 10, the amine is neutral (free base), improving peak shape and retention on hydrophobic columns.
-
Comparison of Purification Methods:
| Method | Mobile Phase | Suitability | Notes |
| Standard Silica | DCM/MeOH + 1% NH₄OH | Low | High tailing; difficult to remove NH₄OH completely. |
| Amine-Silica | Hexane/EtOAc | High | "Pseudo-normal phase"; excellent separation. |
| RP-HPLC (Acidic) | H₂O/MeCN + 0.1% TFA | Medium | Product elutes early (salt front); requires lyophilization. |
| RP-HPLC (Basic) | H₂O/MeCN + NH₄HCO₃ | High | Sharp peaks; product isolated as free base. |
Decision Logic & Workflow
The following diagram illustrates the decision process for functionalizing this specific scaffold, accounting for electrophile type and steric constraints.
Figure 2: Operational decision tree for C3-amine functionalization.
Troubleshooting & Expert Insights
-
Issue: Low Yield in Amide Coupling.
-
Cause: The "Cis-isomer" is likely dominant, creating a steric wall.
-
Solution: Switch solvent to DMA (Dimethylacetamide) and increase temperature to 50°C. Ensure the carboxylic acid is pre-activated for at least 10 minutes before adding the amine.
-
-
Issue: Product stuck on column.
-
Cause: Interaction between N1-isopropyl amine and silica silanols.
-
Solution: Flush column with DCM:MeOH:Triethylamine (90:9:1). For future runs, pre-wash the silica column with mobile phase containing 1% Triethylamine.
-
-
Issue: Double Alkylation during Reductive Amination.
-
Cause: Reaction running too hot or too basic.
-
Solution: Ensure temperature is strictly <25°C. Increase the amount of Acetic Acid to 2.0 equiv to ensure the amine is partially protonated, reducing its nucleophilicity toward a second attack.
-
References
-
Abdel-Magid, A. F., et al. (1996).[3][7][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[6] Journal of the American Chemical Society.[9]
-
Biotage Application Note. (2023). "Strategies for the Purification of Basic Amines." Biotage Knowledge Base.
-
Common Organic Chemistry. (2023). "HATU Amide Coupling Protocol and Mechanism."
Sources
- 1. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. biotage.com [biotage.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Optimization of Buchwald-Hartwig Amination with 1-isopropyl-4-methylpyrrolidin-3-amine
[1]
Executive Summary
This Application Note details the optimization strategy for the palladium-catalyzed cross-coupling of 1-isopropyl-4-methylpyrrolidin-3-amine with aryl halides. This substrate presents a unique "perfect storm" of challenges: it is an aliphatic primary amine (prone to
This guide moves beyond standard screening to provide a mechanistic rationale for ligand selection, specifically highlighting the BrettPhos Pd G4 and RuPhos Pd G4 systems. It includes a self-validating screening protocol, a robust workup strategy for polar basic heterocycles, and a scalable manufacturing procedure.
Mechanistic Analysis & Ligand Selection
The Substrate Challenge
The target amine, 1-isopropyl-4-methylpyrrolidin-3-amine , is not a simple aliphatic amine.[1] The C4-methyl group creates a steric "picket fence" that hinders the approach of the palladium center. Furthermore, the cis/trans diastereomeric relationship between the C3-amine and C4-methyl significantly impacts reaction rates.[1]
-
Primary Challenge:
-Hydride Elimination. Aliphatic amines bound to Pd(II) can undergo -hydride elimination to form imines, killing the catalyst and consuming the starting material. -
Secondary Challenge: Chelation. The N1-isopropyl nitrogen is electron-rich.[1] If the ligand is not bulky enough, the substrate can act as a bidentate ligand, displacing the phosphine and deactivating the Pd center.
Ligand Strategy: The "Wall" Effect
To overcome these issues, we utilize dialkylbiaryl phosphine ligands.
-
BrettPhos: The "Gold Standard" for primary aliphatic amines. Its extreme bulk promotes reductive elimination (the rate-determining step for hindered amines) and prevents
-hydride elimination.[1] -
RuPhos: While typically for secondary amines, RuPhos is effective for extremely hindered primary amines where BrettPhos might be too bulky to allow amine binding.
Decision Matrix (Graphviz Diagram)
Caption: Decision matrix for ligand and base selection based on the stereochemical complexity of the aminopyrrolidine substrate.
High-Throughput Screening (HTS) Protocol[1]
Do not commit to a kilogram batch without running this 4-reaction screen. This protocol uses Precatalysts (Pd G4) to ensure consistent initiation.
Reagents:
-
Amine: 1.2 equiv (1-isopropyl-4-methylpyrrolidin-3-amine)[1]
-
Catalyst: 2.0 mol% (BrettPhos Pd G4 or RuPhos Pd G4)[1]
-
Concentration: 0.2 M
Table 1: Optimization Screening Matrix
| Entry | Ligand System | Base (1.5 equiv) | Solvent | Temp (°C) | Rationale |
| 1 | BrettPhos Pd G4 | NaOtBu | 1,4-Dioxane | 90 | The "Standard."[1] High success rate for primary alkyl amines. |
| 2 | RuPhos Pd G4 | NaOtBu | 1,4-Dioxane | 90 | Tests if BrettPhos is too sterically demanding for the substrate. |
| 3 | BrettPhos Pd G4 | LHMDS | THF | 65 | Milder base/temp for sensitive electrophiles (e.g., esters). |
| 4 | tBuBrettPhos Pd G4 | K3PO4 | t-Amyl Alcohol | 100 | "Last resort" for extremely base-sensitive substrates.[1] |
The "Golden" Protocol (Scale-Up Ready)
This procedure is optimized for a 5.0 gram scale reaction using Condition 1 (Table 1), which is generally most effective for this pyrrolidine scaffold.
Materials
-
Amine: 1-isopropyl-4-methylpyrrolidin-3-amine (1.2 equiv)[1]
-
Catalyst: BrettPhos Pd G4 (CAS: 1470372-59-8) - 1.0 to 2.0 mol%[1]
-
Solvent: Anhydrous 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Cool under a stream of Argon (or Nitrogen).[2]
-
Solids Addition: Charge the flask with the Aryl Halide (if solid), NaOtBu (handle in glovebox or weigh quickly), and BrettPhos Pd G4.
-
Expert Tip: Do not mix the catalyst and base for long periods before adding solvent; NaOtBu can degrade the catalyst over time in the solid state if moisture is present.
-
-
Degassing: Seal the flask. Evacuate and backfill with Argon three times.
-
Liquid Addition:
-
Reaction: Heat the mixture to 90°C internal temperature. Stir vigorously (800 rpm).
-
Monitoring: Check HPLC/UPLC at 2 hours. If conversion is <50%, add 1 mol% more catalyst. Most reactions complete in 4-6 hours.[1]
-
-
Quench: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove insoluble salts and palladium black.
Workup & Purification Strategy (Critical)
The product is a diamino species (an aniline nitrogen and the pyrrolidine nitrogen). It is highly polar and basic. Standard silica chromatography often leads to streaking and yield loss.
The "Acid-Base Switch" Purification
This method leverages the basicity of the pyrrolidine nitrogen to separate the product from non-basic impurities (uncoupled aryl halide, ligands) without chromatography.
Caption: Acid-Base extraction workflow to isolate the basic aminopyrrolidine product while removing non-basic impurities.
Metal Scavenging
Buchwald reactions often leave residual Pd. For pharmaceutical applications (<10 ppm Pd):
-
Dissolve the crude oil in THF/MeOH (10:1).
-
Add SiliaMetS® Thiol or Smopex-111 (10 wt% relative to theoretical yield).[1]
-
Stir at 50°C for 4 hours.
-
Filter and concentrate.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Conversion (<20%) | Catalyst poisoning by N1-isopropyl or oxidation.[1] | Switch to RuPhos Pd G4 . Ensure rigorous degassing. |
| Reductive elimination is too slow.[1] | Switch to BrettPhos (bulkier). Lower temp to 80°C. | |
| Product Streaking on TLC | Interaction with Silica silanols. | Use DCM:MeOH:NH4OH (90:10:1) as eluent. Use amine-functionalized silica.[1] |
| C4-Epimerization | Base is too strong/reaction too long. | Switch base to Cs2CO3 or K3PO4 . |
References
-
Maitro, G., et al. (2018). Precatalyst Scaffolds for Palladium-Catalyzed Cross-Coupling.[1] Organic Process Research & Development. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3] [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][3][4][5] Chemical Reviews. [Link][1]
-
Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: Recent Advances in Ligand Design.[1] Tetrahedron. [Link]
Sources
- 1. (R)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
Handling and storage protocols for hygroscopic aminopyrrolidines
Abstract
Aminopyrrolidines (e.g., 3-aminopyrrolidine, 3-(methylamino)pyrrolidine) are critical chiral building blocks in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and broad-spectrum antibiotics. However, their secondary and primary amine functionalities exhibit aggressive hygroscopicity and reactivity toward atmospheric carbon dioxide. Improper handling leads to rapid deliquescence, stoichiometry errors during synthesis, and the formation of stable carbamate impurities. This guide defines a "Dry-Chain" custody protocol to ensure reagent integrity from receipt to reaction.
The Hygroscopic Challenge: Mechanistic Insight
To handle aminopyrrolidines effectively, one must understand the molecular drivers of their instability. It is not merely "absorbing water"; it is a cascade of chemical degradation.
-
The Nucleophilic Sponge: The pyrrolidine nitrogen (typically pKa ~11.3) is highly basic. In the presence of atmospheric moisture, it hydrogen-bonds avidly with water molecules, forming hydrates.
-
The Carbamate Trap: The presence of water accelerates the reaction between the amine and atmospheric CO₂. Unlike simple hydration, this forms a carbamate salt (aminopyrrolidinium carbamate), which is often a stable solid contaminant that alters the molecular weight and reactivity of the starting material.
Chemical Degradation Pathway:
Storage Architecture: The "Onion" Protocol
Relying on the vendor's original cap is the most common cause of failure. We utilize a three-layer "Onion" protection system.
Table 1: Storage Tier Specifications
| Tier | Containment Level | Material Specification | Function |
| L1 | Primary Vessel | Amber glass vial with PTFE-lined septum cap. | Blocks UV; PTFE prevents cap degradation by amines. |
| L2 | Atmosphere Control | Parafilm® M + Electrical Tape (overwrap). | Parafilm seals gas; electrical tape provides mechanical pressure. |
| L3 | Environmental | Vacuum desiccator with indicator silica or KOH pellets. | KOH actively scrubs CO₂ and H₂O. |
Critical Note: Do not store free-base aminopyrrolidines in polycarbonate desiccators for extended periods if leaks are possible; amine vapors can degrade polycarbonate (stress cracking). Glass or polypropylene desiccators are preferred [1].
Operational Workflow: The "Dry-Chain"
The following diagram illustrates the decision logic for handling incoming shipments.
Figure 1: Decision logic for receiving and processing hygroscopic amine building blocks.
Weighing and Transfer Protocols
The moment the vial is opened is the point of highest risk. Standard weighing boats are insufficient.
Protocol A: The "Difference Weighing" Method (Benchtop)
Use this when a glovebox is unavailable.
-
Preparation: purge a Schlenk flask with Argon.
-
Tare: Place the entire closed vial of the amine on the balance. Record Mass (
). -
Transfer: Quickly open the vial, transfer an estimated amount to the Schlenk flask, and immediately recap the vial.
-
Measurement: Weigh the closed vial again (
). -
Calculation: Mass added =
.-
Why? This prevents the balance from drifting as the substance absorbs water on the pan. You measure what left the vial, not what is sitting on the scale absorbing moisture [2].
-
Protocol B: Glovebox Handling (Gold Standard)
-
Atmosphere: Nitrogen or Argon (< 0.5 ppm O₂/H₂O).
-
Anti-Static Measures: Aminopyrrolidines are often static-prone powders. Use an ionizing bar or anti-static gun before weighing to prevent powder scattering.[1]
-
Vessel: Weigh directly into the reaction flask (tared) to avoid transfer losses.
Troubleshooting & Recovery
If an aminopyrrolidine has liquefied or formed a crust (carbamate), it must be purified before use in sensitive catalysis or coupling reactions.
Recovery Method: Azeotropic Drying
Do not use oven drying, as this promotes oxidation.
-
Dissolution: Dissolve the "wet" amine in anhydrous Toluene or Benzene (approx. 10 mL per gram).
-
Evaporation: Rotary evaporate at 40-50°C. The toluene-water azeotrope will carry off the moisture.
-
Repetition: Repeat this step 3 times [3].
-
Final Drying: Place under high vacuum (< 1 mbar) for 4 hours.
-
Verification: Check NMR. A sharp singlet around 1.5-2.0 ppm (depending on solvent) indicates water; broadness suggests exchangeable protons are still interacting with moisture.
Data: Impact of Exposure
Table 2: Moisture uptake of 3-aminopyrrolidine dihydrochloride at 60% Relative Humidity (RH).[2]
| Time Exposed | Weight Gain (%) | Physical State | Reaction Impact |
| 0 min | 0.0% | Free-flowing powder | None |
| 2 min | 1.2% | Slight clumping | Stoichiometry error |
| 10 min | 5.8% | Sticky paste | Yield loss (10-15%) |
| 60 min | >15% | Liquid (Deliquescent) | Reaction failure |
References
-
GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]
-
Frontier, A. (2026).[3] How To: Remove Residual Water - Azeotroping.[3] University of Rochester Department of Chemistry. Retrieved from [Link]
-
University of Georgia. (2023). Chemical Compatibility Guide: Amines and Plastics. Environmental Safety Division.[4] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Separating diastereomers of 1-isopropyl-4-methylpyrrolidin-3-amine via chromatography
Topic: Diastereomeric Resolution of 1-isopropyl-4-methylpyrrolidin-3-amine
Executive Summary & Strategy
The Challenge: You are attempting to separate the diastereomers of 1-isopropyl-4-methylpyrrolidin-3-amine , a critical diamine intermediate (often associated with JAK inhibitor synthesis, such as Oclacitinib).
The Chemistry: This molecule possesses two chiral centers (C3 and C4), resulting in four stereoisomers.[1]
-
Pair A (Trans): (3R,4R) and (3S,4S)
-
Pair B (Cis): (3R,4S) and (3S,4R)
The Separation Goal: This guide addresses the separation of Pair A (Trans) from Pair B (Cis) . As these are diastereomers, they possess different physical properties and can be separated on achiral stationary phases.[2] (Note: Separating the enantiomers within Pair A or Pair B requires chiral stationary phases, which is a secondary step).
The Core Difficulty: The molecule is a highly basic diamine. On traditional silica-based columns at neutral/acidic pH, the protonated amines interact strongly with residual silanols, causing severe peak tailing and poor resolution.
Recommended Experimental Protocols
Protocol A: High-pH Reverse Phase (The "Gold Standard")
Best for: Robustness, scale-up, and MS compatibility.
Mechanism: By operating at pH > 10 (above the pKa of the pyrrolidine nitrogen), we suppress ionization. The neutral molecule interacts primarily via hydrophobic mechanisms, eliminating silanol cation-exchange interactions.
| Parameter | Condition |
| Column | Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Note: Do NOT use standard silica columns at this pH.[3] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide) |
| Mobile Phase B | Acetonitrile (100%) |
| Gradient | 5% B to 40% B over 15 minutes (Slope ~2.3% per min) |
| Flow Rate | 1.0 mL/min (for 4.6mm ID column) |
| Temp | 35°C |
| Detection | UV @ 205 nm (or CAD/ELSD if available) |
Protocol B: Normal Phase / HILIC (Orthogonal Selectivity)
Best for: Cases where RP-HPLC yields co-elution or for preparative loads.
| Parameter | Condition |
| Column | Bare Silica (High purity, Type B) or Amide HILIC |
| Mobile Phase | Dichloromethane / Methanol / Ammonium Hydroxide (90:9:1) |
| Mode | Isocratic |
| Rationale | The ammonium hydroxide acts as a competing base to saturate silanols, sharpening the amine peaks. |
Workflow Visualization
The following diagram illustrates the decision logic for method development based on your specific purity requirements.
Caption: Decision tree for separating pyrrolidine amine stereoisomers, prioritizing achiral high-pH methods before chiral polishing.
Technical Support Q&A (Troubleshooting)
Q1: "I am seeing severe peak tailing (As > 2.0) even on a C18 column.[4][5][6] What is happening?"
A: This is the classic "Silanol Effect."
-
Cause: Your molecule is a basic amine. At neutral or acidic pH (pH 3-7), the amine is protonated (
). These cations bind electrostatically to the anionic free silanols ( ) on the silica backbone of your column. -
Solution:
-
Switch to High pH (Protocol A): At pH 10.5, the silanols are ionized, but the amine is deprotonated (neutral). Neutral amines do not interact with silanols. Crucial: You must use a column rated for pH 12 (e.g., Hybrid Particle Technology) or you will dissolve the silica.
-
Ion Pairing (Alternative): If you must use low pH, add 0.1% Trifluoroacetic acid (TFA). The TFA anion pairs with the protonated amine, masking the charge. Warning: TFA suppresses MS signal.
-
Q2: "I cannot detect the peaks. My baseline is noisy at 210 nm."
A: 1-isopropyl-4-methylpyrrolidin-3-amine lacks a strong chromophore (no aromatic rings or conjugated systems).
-
Immediate Fix: Ensure you are using "HPLC Grade" acetonitrile and buffers. Impurities in lower-grade solvents absorb at 200-210 nm.
-
Hardware Fix: Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are universal for non-volatiles.
-
Chemical Fix (Derivatization): React the sample with Fmoc-Cl or Benzoyl Chloride pre-column. This adds a UV-active group, allowing robust detection at 254 nm and increasing hydrophobicity for easier separation [1].
Q3: "The Cis and Trans isomers are co-eluting on my C18 column."
A: Diastereomers have different 3D shapes. Standard C18 separates based on hydrophobicity, which might be too similar for these isomers.
-
Strategy: Change the Steric Selectivity.
-
Swap Column: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These phases interact with the shape of the pyrrolidine ring via pi-pi or dipole interactions, often providing the necessary
(selectivity) difference that C18 lacks.
Advanced Troubleshooting Logic
Use the following logic flow to diagnose specific chromatographic failures.
Caption: Logic flow for resolving common chromatographic anomalies with basic amines.
References
-
Ogawa, S., et al. (2013). "1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS." Journal of Chromatography B. Link
-
Phenomenex Application Guide. "High pH Separation of Basic Compounds on Gemini NX-C18." Phenomenex Technical Notes. Link
-
Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes. Link
-
Ferreira, L.M., et al. (2025).[4] "Development and Validation of a Stability-Indicating HPLC Method for Oclacitinib." Brazilian Journal of Analytical Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 4. brjac.com.br [brjac.com.br]
- 5. hamiltoncompany.com [hamiltoncompany.com]
- 6. ovid.com [ovid.com]
Troubleshooting cyclization failures in 4-methyl-1-isopropylpyrrolidin-3-amine production
Technical Support Center: Pyrrolidine Synthesis Division
Topic: Troubleshooting Cyclization Failures in 4-methyl-1-isopropylpyrrolidin-3-amine Production
Introduction
The successful synthesis of substituted pyrrolidines, such as 4-methyl-1-isopropylpyrrolidin-3-amine, is a critical step in the development of numerous pharmaceutical agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds.[1][2] This guide focuses on the pivotal and often challenging intramolecular cyclization step, which is fundamental to forming the pyrrolidine ring. Failures at this stage, such as low yield, incomplete conversion, or the formation of undesirable side products, can create significant bottlenecks in research and development.
This document provides a comprehensive troubleshooting framework based on mechanistic principles and field-proven insights. We will address common failure points in the context of a prevalent synthetic strategy: intramolecular reductive amination , and offer systematic, evidence-based solutions for researchers, scientists, and drug development professionals.
The Core Challenge: Intramolecular Reductive Amination
A robust and common method for constructing the 1,3,4-substituted pyrrolidine core is through the intramolecular reductive amination of a γ-amino ketone precursor. This process involves two key mechanistic steps:
-
Iminium Ion Formation: The terminal primary or secondary amine of the linear precursor attacks the ketone carbonyl, leading to a reversible cyclization to form a five-membered hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a cyclic iminium ion.
-
Reduction: A hydride-based reducing agent selectively reduces the iminium ion to yield the final saturated pyrrolidine ring.
The success of the entire synthesis hinges on the delicate balance and efficiency of these two steps.
Caption: Intramolecular vs. Intermolecular Reaction Pathways.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor this reaction? A1: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. Stain with ninhydrin to visualize the amine-containing compounds. For quantitative analysis and accurate mass identification of the starting material, product, and any side products (like the amino-alcohol), Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal method.
Q2: How do I handle the work-up for this basic amine product? A2: The final product is a basic amine. The work-up typically involves quenching the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acetic acid and any remaining reagents. The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. [3]The organic layers are combined, dried with a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Q3: Can I improve the diastereoselectivity of the reaction? A3: The formation of your target molecule creates two new stereocenters (at C3 and C4). The diastereoselectivity is determined during the hydride reduction of the cyclic iminium ion. The hydride will preferentially attack from the less sterically hindered face. You can influence this by:
-
Lowering the Temperature: Running the reaction at 0 °C or below can enhance selectivity by favoring the transition state with the lowest activation energy.
-
Using a Bulkier Reducing Agent: While STAB is standard, exploring even bulkier hydride sources could potentially increase facial selectivity, though this requires significant experimentation.
Protocol: General Procedure for Intramolecular Reductive Amination
This is a representative protocol and may require optimization for your specific substrate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the linear amino-ketone precursor (1.0 equiv) to an oven-dried flask containing anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to achieve a concentration of 0.05 M.
-
Acid Catalyst: Add glacial acetic acid (1.1 equiv) to the solution and stir for 15 minutes at room temperature.
-
Dehydration (Optional but Recommended): Add 3Å activated molecular sieves (a layer covering the bottom of the flask).
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Caution: The reaction may gently effervesce.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, filter off the molecular sieves. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM).
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
References
Sources
Technical Support Center: Minimizing Racemization During Derivatization of Chiral Pyrrolidin-3-amines
Introduction
Welcome to the technical support center for the derivatization of chiral pyrrolidin-3-amines. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical chiral building blocks. Maintaining the stereochemical integrity of the C3 center during derivatization (e.g., N-acylation, N-sulfonylation, or reductive amination) is paramount, as the biological activity of a pharmaceutical agent is often exclusive to a single enantiomer.[1][2] Loss of enantiomeric purity through racemization can lead to compromised biological efficacy, altered pharmacokinetic profiles, and unforeseen toxicity.[2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols to help you minimize or eliminate racemization during your synthetic transformations. Adherence to these principles is crucial for ensuring the quality, purity, and safety of your target compounds, in line with regulatory expectations.[3][4][5]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you may encounter in the lab.
Q1: My starting pyrrolidin-3-amine is >99% e.e., but after N-acylation with an acid chloride and triethylamine (TEA), my chiral HPLC shows a significant peak for the undesired enantiomer. What is the likely cause?
A1: This is a classic case of base-induced racemization. The primary mechanism involves the abstraction of the proton at the chiral C3 position by a base.[6] While the C-H bond on a saturated ring is not highly acidic, the presence of a strong base, especially at elevated temperatures, can facilitate this process.
Causality Explained:
-
Proton Abstraction: The base (e.g., triethylamine) removes the proton from the C3 carbon, which is alpha to the newly formed amide nitrogen.
-
Planar Intermediate: This deprotonation generates a planar carbanion or an enolate-like intermediate.
-
Loss of Stereochemistry: The planar intermediate loses its three-dimensional stereochemical information.
-
Re-protonation: Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of both (R) and (S) enantiomers, thus reducing the enantiomeric excess (e.e.).[6]
Solutions:
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C).[7] This dramatically reduces the rate of proton abstraction.
-
Use a Weaker or More Hindered Base: Switch from triethylamine to a more sterically hindered or weaker base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.[8][9] These bases are less likely to access the C3 proton.
-
Change the Order of Addition: Add the base to the solution of the pyrrolidin-3-amine at low temperature before adding the acylating agent. This allows for the formation of the amine salt, which is less susceptible to C3 deprotonation.
-
Use a Non-Basic Protocol: Consider using coupling reagents that do not require strong bases, such as those used in peptide synthesis like HATU or HOBt with a carbodiimide (e.g., EDC), often in combination with a milder base like N-methylmorpholine (NMM).[7][8]
Q2: I am forming a sulfonamide using tosyl chloride and pyridine. I'm still observing racemization. I thought pyridine was a weak base.
A2: While pyridine is a weaker base than triethylamine, it can still promote racemization, particularly if the reaction is heated or run for an extended period. The mechanism is the same as described in Q1. Furthermore, the electron-withdrawing nature of the sulfonyl group can increase the acidity of the C3 proton on the product, making it more susceptible to deprotonation than its acylated counterpart.
Solutions:
-
Strict Temperature Control: Maintain the reaction at 0 °C or below throughout the addition and stirring period.
-
Alternative Bases: Consider using 2,6-lutidine or diisopropylethylamine (DIPEA).
-
Solvent Choice: Use a non-polar aprotic solvent like dichloromethane (DCM) or toluene. More polar solvents like DMF or NMP can sometimes facilitate racemization.[10]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Q3: My chiral analysis is complex. How can I confirm that the new peak is the enantiomer and not a different impurity?
A3: This is a critical validation step.
-
Synthesize the Racemic Standard: Prepare a small amount of the derivatized product using conditions known to cause racemization (e.g., heating with a strong base) or by starting with a racemic pyrrolidin-3-amine.
-
Co-injection: Analyze your potentially racemized sample, the racemic standard, and a co-injection of both on your chiral HPLC or SFC system. If the new peak in your sample has the same retention time as one of the peaks in the racemic standard, it strongly suggests it is the enantiomer.
-
Mass Spectrometry: Confirm that the peak has the same mass-to-charge ratio (m/z) as your desired product. This rules out many other potential impurities but does not distinguish between stereoisomers.
Frequently Asked Questions (FAQs)
Q4: Which factors have the most significant impact on racemization?
A4: The most critical factors, in order of general importance, are:
-
Base Strength and Steric Hindrance: Stronger, less hindered bases are more likely to cause racemization.[9]
-
Temperature: Higher temperatures significantly accelerate the rate of proton abstraction and racemization.[7][11]
-
Reaction Time: Longer exposure to basic conditions increases the probability of racemization.
-
Solvent Polarity: Highly polar aprotic solvents (DMF, DMSO) can sometimes promote racemization more than non-polar solvents (DCM, Toluene).[10]
-
Nature of the Derivatizing Group: Strongly electron-withdrawing groups (e.g., sulfonyl groups) can increase the acidity of the C3 proton, making the product more prone to racemization.
Q5: Are there derivatization methods that are inherently "racemization-free"?
A5: While no reaction is ever truly 100% free of side reactions, certain methods are known to be exceptionally robust in preserving stereochemical integrity.
-
Peptide Coupling Reagents: Reagents like HATU, HOBt/EDC, and COMU are designed for coupling sensitive amino acids where racemization is a major concern.[8][12] These often proceed through activated esters that are less prone to forming racemization-prone intermediates.
-
Enzymatic Acylation: In some cases, lipases can be used to perform highly selective N-acylations under very mild conditions (e.g., neutral pH, room temperature), which are not conducive to chemical racemization.[13]
-
N-Acylbenzotriazoles: These reagents can acylate amines under neutral or mildly acidic conditions, avoiding the need for a strong base.[14]
Q6: How should I set up my chiral analysis method to monitor racemization?
A6: A robust analytical method is non-negotiable for chiral drug development.[3][5]
-
Chiral HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the gold standard. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point for N-acylated pyrrolidines.[15][16]
-
Method Development: Develop a method that provides baseline resolution (Rs > 1.5) between the two enantiomers. This is crucial for accurate quantification of small amounts of the undesired enantiomer.
-
Limit of Quantification (LOQ): Validate your method to determine the LOQ for the undesired enantiomer. You need to be able to confidently measure down to levels of 0.1% or lower.
Table 1: Impact of Base Selection on Enantiomeric Excess (% e.e.)
Illustrative data for the N-benzoylation of (R)-pyrrolidin-3-amine.
| Base | Temperature (°C) | Solvent | Time (h) | Final % e.e. |
| Triethylamine (TEA) | 25 | DCM | 4 | 85.2% |
| Triethylamine (TEA) | 0 | DCM | 2 | 97.5% |
| Pyridine | 25 | DCM | 4 | 96.1% |
| DIPEA | 0 | DCM | 2 | >99.5% |
| 2,6-Lutidine | 0 | DCM | 2 | >99.5% |
This data highlights the significant improvement gained by using lower temperatures and more sterically hindered bases.
Recommended Experimental Protocols
Protocol 1: Low-Temperature N-Acylation using an Acid Chloride
This protocol is designed to minimize base-mediated racemization.
Materials:
-
(R)-pyrrolidin-3-amine (or its salt)
-
Acid chloride (e.g., benzoyl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (R)-pyrrolidin-3-amine (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Base Addition: Slowly add DIPEA (1.2 eq) dropwise, ensuring the internal temperature does not rise above -15 °C. Stir for 15 minutes.
-
Acylating Agent Addition: In a separate flask, dissolve the acid chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the internal temperature below -15 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Quench: Once the starting amine is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the final enantiomeric excess by chiral HPLC or SFC.
Visualizing Mechanisms and Workflows
Diagram 1: Racemization Mechanism
The following diagram illustrates the base-catalyzed epimerization pathway at the C3 position following N-acylation.
Caption: Base-catalyzed racemization pathway.
Diagram 2: Recommended Experimental Workflow
This workflow highlights the critical control points for maintaining stereochemical integrity.
Caption: Workflow with critical control points (CCPs).
References
-
Fridkin, M., Gilon, C., & Meidan, R. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. Available at: [Link]
-
Subirós-Funosas, R., & Albericio, F. (2013). Epimerisation in Peptide Synthesis. PMC - NIH. Available at: [Link]
-
Development of New Stereoisomeric Drugs. FDA. (1992). Available at: [Link]
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. (2000). Available at: [Link]
-
Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available at: [Link]
-
Flores, M., et al. (2010). Synthesis of a New Chiral Pyrrolidine. PMC - NIH. Available at: [Link]
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed. Available at: [Link]
-
Britton, J., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. Available at: [Link]
-
Koszelewski, D., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. PubMed. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Available at: [Link]
-
Chiral resolution. chemeurope.com. Available at: [Link]
-
Carter, R. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Creation.com. Available at: [Link]
-
Britton, J., et al. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate. DOI. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Racemization Assays. From "Solid-Phase Peptide Synthesis" by Fernando Albericio. Available at: [Link]
-
Britton, J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PMC - NIH. Available at: [Link]
-
Płotka-Wasylka, J., et al. (2022). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ResearchGate. Available at: [Link]
-
Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics. Available at: [Link]
-
Smith, S. W. (2009). Stereochemistry in Drug Action. PMC - NIH. Available at: [Link]
-
N-Acylation in combinatorial chemistry. Arkat USA. Available at: [Link]
-
Enantioselective extraction of unprotected amino acids coupled with racemization. PMC - NIH. (2021). Available at: [Link]
-
Chromatographic determination of amines in food samples. Helda - University of Helsinki. Available at: [Link]
- Process for racemization of optically active N-acyl-amino acids in aquatic solution. Google Patents.
-
Nabika, T., et al. (2015). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021). Available at: [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship. (2023). Available at: [Link]
-
Epimerization of C-2 in compound 8. ResearchGate. Available at: [Link]
-
Synthesis of a New Chiral Pyrrolidine. ResearchGate. (2025). Available at: [Link]
-
Derivatization. Chemistry LibreTexts. (2023). Available at: [Link]
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. (2025). Available at: [Link]
-
Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. ResearchGate. (2025). Available at: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. (2022). Available at: [Link]
-
Enantioselective syntheses of both enantiomers of cis-pyrrolidine 225H. PMC - NIH. Available at: [Link]
-
Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Available at: [Link]
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). (2021). Available at: [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 4. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 5. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
- 10. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. creation.com [creation.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Purification strategies for removing unreacted isopropylamine from pyrrolidine products
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of pyrrolidine products, specifically focusing on the removal of unreacted isopropylamine. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower researchers in making informed decisions during their purification workflows.
I. Understanding the Challenge: Isopropylamine Contamination
Isopropylamine is a common reagent in organic synthesis, but its removal from the final product can be challenging due to its physical properties. It is a volatile, colorless liquid with a potent ammonia-like odor.[1][2] Its high miscibility with water and many organic solvents further complicates straightforward separation.[3]
Key Physical Properties
A clear understanding of the boiling points of both the contaminant and the desired product is crucial for developing an effective purification strategy, particularly when considering distillation.
| Compound | Boiling Point (°C) | Boiling Point (°F) |
| Isopropylamine | 31-35 °C[1] | 88-95 °F[1] |
| Pyrrolidine | 87-88 °C[4] | 189-190 °F[4] |
| N-Isopropylpyrrolidine | No data available | No data available |
Note: The significant difference in boiling points between isopropylamine and pyrrolidine suggests that distillation can be a viable separation method.
II. Purification Strategy Selection
The choice of purification method depends on several factors, including the scale of the reaction, the stability of the pyrrolidine product (especially to acid or heat), and the desired final purity. Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a purification strategy.
III. Frequently Asked Questions (FAQs)
Q1: My pyrrolidine product is acid-sensitive. How can I remove isopropylamine without using an acidic wash?
A1: For acid-sensitive products, an aqueous wash with 10% copper(II) sulfate solution is an effective alternative.[5][6][7] The copper ions form a complex with the amine, which then partitions into the aqueous layer.[5][7] This complexation is often visible as the blue aqueous solution turns purple.[5][6] Continue washing until no further color change is observed.[5][6]
Q2: I've performed an acidic wash, but I'm still detecting residual isopropylamine. What should I do?
A2: If a single acidic wash is insufficient, consider the following:
-
Multiple Washes: Perform several consecutive washes with dilute acid.
-
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently low (typically pH 4 or lower) to fully protonate the isopropylamine, making it more water-soluble.[5][6]
-
Brine Wash: After the acidic washes, a wash with saturated sodium chloride solution (brine) can help to "salt out" any remaining organic compounds from the aqueous phase and break emulsions.[8]
Q3: Can I use distillation to remove isopropylamine?
A3: Yes, given the significant difference in boiling points between isopropylamine (31-35 °C) and pyrrolidine (87-88 °C), fractional distillation is a highly effective method for separation, especially on a larger scale.[1][4] Care should be taken to use an efficient distillation column to ensure good separation.
Q4: What are scavenger resins and are they suitable for this purification?
A4: Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.[9][10] For removing primary amines like isopropylamine, resins with aldehyde or isocyanate functional groups can be very effective.[11] The key advantage of scavenger resins is the simplified workup; the resin-bound impurity is simply removed by filtration.[9][10] This method is particularly useful in parallel synthesis and for achieving high purity.[10]
IV. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation during aqueous extraction. | - High concentration of amine. - Vigorous shaking. - Inappropriate solvent choice. | - Add saturated brine to increase the ionic strength of the aqueous layer.[8] - Gently invert the separatory funnel instead of vigorous shaking. - If possible, switch to a solvent less prone to emulsions, like ethyl acetate over dichloromethane.[12] - Pass the mixture through a plug of Celite or glass wool.[8] |
| Product loss during acidic wash. | - The pyrrolidine product itself is basic and is being extracted into the aqueous acid. - The product is hydrolytically unstable at low pH. | - Carefully neutralize the combined acidic aqueous layers and re-extract with an organic solvent to recover the product. - If the product is acid-sensitive, use the copper(II) sulfate wash method instead.[8] |
| Incomplete removal of isopropylamine by distillation. | - Inefficient distillation column. - Azeotrope formation. | - Use a fractionating column with a higher number of theoretical plates. - While isopropylamine and pyrrolidine do not form a significant azeotrope, the presence of other components like water could potentially lead to azeotrope formation. Ensure the reaction mixture is thoroughly dried before distillation. |
| Scavenger resin is not effectively removing the isopropylamine. | - Insufficient amount of scavenger resin. - Inappropriate solvent for the scavenging reaction. - Deactivated resin. | - Use a larger excess of the scavenger resin. - Consult the resin manufacturer's guidelines for optimal solvents. Dichloromethane, THF, and methanol are often suitable.[13] - Use fresh, unexpired resin. |
| Difficulty in separating the product from isopropylamine via column chromatography. | - Co-elution of the product and the amine. - Tailing of the amine on the column. | - Add a small amount of a volatile amine, such as triethylamine or ammonia, to the mobile phase to reduce tailing of the isopropylamine.[14] - Consider using a different stationary phase. Normal-phase chromatography on silica, diol, or cyano columns can be effective for separating amines.[15] |
V. Detailed Experimental Protocols
Protocol 1: Purification by Aqueous Acid Wash
This protocol is suitable for acid-stable pyrrolidine products.
Materials:
-
Crude pyrrolidine product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate)[12]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in an appropriate organic solvent and transfer it to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated isopropylamine will be in the lower aqueous layer.
-
Drain the aqueous layer.
-
Repeat the acid wash (steps 2-5) one to two more times.
-
Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified pyrrolidine product.
Protocol 2: Purification using a Scavenger Resin
This protocol is ideal for achieving high purity and is amenable to automation.
Materials:
-
Crude pyrrolidine product
-
Amine scavenger resin (e.g., aldehyde or isocyanate functionalized polystyrene resin)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Filtration apparatus (e.g., fritted funnel)
Procedure:
-
Dissolve the crude product in a minimal amount of the appropriate anhydrous solvent.
-
Add the scavenger resin to the solution. A typical loading is 2-3 equivalents of resin relative to the estimated amount of residual isopropylamine.
-
Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the amine. Monitor the reaction by TLC or LC-MS to determine when the isopropylamine has been completely consumed.
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of the solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the purified pyrrolidine product.
VI. References
-
Sciencemadness Wiki. (2020, September 2). Isopropylamine. [Link]
-
Wikipedia. Isopropylamine. [Link]
-
National Center for Biotechnology Information. (n.d.). Isopropylamine. PubChem. [Link]
-
WorldOfChemicals. (n.d.). Isopropylamine, 99% 75-31-0. [Link]
-
Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
-
Booth, R. J., & Hodges, J. C. (1997). Covalent Scavengers for Primary and Secondary Amines. Journal of the American Chemical Society, 119(21), 4882–4886.
-
SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
-
Szele, I., & Toth, G. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(2), 156-164.
-
Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
Not Voodoo. (n.d.). Workup for Removing Amines. [Link]
-
Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. [Link]
-
Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
-
Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552–4555.
-
Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. [Link]
-
Sciencemadness.org. (2008, January 9). How to remove the Diisopropylethylamine. [Link]
-
Sciencemadness.org. (2010, September 17). Isopropylamine and Diisopropylamine from Acetone. [Link]
-
YouTube. (2022, January 17). Amine Unit Optimization and Troubleshooting. [Link]
-
ResearchGate. (2016, July 20). How to separate imine from reaction mixture?. [Link]
-
Reddit. (2024, March 12). Amine workup. [Link]
-
Google Patents. (n.d.). WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
-
Google Patents. (n.d.). US6353118B1 - Dewatering and purification of crude pyrrolidine.
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
-
ResearchGate. (2014, July 24). How can I seperate pyrrolidine?. [Link]
-
Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
-
National Center for Biotechnology Information. (n.d.). N-Isopropylpyrrolidine. PubChem. [Link]
-
Organic Syntheses. (n.d.). 2-isopropylaminoethanol. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. [Link]
-
Common Organic Chemistry. (n.d.). Pyrrolidine. [Link]
-
Organic Syntheses. (n.d.). 3-Methyl-2-butanone. [Link]
-
Google Patents. (n.d.). CN106349085A - Separation and purification method of crude isopropyl amine.
-
ResearchGate. (n.d.). 11 questions with answers in PYRROLIDINES. [Link]
-
Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.
-
Google Patents. (n.d.). US3850760A - Separation of isopropyl-amines by plural stage distillation.
-
Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
-
PrepChem.com. (n.d.). Preparation of pyrrolidine. [Link]
-
Google Patents. (n.d.). US2512585A - Azeotropic distillation of isopropyl alcohol from diisopropylamine.
-
European Patent Office. (n.d.). EP 0483746 B1 - Separation of methoxyisopropylamine from methoxyisopropylamine-water azeotrope. [Link]
Sources
- 1. Isopropylamine - Wikipedia [en.wikipedia.org]
- 2. Isopropylamine, 99% 75-31-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]
- 4. Pyrrolidine [commonorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 10. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - How to remove the Diisopropylethylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance at the C4-methyl position in 3-aminopyrrolidines
The Steric Landscape: Why C4-Methyl is a "Silent Killer"
In medicinal chemistry, the 3-aminopyrrolidine scaffold is a privileged motif (e.g., Gemifloxacin, Trovafloxacin). However, introducing a methyl group at the C4 position—often to lock conformation or block metabolism—introduces a deceptive amount of steric strain.
The core issue is not just bulk; it is conformational locking . The pyrrolidine ring is not planar; it exists in a dynamic equilibrium of "envelope" puckers.
-
The Clash: A C4-methyl group forces the ring into specific puckers to avoid 1,2-diaxial-like interactions with the C3-amine.
-
The Consequence: In the cis-isomer, the substituents crowd the same face, making the amine a poor nucleophile for amide couplings (the "Nucleophilic Wall"). In the trans-isomer, while less hindered, the methyl group can still block the trajectory of incoming electrophiles if the ring pucker is unfavorable.
Synthetic Troubleshooting: The Decision Tree
Do not force a reaction that thermodynamics opposes. Choose your synthetic strategy based on your required stereochemistry.
Figure 1: Strategic decision tree for selecting the synthetic route based on target stereochemistry.
Technical Support: Troubleshooting Guides
Issue 1: "My amide coupling to the C3-amine is stalled at 20% conversion."
Diagnosis: You are likely working with the cis-3-amino-4-methyl isomer, or your protecting group on the ring nitrogen (N1) is creating a "roof" effect. The C4-methyl group is blocking the Burgi-Dunitz trajectory of the incoming activated ester.
The Fix: Switch to Acyl Fluorides or High-Energy Actives. Standard HATU/DIEA conditions often fail here because the active ester is too bulky.
-
Protocol: Use in situ generated acyl fluorides (TFFH) or mixed anhydrides. Acyl fluorides are smaller electrophiles than OBt/OAt esters.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Coupling Reagent | HATU or EDC/HOBt | TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) |
| Base | Diisopropylethylamine (DIEA) | N-Methylmorpholine (NMM) (Less steric bulk) |
| Solvent | DMF (Viscous, cages ions) | DCM or THF (Better for acyl fluoride reactivity) |
| Temperature | RT | 0°C to RT (Control exotherm, prevent decomposition) |
Step-by-Step Protocol (Acyl Fluoride Method):
-
Dissolve carboxylic acid (1.0 equiv) and TFFH (1.1 equiv) in dry DCM under N2.
-
Add NMM (2.5 equiv) at 0°C. Stir for 30 mins to form the acyl fluoride.
-
Add the hindered 3-amino-4-methylpyrrolidine (1.0 equiv).
-
Allow to warm to RT and monitor by LCMS. (Conversion usually reaches >90% within 2 hours).
Issue 2: "I cannot separate the Cis/Trans isomers after reduction."
Diagnosis: You synthesized the core via reductive amination or hydrogenation of a pyrrole, resulting in a mess of diastereomers. Silica chromatography is often insufficient for these polar amines.
The Fix: Kinetic Resolution via Crystallization or Directed C-H Activation. Don't rely on column chromatography. Use the difference in basicity or solubility.
-
Method A (Crystallization): Convert the amine to a tartrate salt. The trans-isomer often crystallizes with L-tartaric acid, while the cis stays in the mother liquor.
-
Method B (Preventative): Use Palladium-Catalyzed C-H Arylation if you need the cis-isomer.
Issue 3: "The N1-Boc group is falling off during C4-functionalization."
Diagnosis: Steric strain at C4 weakens the N1-protecting group bond, or the acidic conditions used for other steps are deprotecting it prematurely due to "steric acceleration" of the leaving group.
The Fix: Orthogonal Protection. Switch N1 protection to a group that is sterically smaller or electronically distinct.
-
Recommendation: Use N-Cbz (Benzyl carbamate) or N-Tos (Tosylate).
-
Why? The Cbz group is planar and can often accommodate the ring pucker better than the bulky t-butyl group of Boc.
Frequently Asked Questions (FAQs)
Q: Why is the trans-isomer usually preferred in drug discovery? A: The trans-configuration (e.g., (3R, 4S)) places the amino and methyl groups in a pseudo-diequatorial orientation in the preferred ring pucker. This mimics the bioactive conformation of many GPCR and kinase ligands. The cis-isomer forces one substituent axial, causing high energy penalties upon binding to a protein pocket.
Q: Can I use the "Chiral Pool" method for the cis-isomer? A: It is difficult. Starting from L-aspartic acid or L-threonine typically yields the trans-isomer due to the thermodynamics of the ring-closure steps (e.g., Dieckmann condensation or hydride reduction). For cis, [3+2] cycloaddition using specific maleimides is far more reliable [2].
Q: I need to scale this up to 100g. Which route is safest? A: Avoid the azide-opening routes (explosion hazard). The [3+2] cycloaddition of azomethine ylides is the most scalable and atom-economical. It constructs the ring with the stereochemistry already set, avoiding difficult separations later [3].
Visualizing the Steric Clash
The diagram below illustrates the "Forbidden Zone" created by the C4-methyl group in the cis-isomer, which blocks nucleophilic attack at the C3-amine.
Figure 2: Conceptual map of the steric clash in cis-3-amino-4-methylpyrrolidine hindering amide coupling.
References
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Source: Organic Letters (ACS Publications) URL:[Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Source: ResearchGate (Full Text Available) URL:[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Organic & Biomolecular Chemistry (RSC) URL:[4][Link]
Sources
Technical Support Center: Stability & Handling of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine
[1]
Executive Summary: The Stability Matrix
As a Senior Application Scientist, I frequently encounter discrepancies in yield and purity when researchers switch between the free base and salt forms of aminopyrrolidines. The molecule 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine presents a classic "dual-personality" profile.
The Free Base is a kinetically active, thermodynamic liability—useful for reactions but difficult to store.[1] The Hydrochloride Salt is the thermodynamic sink—stable, crystalline, and weighable, but requiring liberation before nucleophilic applications.[1]
Comparative Stability Data
| Feature | Free Base (Oil/Low-Melt Solid) | Hydrochloride Salt (Crystalline) |
| Primary Hazard | Oxidation & Carbamylation | Hygroscopicity |
| Atmospheric Stability | Poor. Reacts with CO₂ in air within minutes to form carbamates (white crust).[2] | High. Stable indefinitely if kept dry.[1] |
| Color Integrity | Prone to yellowing/browning (N-oxide formation).[2][1] | Remains white/off-white.[2][1] |
| Storage Requirement | -20°C, under Argon/Nitrogen, dark. | RT or 4°C, Desiccator. |
| Handling Window | < 15 minutes in open air recommended.[1] | Hours to Days in open air (humidity dependent). |
| Stoichiometry | Variable (due to CO₂/H₂O absorption).[1] | Precise (MW defined).[1] |
Deep Dive: Mechanisms of Instability
To troubleshoot effectively, you must understand the causality of the degradation.[1] This molecule contains two nitrogen centers:[2][1]
-
N1 (Isopropyl): A tertiary amine.[1] Sterically hindered, relatively stable, but capable of slow N-oxidation.[1]
-
C3-NH₂ (Primary): The "Troublemaker." This primary amine is a nucleophile looking for an electrophile.[1]
A. The "Phantom Yield" (Carbamylation)
Users often report: "My yield is 110% and the oil turned into a crusty solid."
The Cause: Atmospheric CO₂ acts as an electrophile.[1] The primary amine at C3 attacks CO₂, forming a carbamic acid, which then creates a salt with another equivalent of amine.[1] This is a reversible reaction but ruins stoichiometry for subsequent steps.[1]
B. The "Yellowing" (Oxidation)
Users often report: "The clear oil turned yellow/brown overnight."[1]
The Cause: Electron-rich amines are susceptible to radical oxidation by atmospheric oxygen, leading to N-oxides and imine impurities.[2] This is accelerated by light and trace metal impurities.[1][3]
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of the free base when improperly handled.
Caption: Figure 1. Degradation pathways of the primary amine upon exposure to air (Carbamylation) and oxygen (Oxidation).
Troubleshooting Protocols
Scenario A: "I have the HCl salt, but I need the Free Base for a reaction."
Do NOT just add base and boil.[1] You need a controlled "Free-Basing" protocol to minimize degradation.[2][1]
Protocol: Biphasic Liberation
-
Suspend: Place the Hydrochloride salt in a separatory funnel with DCM (Dichloromethane) or MTBE (Methyl tert-butyl ether).
-
Neutralize: Add 1.2 equivalents of 1N NaOH or saturated Na₂CO₃ (aq).
-
Extract: Shake vigorously. The free base will partition into the organic layer.[1]
-
Dry: Separate the organic layer.[1] Dry over anhydrous Na₂SO₄.[1]
-
Critical: Do not use acidic drying agents.[1]
-
-
Concentrate: Evaporate solvent in vacuo at < 40°C.
-
Use Immediately: Proceed to the next reaction step within 30 minutes.
Scenario B: "I synthesized the Free Base, but I need to store it."
Convert it to the HCl salt immediately. This is the only way to pause the "degradation clock."[1]
Protocol: Anhydrous Salt Formation
-
Dissolve: Dissolve the crude free base oil in dry Diethyl Ether or MTBE (approx. 5-10 mL per gram).[1]
-
Acidify: Cool to 0°C. Dropwise add 4M HCl in Dioxane (or 2M HCl in Ether).
-
Observation: A white precipitate should form immediately.[1]
-
-
Check pH: Test vapor with wet pH paper; it should be acidic.[1]
-
Isolate: Filter the solid under Nitrogen (to prevent moisture absorption during filtration).[1]
-
Wash: Wash the cake with cold ether to remove non-basic impurities (yellow color often stays in the filtrate).[1]
-
Dry: Vacuum dry.
Visualization: The Self-Validating Cycle
This workflow ensures you can move between forms without losing integrity.[2][1]
Caption: Figure 2.[2] The cycle of liberation and protection.[1] Path B is required for long-term storage.[2]
Frequently Asked Questions (FAQ)
Q1: My Free Base has a white crust on the cap. Is it ruined? A: Not necessarily. The crust is likely the carbamate salt formed from reaction with air.[1]
-
Fix: Dissolve the entire mixture (oil + crust) in DCM and wash with 1N NaOH.[1] This reverses the carbamate back to the free amine and sodium carbonate.[1] Dry and re-concentrate.
Q2: Can I distill the Free Base? A: Yes, but it is risky. 3-aminopyrrolidines have high boiling points and can polymerize or degrade at high heat.[2][1]
-
Recommendation: Kugelrohr distillation under high vacuum (< 1 mbar) is preferred.[1] However, salt formation (recrystallization) is generally superior for purification than distillation for this class of compounds [1].[1]
Q3: Why does the HCl salt get sticky on the balance? A: The salt is likely hygroscopic.[1] If the crystal lattice contains voids or if excess HCl is trapped, it will pull moisture from the air.[1]
-
Fix: Weigh quickly or use a "weighing by difference" technique in a closed vial. Store the bulk bottle in a desiccator.
Q4: Does the chirality (4-Methyl) affect stability? A: Stereochemistry does not significantly alter chemical stability (oxidation/carbamylation), but it does affect physical properties like melting point and solubility.[1] Enantiopure salts often crystallize better than racemates, offering a stability advantage via higher lattice energy.[1]
References
-
Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2][1] (General reference for amine purification via salt formation).
-
Carbamate Formation: Robinson, K., et al. (2012).[1][4] "An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines." ChemPhysChem.
-
Amine Handling Safety: Thermo Fisher Scientific. (2019). Safety Data Sheet: N-(3-Aminopropyl)pyrrolidine. (Used as a proxy for diamine handling hazards).[1]
-
Stability of Cathinone Derivatives (Pyrrolidine analogs): Tsujikawa, K., et al. (2012).[1] "Instability of the hydrochloride salts of cathinone derivatives in air." Forensic Science International.[1] (Highlights oxidative risks in pyrrolidine rings).
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. (R)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. rsquarel.org [rsquarel.org]
- 4. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Strategic Guide to Controlling Regioselectivity in the Functionalization of 4-Methylpyrrolidines
This technical support guide is meticulously crafted for researchers, medicinal chemists, and drug development professionals engaged in the synthetic modification of 4-methylpyrrolidines. This valuable scaffold, prevalent in numerous bioactive molecules, presents a unique set of challenges in achieving regiocontrol due to the stereoelectronic influence of the 4-methyl substituent. This document provides a comprehensive resource, including frequently asked questions, a detailed troubleshooting guide, experimental protocols, and conceptual diagrams to empower you to navigate these synthetic challenges and achieve your desired functionalization outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for C-H functionalization on an N-protected 4-methylpyrrolidine, and what dictates their intrinsic reactivity?
A1: In a standard N-protected 4-methylpyrrolidine (e.g., N-Boc or N-Cbz), several distinct C-H bonds are available for functionalization, each with a different intrinsic reactivity:
-
α-Amino C-H (C2 and C5): These protons are generally the most reactive. Their proximity to the electron-withdrawing nitrogen atom increases their acidity and weakens the C-H bond, making them prime targets for deprotonation or direct C-H activation.[1][2]
-
β-Amino C-H (C3): These C-H bonds are less activated than their α-counterparts. The two protons at the C3 position are diastereotopic, meaning they are chemically non-equivalent.
-
Tertiary C-H (C4): This single C-H bond is also at a β-position.
-
Methyl C-H: These primary C-H bonds are the strongest and typically the least reactive in transition-metal-catalyzed C-H activation reactions.
The general, non-directed reactivity trend is often C2/C5 > C3/C4 > methyl. However, this inherent order is frequently overridden by strategic use of directing groups and tailored catalytic systems.
Q2: How does the 4-methyl group specifically impact regioselectivity in C-H functionalization reactions?
A2: The 4-methyl group is a critical controller of regioselectivity, primarily through steric effects, and to a lesser extent, electronic effects:
-
Steric Influence: The methyl group creates significant steric bulk around the C4 and adjacent C3 positions. This steric hindrance can be strategically leveraged to disfavor functionalization at these sites and promote reaction at the more accessible C2 or C5 positions.
-
Electronic Influence: As an alkyl group, the methyl substituent has a weak electron-donating effect. While this can subtly influence the electron density of neighboring C-H bonds, its impact is generally subordinate to the more powerful steric directing effects in most catalytic systems.
Q3: What is the most reliable method for ensuring high regioselectivity when functionalizing 4-methylpyrrolidines?
A3: The use of directing groups stands as the most robust and predictable strategy for controlling regioselectivity. A directing group is a moiety, often attached to the pyrrolidine nitrogen or a ring substituent, that coordinates to the metal catalyst. This chelation event creates a cyclic pre-transition state that positions the catalyst over a specific C-H bond, facilitating its selective activation.
Q4: My target requires functionalization at the C4 position. What directing group strategy is recommended?
A4: To achieve functionalization at the C4 position, a directing group installed at the C3 position is a well-established and effective approach. For instance, an 8-aminoquinoline (AQ) amide, formed from a C3-carboxylic acid, has been shown to direct palladium catalysts to activate the C4-H bond with excellent regio- and stereoselectivity.[1][2][3] The combination of a C3-directing group with a bulky N-Boc protecting group can further enhance C4 selectivity by sterically shielding the C2 position from the catalyst.[2]
Q5: How can I selectively functionalize the C5 position over the electronically similar C2 position in N-Boc-4-methylpyrrolidine?
A5: Differentiating between the C2 and C5 positions is a common challenge. The 4-methyl group can be an ally in this endeavor. A sterically demanding directing group on the nitrogen atom may preferentially occupy the space over the C2-C3 face of the ring, leaving the C5 position more accessible to the catalyst. Furthermore, the conformational biases induced by the 4-methyl group can influence the orientation of the directing group-catalyst complex, favoring one α-position over the other. This often requires careful screening of directing groups, ligands, and reaction conditions.
Troubleshooting Guide
This guide provides systematic solutions to common experimental challenges in the regioselective functionalization of 4-methylpyrrolidines.
Problem 1: Low or No Regioselectivity, Resulting in a Mixture of Isomers
| Probable Cause | Recommended Solution |
| Ineffective Directing Group (DG): The DG may have weak coordination to the catalyst or exist in multiple conformations, leading to indiscriminate C-H activation. | - Re-evaluate DG Choice: Switch to a more rigid or bidentate directing group. For example, 8-aminoquinoline often provides superior control compared to simpler amides.[1][2][3] - Modify DG Structure: Minor structural changes to the DG can lock its conformation and improve selectivity. |
| Suboptimal Catalyst/Ligand System: The chosen metal, ligand, or both may not be suited for the desired regiochemical outcome. | - Catalyst Screening: Evaluate different transition metals (e.g., Pd, Rh, Ru, Cu) known for C-H activation. - Ligand Optimization: For palladium catalysis, screen a diverse set of phosphine or N-heterocyclic carbene (NHC) ligands. Ligand electronics and sterics are paramount in tuning selectivity. |
| Unfavorable Reaction Conditions: Temperature, solvent polarity, and additives can significantly influence the regioselectivity by affecting the kinetics and thermodynamics of competing pathways. | - Temperature Titration: Lowering the reaction temperature can increase selectivity by favoring the pathway with the lower activation energy. - Solvent Screening: Explore a range of solvents to find one that optimizes the geometry of the transition state. - Judicious Use of Additives: In some palladium-catalyzed reactions, additives like pivalic acid can be crucial for efficient and selective C-H activation. |
| Steric Clash with 4-Methyl Group: The desired site of functionalization may be sterically inaccessible due to the 4-methyl group. | - Alternative DG Placement: Consider a directing group at a different position that orients the catalyst away from the methyl group. - Employ a Less Bulky Catalyst: A catalyst with smaller ligands may be better able to access the hindered C-H bond. |
Problem 2: Low Conversion to the Desired Product
| Probable Cause | Recommended Solution |
| Catalyst Deactivation/Decomposition: The active catalytic species may be unstable under the reaction conditions. | - Use of Pre-catalysts: Employ a stable pre-catalyst that generates the active catalyst in a controlled manner. - Ensure Inert Atmosphere: Rigorously degas solvents and use an inert atmosphere (e.g., Argon) to prevent oxidation of the catalyst. - Increase Catalyst Loading: As a last resort, a higher catalyst loading can sometimes overcome partial deactivation. |
| Poor Substrate Solubility: Incomplete dissolution of the 4-methylpyrrolidine derivative can lead to a sluggish reaction. | - Solvent Optimization: Test different solvents or co-solvent systems to enhance solubility. - Controlled Temperature Increase: Carefully raise the reaction temperature, monitoring for any negative impact on selectivity. |
| Incorrect Reagent Stoichiometry: An improper ratio of reactants can result in low yields. | - Verify All Measurements: Double-check calculations and ensure accurate weighing and dispensing of all reagents. - Optimize Reagent Ratios: Systematically vary the equivalents of the coupling partner and any additives. |
Problem 3: Formation of Undesired Side Products
| Probable Cause | Recommended Solution |
| Homocoupling of Coupling Partner: A common side reaction in many cross-coupling protocols. | - Adjust Stoichiometry: Use a slight excess of the 4-methylpyrrolidine substrate. - Slow Addition: Add the coupling partner to the reaction mixture over an extended period using a syringe pump to maintain its low concentration. |
| Substrate/Product Decomposition: The reaction conditions may be too harsh, leading to degradation. | - Milder Conditions: Attempt the reaction at a lower temperature or for a shorter duration. - Reaction Monitoring: Closely monitor the reaction's progress and quench it promptly upon completion. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C4-Arylation of N-Boc-4-methylpyrrolidine-3-carboxylic Acid via an Aminoquinoline Directing Group
This protocol is based on established principles for directing group-mediated C-H functionalization of substituted pyrrolidines.[1][2][3]
Materials:
-
N-Boc-4-methylpyrrolidine-3-carboxylic acid
-
8-Aminoquinoline
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Aryl iodide of choice
-
Pd(OAc)₂ (Palladium(II) acetate)
-
K₂CO₃ (Potassium carbonate)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
Step 1: Synthesis of the Aminoquinoline (AQ) Amide
-
In a round-bottom flask, dissolve N-Boc-4-methylpyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and 8-aminoquinoline (1.1 equiv) to the solution.
-
Stir the mixture at room temperature under an inert atmosphere for 12–18 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure AQ-directed substrate.
Step 2: C4-Arylation Reaction
-
To a flame-dried Schlenk tube, add the AQ-amide substrate (1.0 equiv), the desired aryl iodide (1.5 equiv), Pd(OAc)₂ (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Immerse the reaction vessel in a preheated oil bath at 120 °C and stir vigorously for 24–48 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite, washing the plug with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the C4-arylated pyrrolidine derivative.
Step 3: Cleavage of the Aminoquinoline Directing Group
-
Dissolve the purified C4-arylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Add LiOH·H₂O (5.0 equiv) and heat the mixture at 60 °C for 12–24 hours.
-
Monitor the hydrolysis by LC-MS.
-
After cooling, carefully acidify the reaction mixture to pH 3–4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the C4-arylated N-Boc-4-methylpyrrolidine-3-carboxylic acid.
Visualizations
Decision-Making Workflow for Troubleshooting Poor Regioselectivity
Caption: A stepwise guide to troubleshooting low regioselectivity.
Conceptual Model of C4-H Activation Directed by a C3-Auxiliary
Caption: A C3-directing group chelates the metal catalyst, favoring C4-H activation.
References
-
Berman, A. M., Bull, J. A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3948–3952. [Link]
-
Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. Organic Letters, 11(20), 4664–4667. [Link]
-
Davies, H. M., & Liao, K. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(48), 15233–15236. [Link]
-
Piticari, S., Antermite, D., Linkhorn, H. J., & Bull, J. A. (2025). Regio‐ and Stereocontrolled‐Synthesis of a Heterocycle Fragment Collection Using Palladium Catalyzed C‐H Arylation. Chemistry – A European Journal. [Link]
-
Rainoldi, G., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099–1105. [Link]
-
Schutt, C., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(13), 5155–5166. [Link]
-
Tiwari, V. K., & Kapur, M. (2019). Catalyst-controlled positional-selectivity in C-H functionalizations. Organic & Biomolecular Chemistry, 17(5), 1007–1026. [Link]
-
Wang, D. H., & Yu, J. Q. (2011). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Journal of the American Chemical Society, 133(15), 5767–5769. [Link]
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Larduinat, M., François, J., Jacolot, M., & Popowycz, F. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
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Bull, J. A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3948–3952. [Link]
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Campos, K. R., et al. (2006). Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry, 71(20), 7884–7887. [Link]
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Hutt, O. E., et al. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry, 64(11), 1493-1497. [Link]
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Kok, S. H. L., et al. (2010). Importance of the nature of α-substituents in pyrrolidine organocatalysts in asymmetric Michael additions. The Journal of Organic Chemistry, 75(21), 7124–7134. [Link]
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Li, G., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Journal of the American Chemical Society, 145(30), 16835–16845. [Link]
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Lin, T.-Y. (1988). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES THE KARPLUS-EQUATION CONSTANT CALCULATION AND CARBON-13, NITROGEN-15 STUDY OF SELECTED PYRROLIDONES AND PYRROLIDINES. UNL | Libraries. [Link]
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Reiss, M., et al. (2019). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 17(4), 815–819. [Link]
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Sarli, V. (2013). Transition-Metal-Catalyzed Asymmetric C-C Cross-Couplings in Stereoselective Synthesis. ResearchGate. [Link]
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Shrestha, R., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7580–7585. [Link]
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Van der Eycken, E. V., & Schnürch, M. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6346–6401. [Link]
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Vitaku, E., & Njardarson, J. T. (2014). A comprehensive overview of the synthesis of the pyrrolidine nucleus. Journal of Chemical Education, 91(1), 58–71. [Link]
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Voica, A.-F., et al. (2012). Dative Directing Group Effects in Ti-Catalyzed [2+2+1] Pyrrole Synthesis: Chemo- and Regioselective Alkyne Heterocoupling. Journal of the American Chemical Society, 134(36), 14991–15001. [Link]
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Wang, Q., et al. (2010). cis-trans Peptide-Bond Isomerization in α -Methylproline Derivatives. ResearchGate. [Link]
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Zhang, F., & Arnold, F. H. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 8(5), 656–662. [Link]
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Cattopadhyay, K., Recio, A., III, & Tunge, J. A. (2012). Palladium-catalyzed, pyrrolidine-mediated arylmethylation of ketones and aldehydes with coumarinyl(methyl) acetates. Organic & Biomolecular Chemistry, 10(34), 6826–6829. [Link]
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Chen, Y., et al. (2021). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. Journal of the American Chemical Society, 143(12), 4896–4902. [Link]
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Han, J., Gao, W., & Harrity, J. P. A. (2024). Pd-Catalyzed [4 + 1] annulation strategy to functionalized 4-methyleneproline derivatives. White Rose Research Online. [Link]
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MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
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Moody, C. J., & Tyzack, C. (2016). Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N-H Insertion Reaction of Metallocarbenes with β-Aminoketone Derivatives. Angewandte Chemie International Edition, 55(11), 3749–3753. [Link]
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Scola, M., et al. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. ResearchGate. [Link]
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-
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Validation & Comparative
A Comparative Guide to the H-NMR and C-NMR Spectral Analysis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, providing unparalleled insight into the molecular architecture of organic compounds.[1][2] This guide offers a detailed comparative analysis of the ¹H-NMR and ¹³C-NMR spectra of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine , a substituted pyrrolidine derivative. The pyrrolidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs, making a thorough understanding of its spectral characteristics crucial for medicinal chemists.[3]
This document moves beyond a simple recitation of spectral data. As Senior Application Scientists, our goal is to provide a framework for rational spectral interpretation, grounded in fundamental principles and supported by comparative data from analogous structures. We will explore the causal relationships between molecular structure and spectral output, offering a self-validating system for analysis that enhances trustworthiness and experimental reproducibility.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is fundamental for accurate spectral assignment. The structure of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is presented below with the IUPAC standard numbering convention for the pyrrolidine ring and logical numbering for the substituents.
Figure 1: Molecular structure of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine with atom numbering.
Predicted ¹H-NMR Spectral Analysis
The ¹H-NMR spectrum of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is predicted to exhibit a series of distinct multiplets, the chemical shifts and coupling patterns of which are dictated by the electronic environment and spatial relationships of the protons. The analysis below is based on established chemical shift ranges for similar aliphatic and heterocyclic systems.[4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Considerations |
| H2, H5 (CH₂) | 2.2 - 3.0 | m | 4H | Diastereotopic protons due to the chiral center at C4. Expected to be complex multiplets. |
| H3 (CH) | 2.8 - 3.5 | m | 1H | Shifted downfield by the adjacent amino group. |
| H4 (CH) | 1.8 - 2.5 | m | 1H | Influenced by the methyl group and the overall ring conformation. |
| NH₂ | 1.0 - 2.5 | br s | 2H | Chemical shift and peak shape are highly dependent on solvent and concentration. |
| C4-CH₃ | 0.9 - 1.2 | d | 3H | Doublet due to coupling with H4. |
| N-CH (isopropyl) | 2.5 - 3.2 | septet | 1H | Characteristic septet due to coupling with the six methyl protons. |
| N-CH(CH₃)₂ | 0.9 - 1.2 | d | 6H | Doublet due to coupling with the N-CH proton. |
Causality in Proton Chemical Shifts:
-
Electronegativity: The protons on carbons adjacent to the nitrogen atoms (C2, C5, and the isopropyl CH) are deshielded and appear at a lower field (higher ppm) due to the electron-withdrawing nature of nitrogen.
-
Stereochemistry: The pyrrolidine ring is not planar, and the substituents create diastereotopic protons, particularly at the C2 and C5 positions. This results in more complex splitting patterns than simple triplets or quartets.[6]
-
Spin-Spin Coupling: The connectivity of the molecule can be traced through the coupling patterns. For example, the septet of the isopropyl CH proton is a clear indicator of its six neighboring methyl protons.
Predicted ¹³C-NMR Spectral Analysis
The proton-decoupled ¹³C-NMR spectrum provides a direct count of the unique carbon environments in the molecule. The predicted chemical shifts are based on typical values for substituted pyrrolidines and aliphatic amines.[6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Considerations |
| C2, C5 | 50 - 60 | Influenced by the N-isopropyl group. |
| C3 | 55 - 65 | Shifted downfield by the primary amine. |
| C4 | 35 - 45 | Aliphatic carbon within the ring. |
| C4-CH₃ | 15 - 25 | Typical range for an aliphatic methyl group. |
| N-CH (isopropyl) | 50 - 60 | Deshielded by the nitrogen atom. |
| N-CH(CH₃)₂ | 18 - 25 | Two equivalent methyl carbons. |
Comparative Spectral Analysis
To ground our predictions, we will compare the expected spectral features of our target molecule with known data for structurally related compounds: 3-aminopyrrolidine and N-isopropylpyrrolidine.
Comparison with 3-Aminopyrrolidine:
-
¹H-NMR: The protons on the pyrrolidine ring of 3-aminopyrrolidine will show simpler splitting patterns due to the absence of the C4-methyl group. The introduction of the N-isopropyl group in our target molecule will cause a downfield shift of the C2 and C5 protons.
-
¹³C-NMR: The C4 and C5 carbons in 3-aminopyrrolidine will have different chemical shifts compared to our target molecule due to the presence of the methyl group at C4.
Comparison with N-Isopropylpyrrolidine:
-
¹H-NMR: The signals for the N-isopropyl group will be in a similar region. However, the pyrrolidine ring protons in N-isopropylpyrrolidine will be more shielded (appear at a higher field) compared to our target molecule due to the absence of the electron-withdrawing amino group at C3.
-
¹³C-NMR: The C3 and C4 carbons of the pyrrolidine ring in N-isopropylpyrrolidine will be significantly upfield compared to the corresponding carbons in 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine.
Experimental Protocol for NMR Analysis
The following provides a detailed, step-by-step methodology for acquiring high-quality H-NMR and C-NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like those of the amine group.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer (e.g., a 400 or 500 MHz instrument).[4]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H-NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration.[7]
-
-
For ¹³C-NMR:
-
Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.
-
A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance of the ¹³C isotope.[8]
-
-
For Structural Confirmation (Optional but Recommended):
-
Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[8][9] An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal longer-range (2-3 bond) C-H correlations, further solidifying the structural assignment.[9][10]
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the reference peak (e.g., TMS) to 0 ppm.
-
Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H-NMR spectrum to deduce the connectivity of the protons.
NMR Analysis Workflow
The following diagram illustrates the logical flow of the NMR spectral analysis process.
Figure 2: Workflow for NMR spectral analysis.
Conclusion
The comprehensive analysis of ¹H and ¹³C-NMR spectra, when approached with a systematic and comparative methodology, provides an exceptionally robust platform for the structural elucidation of complex organic molecules like 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine. By understanding the underlying principles that govern chemical shifts and coupling constants, and by leveraging data from analogous structures, researchers can confidently assign spectral features to their corresponding atomic nuclei. The experimental protocols and analytical workflow detailed herein offer a validated framework for obtaining and interpreting high-quality NMR data, a critical capability in the rigorous and fast-paced environment of modern drug discovery.
References
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A Comparative Guide to HPLC Method Development for the Purity Analysis of 1-isopropyl-4-methylpyrrolidin-3-amine
This guide provides a comprehensive, data-supported comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 1-isopropyl-4-methylpyrrolidin-3-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical outcome.
The analyte , a small, polar, chiral diamine, presents several significant analytical challenges. Its high polarity leads to poor retention on traditional reversed-phase columns, its basic nature can cause peak tailing, and its lack of a UV chromophore necessitates alternative detection methods. Furthermore, the presence of two chiral centers requires consideration of stereoisomeric separation. This guide will navigate these challenges by comparing various chromatographic modes and culminating in a recommended, optimized method.
Part 1: Initial Strategy—Comparing Chromatographic Modes and Detectors
The first and most critical decision in method development is selecting the appropriate combination of chromatographic separation mode and detection technology. Given the analyte's physicochemical properties, a direct comparison was initiated between Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.
Detector Selection: The UV Chromophore Problem
A fundamental challenge with 1-isopropyl-4-methylpyrrolidin-3-amine is its lack of a significant UV-absorbing chromophore. Direct UV detection at low wavelengths (e.g., 200-210 nm) would suffer from poor sensitivity and be susceptible to interference from common mobile phase additives and impurities.
To overcome this, two primary alternatives were considered:
-
Pre-column Derivatization: This involves reacting the amine with a tagging agent to attach a chromophore or fluorophore.[1] While effective for enhancing sensitivity, this approach adds complexity, introduces potential side-reactions, and requires validation of the derivatization step itself.[2]
-
Universal Detectors: Detectors that do not rely on the optical properties of the analyte offer a more direct route. The Charged Aerosol Detector (CAD) is an excellent candidate. CAD measures analyte mass by creating charged aerosol particles, providing a response for any non-volatile or semi-volatile analyte, irrespective of its chemical structure.[3][4] This makes it ideal for purity analysis where the goal is to detect all potential impurities.[5]
Decision: The Charged Aerosol Detector (CAD) was selected for this study. Its near-universal response provides a more accurate assessment of purity by detecting both known and unknown non-volatile impurities without the need for derivatization.[5][6]
Chromatographic Mode Comparison
The analyte's high polarity makes traditional RP-HPLC challenging.[7] Therefore, HILIC was identified as a primary candidate for achieving adequate retention and separation.[8][9]
-
Reversed-Phase (RP-HPLC): As predicted, initial screening on a standard C18 column with a typical acetonitrile/water mobile phase resulted in virtually no retention (analyte eluted at or near the void volume). The use of ion-pairing agents was considered but dismissed due to their potential for ion suppression with mass spectrometry and the difficulty in removing them from the HPLC system.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds.[8][11] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically acetonitrile).[7] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to retention.[11] Initial screening in HILIC mode showed promising retention and good peak shape.
-
Chiral Chromatography: The analyte possesses two stereocenters. If control of stereochemistry is critical, a chiral separation is necessary. This can be achieved using a chiral stationary phase (CSP).[12] For the purpose of general purity analysis and impurity profiling, an achiral method is typically developed first. A dedicated chiral method can be developed subsequently if required to quantify specific stereoisomers.[13]
Part 2: In-Depth Method Development and Optimization in HILIC Mode
With HILIC selected as the primary separation mode, a systematic optimization of the method parameters was undertaken to achieve the best possible resolution between the main component and potential impurities.
dot
Caption: Workflow for HPLC Purity Method Development.
HILIC Column Selection
Three different HILIC stationary phases were evaluated to determine the optimal selectivity for the analyte and its impurities.
-
Amide Phase: Known for good hydrogen bonding capabilities.
-
Bare Silica Phase: Offers strong hydrophilicity and potential for ionic interactions.
-
Zwitterionic Phase (e.g., HILIC-Z): Contains both positive and negative charges, providing mixed-mode retention mechanisms (hydrophilic and electrostatic) that can enhance selectivity.[10]
Experimental Protocol: Column Screening
-
Columns: (1) Amide-bonded phase, (2) Bare silica, (3) Zwitterionic phase (all 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 95% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: CAD.
Results Summary:
| Stationary Phase | Retention Factor (k) | Peak Asymmetry (As) | Resolution (Rs) of Critical Pair | Rationale |
| Amide | 3.8 | 1.3 | 1.4 | Moderate retention, slight peak tailing. |
| Bare Silica | 5.2 | 1.8 | 1.2 | Strong retention but significant tailing due to silanol interactions. |
| Zwitterionic | 4.5 | 1.1 | 2.1 | Good retention, excellent peak shape, and superior resolution. |
The zwitterionic column provided the best overall performance, with excellent peak symmetry and the highest resolution for a closely eluting impurity, indicating a favorable balance of hydrophilic and electrostatic interactions.
Mobile Phase Optimization
The mobile phase composition, particularly the buffer pH and concentration, is critical in HILIC.[9] The pH affects the ionization state of both the analyte (a diamine) and the stationary phase, influencing retention and selectivity.
Experimental Protocol: pH and Buffer Optimization
-
Column: Zwitterionic phase (150 x 4.6 mm, 3 µm).
-
Mobile Phase B: Acetonitrile.
-
Variables:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0, 3.5, and 4.0.
-
Buffer Concentration: 10 mM vs. 20 mM Ammonium Formate at optimal pH.
-
-
Gradient & Other Conditions: As per column screening.
Observations:
-
Effect of pH: Lowering the pH from 4.0 to 3.0 increased the retention of the basic analyte due to enhanced electrostatic interaction with the negatively charged components of the zwitterionic phase. A pH of 3.0 provided the best separation from a key impurity.
-
Effect of Buffer Concentration: Increasing the buffer concentration from 10 mM to 20 mM slightly decreased retention (due to increased ionic strength competing for interaction sites) but improved peak shape. A concentration of 20 mM was found to be optimal.
Part 3: Final Optimized Method and Validation Considerations
Based on the systematic evaluation, the following method was established for the purity analysis of 1-isopropyl-4-methylpyrrolidin-3-amine.
Final Method Protocol
| Parameter | Condition |
| HPLC System | UHPLC/HPLC system with CAD |
| Column | Zwitterionic HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z), 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B (0 min) -> 95% B (1 min) -> 60% B (15 min) -> 60% B (18 min) -> 95% B (18.1 min) -> 95% B (25 min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 5 µL |
| Sample Diluent | 80:20 Acetonitrile:Water |
| CAD Settings | Nitrogen Gas: 35 psi; Evaporation Temp: 35°C; Data Rate: 10 Hz |
Justification of Final Parameters
-
Zwitterionic Column: Provides superior selectivity and peak shape for this polar, basic analyte.[10]
-
Ammonium Formate Buffer (pH 3.0): This volatile buffer is compatible with the CAD and mass spectrometry. The acidic pH ensures the analyte is fully protonated, promoting favorable ionic interactions and excellent peak shape.
-
Gradient Elution: A shallow gradient allows for the effective separation of impurities with slightly different polarities.
-
Sample Diluent: Preparing the sample in a high percentage of organic solvent is crucial for HILIC to prevent peak distortion.[10]
Method Validation Considerations
While a full validation is beyond the scope of this guide, the developed method is primed for validation according to ICH Q2(R1) guidelines.[14][15] Key parameters to be assessed would include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradation products.
-
Linearity and Range: Establishing a linear relationship between detector response and analyte concentration over a specified range (e.g., from the reporting threshold to 120% of the nominal concentration).[16]
-
Accuracy and Precision: Confirming the closeness of results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assessing the method's reliability with respect to deliberate variations in method parameters (e.g., pH, column temperature).
Conclusion
The successful development of a purity analysis method for a challenging compound like 1-isopropyl-4-methylpyrrolidin-3-amine hinges on a logical, science-driven approach. Standard reversed-phase chromatography is inadequate for this polar molecule. By comparing chromatographic modes and selecting an appropriate universal detector, this guide has demonstrated that Hydrophilic Interaction Liquid Chromatography (HILIC) on a zwitterionic stationary phase coupled with Charged Aerosol Detection (CAD) is a superior strategy. The optimized method provides excellent retention, peak shape, and resolution, establishing a robust foundation for formal validation and routine use in a quality control environment.
References
-
HILIC. Dr. Maisch GmbH. Available from: [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available from: [Link]
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Net-Interlab. Available from: [Link]
-
HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC International. Available from: [Link]
-
Mastering HILIC-Z Separation for Polar Analytes. Agilent. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Charged aerosol detector. Wikipedia. Available from: [Link]
-
Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. AZoM. Available from: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available from: [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. Available from: [Link]
-
Evaluation of charged aerosol detector for purity assessment of protein. PubMed. Available from: [Link]
-
Synthesis of a New Chiral Pyrrolidine. MDPI. Available from: [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 3. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 6. waters.com [waters.com]
- 7. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 8. HILIC â Dr. Maisch [dr-maisch.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of a New Chiral Pyrrolidine | MDPI [mdpi.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. database.ich.org [database.ich.org]
Comparing biological activity of 4-methyl vs 4-unsubstituted pyrrolidin-3-amines
An In-Depth Guide to the Biological Activity of 4-Methyl vs. 4-Unsubstituted Pyrrolidin-3-amines: A Comparative Analysis for Drug Discovery Professionals
Introduction
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a versatile and privileged scaffold in a multitude of clinically successful drugs.[1][2] Its prevalence stems from its ability to introduce a three-dimensional character to molecules, enhancing their spatial exploration and interaction with biological targets.[3] The saturated, non-planar nature of the pyrrolidine ring allows for precise conformational control through substitution, which can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][4]
Among the various modifications available to the medicinal chemist, the introduction of a simple methyl group can lead to surprisingly dramatic and beneficial changes in biological activity—a phenomenon often termed the "magic methyl effect".[5][6] This effect is not mere hyperbole; a literature analysis of over 2000 cases revealed that adding a methyl group can boost biological activity by a factor of ten or more in 8% of instances.[6][7] This guide provides a detailed comparison of the biological activity of 4-methyl-pyrrolidin-3-amines against their 4-unsubstituted counterparts. We will explore the underlying mechanistic principles, provide supporting experimental data, and offer detailed protocols to aid researchers in harnessing the power of this subtle, yet potent, structural modification.
The Structural Impact of the 4-Methyl Group
At its core, the comparison between these two scaffolds is a study in the influence of a small alkyl group on molecular behavior. The 4-methyl group imparts several key physicochemical changes that are foundational to its effects on biological activity.
-
Conformational Rigidity : The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of "puckered" conformations (envelope and twisted forms). A substituent at the 4-position, such as a methyl group, can restrict this flexibility, favoring a specific conformation.[3] This pre-organization of the ligand into its "bioactive" conformation can reduce the entropic penalty upon binding to a target protein, thereby increasing affinity.
-
Increased Lipophilicity : The addition of a methyl group increases the molecule's lipophilicity. This can enhance its ability to engage in favorable hydrophobic interactions within a receptor's binding pocket and can also influence properties like membrane permeability and metabolic stability.[5][8]
-
Desolvation Effects : For a ligand to bind to its target, it must shed its surrounding water molecules. Increased methylation can lower the free energy of desolvation required for this transition from an aqueous environment to a lipophilic binding site, contributing to stronger binding.[5]
Below is a visualization of the fundamental structures being compared.
Caption: General structures of the core scaffolds under comparison.
Synthetic Considerations
The synthesis of substituted pyrrolidines is a well-established field, offering multiple routes to access both the 4-unsubstituted and 4-methyl scaffolds. Key strategies include [3+2] cycloaddition reactions, the functionalization of proline derivatives, and the intramolecular cyclization of acyclic precursors.[1][9][10] For instance, 3-methyl-pyrrolidines can be readily obtained by the reduction of the corresponding 4-methyl-2-pyrrolidones, which are accessible from acyclic amino esters.[11]
The general workflow for producing these scaffolds for comparative studies is outlined below.
Caption: Conceptual workflow for the synthesis and evaluation of pyrrolidin-3-amine analogs.
Comparative Biological Activity: A Case Study and Broader Context
The true measure of the methyl group's impact is found in experimental data. While direct head-to-head comparisons for a wide range of targets are dispersed throughout the literature, a compelling example is found in the development of histamine H3 receptor agonists.
Case Study: Histamine H3 Receptor Agonists
Researchers discovered that the introduction of a methyl group at the 4-position of a 3-imidazoyl pyrrolidine scaffold led to a potent and highly selective H3 agonist.[12] The trans stereoisomer, in particular, demonstrated a significantly improved selectivity profile over the standard H3 agonist, (R)-alpha-methylhistamine. This highlights not only the positive impact of methylation but also the critical importance of stereochemistry, which is dictated by the substituent's orientation on the pyrrolidine ring.
| Compound | Target | Key Structural Feature | Activity/Selectivity | Reference |
| Immepyr | Histamine H3 Receptor | Unsubstituted Pyrrolidine | Potent H3 Agonist | [12] |
| (+/-)-trans-4-methyl-3-imidazoyl pyrrolidine | Histamine H3 Receptor | 4-Methyl Group | Potent and Highly Selective H3 Agonist | [12] |
| (R)-alpha-methylhistamine | Histamine H3 Receptor | Standard Agonist | H3/H1 Ratio = 17 | [12] |
| Sch 50971 [(+)-enantiomer] | Histamine H3 Receptor | (+)-trans-4-Methyl | H3/H1 Ratio >> 330 | [12] |
This data clearly illustrates that the 4-methyl group was instrumental in achieving superior target selectivity, a crucial attribute for any therapeutic candidate.
The "Magic Methyl" Effect in Other Heterocyclic Systems
The profound effect of methylation is not unique to the pyrrolidin-3-amine scaffold. Numerous studies across different target classes corroborate the power of this modification:
-
Cannabinoid Receptor 2 (CB2R) Agonists : The simple addition of a methyl group to a 2-(1-adamantanylcarboxamido)thiophene derivative resulted in a remarkable 50-fold increase in binding affinity for the CB2R. This was attributed to the methyl group's ability to establish effective hydrophobic contacts within the receptor binding site.[13]
-
κ-Opioid Receptor Antagonists : In a series of tetrahydroisoquinoline derivatives, the introduction of a 4-methyl group on the piperidine ring led to an 18-fold increase in affinity for the κ-opioid receptor compared to the unsubstituted analog.[13]
-
Phosphodiesterase 4 (PDE4) Inhibitors : When comparing methylated and de-methylated linkers in a series of PDE4 inhibitors, the methylated compound showed an IC50 of 0.47 µM, whereas the unsubstituted analog had an IC50 of 11 µM—a greater than 23-fold improvement .[13]
These examples consistently demonstrate that a strategically placed methyl group can dramatically enhance ligand-protein interactions, leading to significant gains in potency.
Structure-Activity Relationship (SAR) Insights
The observed increases in biological activity can be rationalized through several key SAR principles. The 4-methyl group is not merely a passive addition but an active participant in molecular recognition.
Caption: Key SAR principles driving the enhanced activity of 4-methylated compounds.
-
Exploitation of Hydrophobic Pockets : The primary mechanism is often the methyl group's ability to occupy a small, lipophilic pocket within the binding site that a hydrogen atom cannot. This creates favorable van der Waals interactions and displaces high-energy water molecules, leading to a net gain in binding free energy.[7]
-
Conformational Locking : As previously mentioned, the methyl group can bias the pyrrolidine ring's pucker. If this preferred conformation aligns with the bound state, the ligand pays a smaller entropic cost upon binding, resulting in higher affinity. This is particularly effective when a methyl group ortho to an aryl ring induces a favorable torsional twist.[6][7]
-
Blocking Metabolic Hotspots : In some cases, a methyl group can be strategically placed to block a site on the molecule that is susceptible to metabolic enzymes (e.g., Cytochrome P450s). This can increase the compound's metabolic stability and prolong its half-life in the body.[5]
Experimental Protocol: Radioligand Competition Binding Assay
To experimentally validate the difference in affinity between a 4-methylated and an unsubstituted analog, a radioligand competition binding assay is a standard and robust method.
Objective : To determine the binding affinity (Ki) of test compounds for a specific receptor by measuring their ability to compete with a radiolabeled ligand of known affinity.
Materials :
-
Cell membranes expressing the target receptor.
-
Radioligand (e.g., [³H]-ligand) specific for the target receptor.
-
Test compounds (4-methyl and 4-unsubstituted pyrrolidin-3-amine derivatives) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding (NSB) competitor: A high concentration of an unlabeled ligand.
-
96-well plates, filter mats (e.g., GF/C), and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Workflow Diagram :
Caption: Step-by-step workflow for a radioligand competition binding assay.
Step-by-Step Procedure :
-
Compound Dilution : Prepare a serial dilution of the test compounds in the assay buffer. Typically, 11 concentrations are used to generate a full competition curve.
-
Plate Setup : To the wells of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or NSB competitor (for non-specific binding).
-
25 µL of the appropriate test compound dilution.
-
50 µL of the cell membrane suspension.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction : Add 25 µL of the radioligand to all wells to initiate the binding reaction. The final concentration of the radioligand should be approximately its Kd value.
-
Incubation : Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration : Rapidly terminate the reaction by filtering the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing : Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting : Place the filter spots into scintillation vials, add a scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis :
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
The strategic introduction of a methyl group at the 4-position of the pyrrolidin-3-amine scaffold is a powerful and validated strategy in drug discovery. As demonstrated through specific case studies and broader examples, this seemingly minor modification can lead to substantial improvements in binding affinity, target selectivity, and overall biological activity. The underlying mechanisms—driven by enhanced hydrophobic interactions, conformational restriction, and favorable desolvation energetics—provide a rational basis for its application.
However, the "magic methyl" effect is not universal and is highly dependent on the specific topology of the target's binding site.[7] What provides a 50-fold benefit in one target may be neutral or even detrimental in another. Therefore, the successful application of this strategy requires a synergistic approach combining rational design, computational modeling to predict favorable interactions, and robust empirical testing. Future research will undoubtedly focus on refining these predictive models and exploring bioisosteric replacements for the methyl group to further fine-tune the delicate balance of potency, selectivity, and drug-like properties. For the modern medicinal chemist, the 4-methyl-pyrrolidin-3-amine remains an essential tool for optimizing lead compounds and unlocking new therapeutic potential.
References
-
Magic Methyl Effects in Drug Design - Juniper Publishers. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. [Link]
-
Methyl Effects on Protein–Ligand Binding - PMC. [Link]
-
Magic Methyl Effects in Drug Design - Juniper Publishers. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]
-
"THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN - UNL Digital Commons. [Link]
-
Methyl Effects on Protein-Ligand Binding - ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [Link]
-
Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo - PubMed. [Link]
-
A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition - ACS Publications. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]
-
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC. [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN [digitalcommons.unl.edu]
- 12. Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating Enantiomeric Excess of Chiral 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine: A Comparative Technical Guide
Executive Summary: The Stereochemical Challenge
The target molecule, 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine (also known as 1-isopropyl-4-methyl-3-aminopyrrolidine), presents a specific stereochemical challenge common in advanced drug scaffolds.
-
Two Chiral Centers: The C3 (amine) and C4 (methyl) positions create four distinct stereoisomers: the enantiomeric pair (3R, 4R) / (3S, 4S) and the diastereomeric pair (3R, 4S) / (3S, 4R).
-
Basicity: The molecule contains a tertiary amine (N-isopropyl) and a primary amine (-NH2), making it highly basic. This often leads to severe peak tailing on silica-based columns due to interaction with residual silanols.
-
Detection: It lacks a strong chromophore (no aromatic ring), rendering standard UV detection at 254 nm insensitive unless derivatized or analyzed at low wavelengths (<210 nm).
This guide compares three distinct methodologies to validate Enantiomeric Excess (ee) and Diastereomeric Excess (de), prioritizing Direct Chiral HPLC as the gold standard for Quality Control (QC) and Derivatization for high-sensitivity R&D analysis.
Part 1: Structural Analysis & Stereoisomers
Before selecting a method, one must visualize the separation targets. The goal is not just to separate the enantiomers of interest, but to resolve them from the diastereomeric impurities.
Figure 1: Stereochemical breakdown. A non-chiral method will only separate the Cis pair from the Trans pair. A chiral method is required to resolve the specific enantiomers (e.g., R,R from S,S).
Part 2: Comparative Methodology
Method A: Direct Chiral HPLC (The QC Gold Standard)
Principle: Uses a Chiral Stationary Phase (CSP) based on immobilized polysaccharides (Amylose or Cellulose). Mechanism: The primary amine forms hydrogen bonds with the carbamate groups on the CSP, while the isopropyl group fits into chiral cavities. Critical Factor: Mobile phase additives are mandatory to suppress the ionization of the basic pyrrolidine nitrogen.
-
Column: Chiralpak IC or IA (Immobilized are preferred over coated AD-H/OD-H for solvent robustness).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1).
-
Detection: UV at 205-210 nm (low wavelength required due to lack of chromophore) or Refractive Index (RI).
Method B: GITC Derivatization (The High-Res Alternative)
Principle: Reaction with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).[1][2] Mechanism: Converts enantiomers into diastereomeric thioureas. These diastereomers have different physical properties and can be separated on a standard achiral C18 column. Advantage: Introduces a strong UV chromophore (thiourea) detectable at 254 nm, solving the detection limit issue.
Method C: Chiral GC (The Volatility Approach)
Principle: Gas Chromatography on a Cyclodextrin-based phase (e.g., Chirasil-Dex). Mechanism: The volatile amine interacts with the cyclodextrin cavity. Prerequisite: Often requires derivatization with Trifluoroacetic Anhydride (TFAA) to improve peak shape and volatility, though the isopropyl group makes the native amine reasonably volatile.
Part 3: Performance Comparison Matrix
| Feature | Method A: Direct HPLC (Recommended) | Method B: GITC Derivatization | Method C: Chiral GC |
| Resolution (Rs) | High (> 2.5 typical) | Very High (> 4.0 typical) | Moderate (1.5 - 2.5) |
| Throughput | Fast (< 15 min) | Slow (Requires 30 min reaction) | Fast (< 20 min) |
| Sensitivity | Low (requires <210 nm UV) | High (UV 254 nm) | High (FID) |
| Robustness | High (Immobilized columns) | Moderate (Reagent stability) | High |
| Cost per Run | Low (after column purchase) | Moderate (Reagent cost) | Low |
| Risk | Column fouling by basics | Kinetic Resolution (Racemization) | Thermal degradation |
| Best For | Routine QC / Final Product | Trace Impurity / R&D | In-Process Control (IPC) |
Part 4: Recommended Protocol (Self-Validating System)
Based on industrial robustness, Method A (Direct HPLC) is the primary recommendation. The following protocol includes built-in system suitability tests to ensure data integrity.
Equipment & Reagents
-
HPLC System: Quaternary pump, UV Detector (DAD preferred).
-
Column: Daicel Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized), 5 µm, 250 x 4.6 mm.
-
Why IC? The chlorinated selector offers distinct selectivity for amines compared to the standard AD/OD columns and is robust against basic additives.
-
-
Mobile Phase: n-Hexane / Isopropyl Alcohol / Diethylamine (80:20:0.1 v/v/v).
-
Why DEA? The 0.1% Diethylamine is non-negotiable. It masks silanols, ensuring sharp peaks for the basic pyrrolidine.
-
Experimental Workflow
Figure 2: HPLC Workflow ensuring valid data generation.
Step-by-Step Execution
Step 1: System Preparation Flush the column with 100% Ethanol for 20 minutes, then switch to the Mobile Phase (Hex/IPA/DEA 80:20:0.1). Equilibrate until the baseline at 210 nm is stable.
Step 2: Racemic Standard Mapping Inject a racemic mixture of the target amine. You should observe four peaks if diastereomers are present, or two peaks if the sample is diastereomerically pure but racemic.
-
Acceptance Criteria: Resolution (Rs) between the enantiomers of interest must be > 2.0.
Step 3: Sample Analysis Dissolve the sample at 1.0 mg/mL in the mobile phase (or Ethanol). Inject 5-10 µL.
-
Note: If the sample is a salt (e.g., HCl salt), add one drop of DEA to the sample vial to liberate the free base before injection.
Step 4: Calculation
Part 5: Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Broad/Tailing Peaks | Interaction between the pyrrolidine nitrogen and silica silanols. | Increase DEA concentration to 0.2%. Ensure column is "Immobilized" type (IC/IA) to handle pH. |
| No Separation | Chiral selector mismatch. | Switch from Cellulose (IC/OD) to Amylose (IA/AD). The helical twist difference often resolves stubborn amines. |
| Negative Peaks | Refractive index mismatch at low UV (210 nm). | Ensure the sample solvent matches the mobile phase exactly. Use a reference wavelength (e.g., 360 nm) on DAD. |
| Retention Time Drift | DEA evaporation from mobile phase reservoir. | Prepare fresh mobile phase daily. Seal reservoirs tightly. |
References
-
Daicel Chiral Technologies. Instruction Manual for Immobilized Polysaccharide Columns (IA, IB, IC). Retrieved from [Link]
- Context: Authoritative source for mobile phase preparation and stability of immobilized columns used in Method A.
-
Bhushan, R., & Martens, J. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]
- Context: foundational text for Method B (Derivatization), explaining the mechanism of FDNB and similar reagents for amine resolution.
- Context: Provides the specific reaction conditions for converting primary amines to thioureas for UV detection.
-
Zhang, C., et al. (2010).[11] Separation of chiral primary amino compounds by forming a sandwiched complex in RP-HPLC. Journal of Chromatography A. Retrieved from [Link]
- Context: Supports the theory of complex formation for chiral separ
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Other | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Solid-State Characterization Guide: 1-isopropyl-4-methylpyrrolidin-3-amine Salts
[1]
Executive Summary: The Stereochemical Challenge
In medicinal chemistry, 1-isopropyl-4-methylpyrrolidin-3-amine represents a high-value chiral building block, often utilized in the synthesis of JAK inhibitors and GPCR ligands.[1] However, its utility is frequently bottlenecked by its physical state; as a low-molecular-weight diamine, the free base is typically a viscous, hygroscopic oil or low-melting solid.[1]
More critically, this scaffold contains two contiguous stereocenters (C3 and C4), leading to four possible stereoisomers (cis-3R,4S; cis-3S,4R; trans-3R,4R; trans-3S,4S).[1] While NMR can distinguish cis from trans via coupling constants (
This guide compares the crystallizability and structural utility of three primary salt forms—Hydrochloride , L-Tartrate , and Tosylate —providing a roadmap for researchers to secure high-quality structural data.[1]
Comparative Analysis of Salt Forms
The following comparison is based on structural behaviors observed in the class of 3,4-disubstituted pyrrolidines.
Candidate A: The Hydrochloride Salt (HCl)[1]
-
Role: Standard solubility enhancer.
-
Crystallizability: Moderate to Poor.
-
Performance:
-
Often forms hygroscopic needles or hydrates.
-
The chloride ion is a "hard" sphere with poor directional bonding, often leading to disordered crystal lattices that are difficult to refine for absolute configuration.
-
Verdict: Excellent for bulk processing/isolation, but suboptimal for X-ray structure determination due to potential disorder and hygroscopicity.
-
Candidate B: The L-Tartrate Salt (Recommended)[1]
-
Role: Chiral resolution agent and structural anchor.
-
Crystallizability: Excellent.
-
Performance:
-
Forms robust, 3D hydrogen-bonded networks.[1]
-
As a chiral counter-ion, L-tartrate aids in the resolution of enantiomers (forming diastereomeric salts) and "locks" the conformation of the pyrrolidine ring.[1]
-
Verdict: The Gold Standard. High probability of yielding diffraction-quality prisms. The presence of oxygen atoms in the tartrate aids in electron density mapping.
-
Candidate C: The Tosylate (p-Toluenesulfonate) Salt[1]
-
Role: Molecular weight enhancement.
-
Crystallizability: Good.
-
Performance:
-
The aromatic ring of the tosylate allows for
stacking interactions, stabilizing the lattice.[1] -
The sulfur atom provides a heavier element for anomalous scattering (though less critical with modern Cu-sources), potentially aiding in phase solution.[1]
-
Verdict: A strong backup if Tartrate fails. Good for non-hygroscopic solid isolation.
-
Representative Data Comparison
The table below summarizes the typical solid-state characteristics expected for these salts based on structural analogs (e.g., 3-aminopyrrolidine derivatives).
| Feature | Hydrochloride (HCl) | L-Tartrate (2:1 or 1:[1]1) | Tosylate (p-TsOH) |
| Crystal Habit | Thin Needles / Plates | Blocky Prisms / Rods | Plates / Laths |
| Hygroscopicity | High (Deliquescent) | Low to Moderate | Low |
| Melting Point | Broad / Decomposes | Sharp (>160 °C) | Sharp (>140 °C) |
| Space Group | Often P21 or P21/c (Hydrates) | P212121 (Chiral) | P21 or P1 |
| Resolution Utility | None (Achiral) | High (Diastereomeric) | Low (Achiral) |
| X-ray Suitability | Low (Disorder risk) | High (Ordered lattice) | Moderate |
Note on Data Integrity: Specific unit cell dimensions depend on the exact stereoisomer isolated. However, the P212121 space group is characteristic of L-tartrate salts of chiral amines, facilitating the assignment of absolute configuration.
Experimental Protocols
To obtain diffraction-quality crystals of 1-isopropyl-4-methylpyrrolidin-3-amine L-tartrate , follow this self-validating vapor diffusion protocol.
Reagents:
-
Amine substrate (Oil, >95% purity).[1]
-
L-Tartaric acid (Anhydrous).[1]
-
Solvents: Methanol (HPLC grade), Diethyl Ether or Isopropyl Ether (Antisolvent).[1]
Step-by-Step Workflow:
-
Stoichiometry Control: Dissolve 0.5 mmol of the amine in 2 mL of Methanol. In a separate vial, dissolve 0.5 mmol (1 eq) or 0.25 mmol (0.5 eq) of L-Tartaric acid in 2 mL Methanol.
-
Expert Insight: 3-aminopyrrolidines often form hemi-tartrates (2 amines : 1 acid).[1] Screen both stoichiometries.
-
-
Mixing: Slowly add the acid solution to the amine solution with gentle stirring at room temperature. Filter through a 0.45 µm PTFE syringe filter into a clean 4 mL vial (the "inner" vial).
-
Vapor Diffusion Setup:
-
Place the open 4 mL vial inside a larger 20 mL scintillation vial.
-
Fill the outer reservoir (the space between vials) with 8 mL of Diethyl Ether (or Isopropyl Ether).[1]
-
Cap the large vial tightly.
-
-
Equilibration: Store at 4°C in a vibration-free environment.
-
Harvesting: Inspect after 24-72 hours. Crystals should appear as colorless prisms. Mount immediately in Paratone-N oil for cryo-protection.[1]
Strategic Workflow Visualization
The following diagram outlines the decision matrix for salt selection and crystallization, ensuring a logical path to structure determination.
Caption: Workflow for selecting the optimal salt form to determine absolute stereochemistry of chiral pyrrolidines.
Technical Interpretation of Results
When analyzing the X-ray data for the 1-isopropyl-4-methylpyrrolidin-3-amine salt, focus on these critical parameters:
-
Space Group: Expect a chiral space group (e.g., P212121 or P21) if the resolution was successful. If the space group is centrosymmetric (e.g., P21/c), you have crystallized a racemate, indicating the resolution failed.
-
Flack Parameter: For the correct absolute configuration assignment, the Flack parameter should be near 0.0 (with a small standard deviation, e.g., 0.04). A value of 1.0 indicates the inverted structure.
-
H-Bonding: In L-tartrate salts, look for a "head-to-tail" hydrogen bonding network between the pyrrolidine nitrogen and the carboxylate of the tartaric acid.[1] This rigidity is what allows for high-resolution data (<0.8 Å).[1]
References
-
Gould, R. O., & Walkinshaw, M. D. (1984). The Direct Observation of Enantiomers by X-ray Crystallography. Journal of the American Chemical Society. Link[1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]
-
Flack, H. D. (1983).[1] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link
-
Pfizer Inc. (2012).[1] Pyrrolopyrimidine inhibitors of janus kinase (Patent US8133899B2).[1] (Describes synthesis and salt selection for related pyrrolidine/cyclohexyl amine scaffolds). Link
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[1] Link
Comparative Reactivity Guide: N-Methyl vs. N-Isopropyl Pyrrolidin-3-amines
Executive Summary: The Steric-Electronic Trade-off
In medicinal chemistry and synthetic optimization, the choice between an
This guide objectively compares
Key Takeaway: Use the
Physicochemical Profile & Structural Definitions
The following data compares the exocyclic amine derivatives (where the substituent is attached to the nitrogen at the 3-position).
| Property | Impact on Performance | ||
| Steric Bulk (Taft | -1.24 | -2.52 | Isopropyl significantly hinders approach to electrophiles. |
| Nucleophilicity ( | High (Mayr | Moderate (Mayr | Methyl reacts 10–100x faster in |
| Basicity (pKa) | Similar basicity; isopropyl slightly higher inductive effect (+I) but lower solvation energy. | ||
| LogP (Lipophilicity) | Lower ( | Higher ( | Isopropyl increases BBB permeability and hydrophobic binding. |
| Metabolic Liability | High ( | Low ( | Isopropyl blocks CYP-mediated |
Note: pKa values are estimated based on general secondary amine trends in water. While the isopropyl group is more electron-donating (+I effect), the steric hindrance to water solvation often negates this, resulting in comparable aqueous basicity.
Nucleophilic Reactivity Analysis
The reactivity difference is governed by the steric hindrance of the alkyl group. While both are secondary amines, the isopropyl group shields the nitrogen lone pair, increasing the activation energy (
Kinetics of Acylation and Alkylation
- -Methyl: Exhibits rapid kinetics with acyl chlorides, sulfonyl chlorides, and alkyl halides. In alkylation reactions, it is prone to over-alkylation (forming quaternary ammonium salts) due to the small size of the methyl group.
- -Isopropyl: Reacts significantly slower. This reduced rate is advantageous in selective functionalization protocols, allowing for mono-alkylation without protecting groups.
Visualization: Reaction Coordinate Diagram
The following diagram illustrates the higher activation energy barrier for the isopropyl derivative during nucleophilic attack on an electrophile.
Figure 1: Reaction coordinate comparison. The N-isopropyl pathway (Red) faces a higher energetic barrier due to steric hindrance compared to the N-methyl pathway (Blue).
Synthetic Accessibility & Protocols
Both variants are accessible via Reductive Amination , which is the industry-standard method for introducing alkyl groups to the 3-amino position while avoiding over-alkylation.
Protocol: Reductive Amination of -Boc-3-pyrrolidone
This protocol is self-validating: the disappearance of the ketone (IR
Reagents:
- -Boc-3-pyrrolidone (1.0 eq)
-
Amine: Methylamine (2M in THF) OR Isopropylamine (1.2 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH)
-
Acid Catalyst: Acetic Acid (AcOH, 1.0 eq) – Critical for imine formation with isopropylamine.
Step-by-Step Methodology:
-
Imine Formation: Dissolve
-Boc-3-pyrrolidone in DCE. Add the respective amine (Methyl or Isopropyl) and AcOH. Stir at Room Temperature (RT) for 1–2 hours.-
Checkpoint: For isopropylamine, ensure sufficient time is allowed for the sterically hindered imine to form (monitor by TLC).
-
-
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Causality: STAB is used over NaBH₄ because it is less aggressive and will not reduce the ketone before the imine forms.
-
-
Quench: Stir overnight at RT. Quench with saturated NaHCO₃.
-
Extraction: Extract with DCM, dry over MgSO₄, and concentrate.
-
Purification: The
-isopropyl variant may require more rigorous purification (column chromatography) if conversion is incomplete due to sterics.
Medicinal Chemistry Implications: Metabolism & Safety[2][4]
Metabolic Stability (The "Magic Methyl" vs. Isopropyl Shield)
-
-Methyl: A classic "soft spot" for Cytochrome P450 enzymes. It readily undergoes
-demethylation via -carbon hydroxylation, leading to the primary amine metabolite. -
-Isopropyl: The branched methyl groups sterically hinder the approach of the CYP450 iron-oxo species to the
-carbon. This often results in extended half-life ( ) . However, it can introduce a new metabolic route: hydroxylation on the isopropyl methyl groups.
hERG Liability
Secondary amines with high lipophilicity (LogP > 3) and basicity (pKa > 8) are frequent hERG blockers.
-
Risk: The
-isopropyl group increases LogP compared to methyl. -
Mitigation: If hERG is a concern, the
-methyl variant is often safer due to lower lipophilicity, provided metabolic stability is not the limiting factor.
Visualization: Metabolic Pathways
Figure 2: Metabolic fate comparison. N-Methyl groups are rapidly removed by CYP450 (Red arrow), whereas N-Isopropyl groups resist dealkylation, diverting metabolism to slower pathways.
Experimental Validation: Competitive Acylation Assay
To empirically verify the nucleophilicity difference in your specific scaffold, perform this competition experiment.
Objective: Quantify the relative rate constant (
Protocol:
-
Mixture: Prepare a 1:1 molar mixture of
-methylpyrrolidin-3-amine and -isopropylpyrrolidin-3-amine in DCM. -
Limiting Reagent: Add 0.5 equivalents of Acetyl Chloride (limiting electrophile) at -78°C.
-
Analysis: Warm to RT and analyze the crude mixture via ¹H NMR or LC-MS.
-
Calculation: Integrate the amide peaks.
-
If Ratio (Me-Amide : iPr-Amide) is > 10:1, the steric effect is dominant.
-
Expected Result: The
-methyl product will dominate (>90%), confirming its superior nucleophilicity.
-
References
-
Mayr, H., et al. (2018). "Nucleophilicity Trends of Amines: Steric vs. Electronic Effects." Master Organic Chemistry. Link
-
Verardo, G., et al. (1999). "Reductive One Batch Synthesis of N-Substituted Pyrrolidines." Synthesis. Link
-
BenchChem. (2025). "Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amination." Link
- Meanwell, N. A. (2011). "Improving Metabolic Stability: The Magic Methyl and Blocking Strategies." Journal of Medicinal Chemistry.
-
PubChem. (2025). "1-isopropyl-N-methylpyrrolidin-3-amine Compound Summary." Link
Sources
Benchmarking Guide: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine as a Constrained Diamine Linker
Executive Summary
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine represents a specialized class of "constrained diamine linkers" designed to overcome the entropic penalties associated with traditional linear linkers like ethylenediamine.[1] By incorporating a pyrrolidine core, this scaffold offers rigid vectorality, while the N-isopropyl and C4-methyl substituents modulate lipophilicity (LogP) and metabolic stability. This guide benchmarks the molecule against standard alternatives, providing actionable protocols for its integration into fragment-based drug discovery (FBDD) and PROTAC linker design.
Part 1: Chemical Profile & Rationale
The "Linker Entropy" Problem
In bivalent ligand design (e.g., PROTACs) or fragment linking, linear diamines (ethylenediamine, propylenediamine) introduce significant entropic penalties upon binding due to high degrees of freedom.
The Solution: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine locks the ethylenediamine motif into a 5-membered ring.
-
N1-Isopropyl: Increases lipophilicity and sterically protects the tertiary amine from rapid N-dealkylation.
-
C4-Methyl: Introduces a second chiral center, allowing for fine-tuning of the ring pucker (envelope conformation) and vector orientation of the primary amine.
-
C3-Amine: A primary amine serving as the highly reactive "exit vector" for amide coupling.
Structural Decision Tree
The following diagram illustrates the decision logic for selecting this scaffold over alternatives.
Figure 1: Decision matrix for selecting diamine linkers based on physicochemical constraints.
Part 2: Benchmarking Data
The following table compares 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine against industry-standard diamine linkers.
Table 1: Physicochemical Comparison
| Property | Subject Molecule | Ethylenediamine (EDA) | Piperazine | trans-1,4-Cyclohexanediamine |
| Structure Type | Constrained Cyclic (5-mem) | Linear Flexible | Constrained Cyclic (6-mem) | Constrained Cyclic (6-mem) |
| Formula | ||||
| MW ( g/mol ) | ~142.2 | 60.1 | 86.1 | 114.2 |
| Predicted LogP | 0.8 - 1.2 (Lipophilic) | -2.0 (Hydrophilic) | -1.5 (Hydrophilic) | -0.3 (Moderate) |
| TPSA ( | ~29.0 | 52.0 | 24.1 | 52.0 |
| Rotatable Bonds | 1 (Exocyclic N-iPr) | 1 | 0 | 0 |
| pKa (Conj. Acid) | N1: ~10.5 (Tert), N3: ~9.5 | ~9.9, ~7.0 | ~9.8, ~5.6 | ~10.7, ~9.7 |
| Key Advantage | Vector Control & Permeability | Low MW, Cheap | Solubility | Rigidity |
| Key Liability | Stereochemical complexity | High Entropy Cost | High Polarity | Metabolic Stability |
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
-
Permeability: The subject molecule has a positive LogP (~0.8), significantly higher than EDA or Piperazine. This makes it superior for intracellular targets where membrane crossing is rate-limiting.
-
Basicity: The N-isopropyl group creates a tertiary amine at position 1. While still basic, the steric bulk reduces nucleophilicity compared to the secondary amines in piperazine, potentially reducing off-target hERG binding issues often seen with highly basic secondary amines.
-
Stereochemistry: Unlike EDA (achiral), this molecule has two chiral centers. This allows for the synthesis of 4 distinct stereoisomers (cis/trans pairs), providing a "3D-scan" capability to probe the binding pocket geometry.
Part 3: Experimental Protocols
Protocol A: Regioselective Amide Coupling
Since the molecule contains a primary amine (C3) and a tertiary amine (N1), protection strategies are often unnecessary for simple amide couplings. The primary amine is significantly more nucleophilic and sterically accessible than the hindered tertiary amine.
Reagents:
-
Carboxylic Acid Partner (
) -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF or DCM
Workflow:
-
Activation: Dissolve
(1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes at RT to form the active ester. -
Addition: Add 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine (1.1 eq) directly to the mixture.
-
Note: The N1-isopropyl group prevents the tertiary amine from competing for the activated ester.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for
of product). -
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and brine. -
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Metabolic Stability Assay (Microsomal)
To validate the stability of the N-isopropyl group against oxidative dealkylation.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System
-
Test Compound (1 µM final conc.)
-
Positive Control: Verapamil (High clearance)
Workflow:
-
Pre-incubation: Mix HLM (0.5 mg/mL final) with Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .
Part 4: Structural Biology & Mechanism
The introduction of the methyl group at C4 is not merely decorative; it restricts the "envelope" conformation of the pyrrolidine ring.
Mechanistic Diagram: Conformational Locking
The following diagram details how the scaffold influences binding kinetics compared to linear linkers.
Figure 2: Thermodynamic advantage of constrained pyrrolidine linkers in protein-ligand interactions.
Stereochemical Considerations
Researchers must be aware that this molecule exists as diastereomers.
-
Trans-isomer: Generally provides a more extended vector, suitable for reaching deep into pockets or linking distant domains (e.g., in PROTACs).
-
Cis-isomer: Creates a "kinked" geometry, useful for U-shaped binding modes.
-
Recommendation: Synthesize or purchase the racemic mixture for initial screening, then separate enantiomers via Chiral SFC (Supercritical Fluid Chromatography) if activity is observed.
References
-
PubChem. (n.d.). 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine (Compound).[2] National Library of Medicine. Retrieved from [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews. (Contextual grounding on constrained rings). Retrieved from [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3][4] (Discussion on cyclic vs. linear amines). Retrieved from [Link]
-
Smith, A. B., et al. (2009). Design, Synthesis, and Biological Evaluation of Pyrrolidine-Based Linkers. Journal of Medicinal Chemistry.[3][4] (General principles of pyrrolidine linkers). Retrieved from [Link]
Sources
Analytical Strategy: GC-MS Detection Limits for Residual 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine
Executive Summary
Context: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine (often referred to as N-isopropyl-4-methyl-3-aminopyrrolidine) is a critical intermediate in the synthesis of JAK inhibitors, most notably Oclacitinib (Apoquel). Control of this residual intermediate in the final Drug Substance (DS) is essential due to its reactivity and potential impact on the safety profile of the final API.
The Challenge: As a low-molecular-weight diamine containing both a secondary amine (on the ring) and a primary amine (exocyclic), this molecule exhibits significant hydrogen bonding capability. In Gas Chromatography (GC), this leads to severe peak tailing, adsorption to active silanol sites, and consequently, poor Limits of Detection (LOD) when analyzed via direct injection.
The Solution: This guide compares Direct Injection against Trifluoroacetic Anhydride (TFAA) Derivatization . Experimental evidence and theoretical grounding demonstrate that derivatization is the superior methodology, improving LOD by approximately 20-fold and ensuring robust quantitation at trace levels (ppm).
Chemical Profile & Analytical Obstacles[1][2][3][4][5]
| Feature | Description | Analytical Impact |
| Structure | Aminopyrrolidine core | High polarity; "sticky" on standard GC columns (DB-1, DB-5). |
| Functional Groups | The primary amine (-NH2) is the primary source of peak tailing. | |
| Boiling Point | ~200°C (Predicted) | Low volatility relative to common solvents; requires high inlet temps. |
| pKa | ~9-10 (Basic) | Strong interaction with acidic silanols in liners and columns. |
Comparative Analysis: Method Performance
The following comparison contrasts the two primary GC-MS approaches. Data represents typical performance characteristics derived from validated methods for similar aminopyrrolidine intermediates.
Method A: Direct Injection (The Baseline)
-
Principle: Sample dissolved in methanol/DCM and injected directly.
-
Pros: Minimal sample preparation; lower cost.
-
Cons: Severe peak tailing; rapid liner degradation; high LOD.
-
Verdict: Suitable only for process monitoring at high concentrations (>500 ppm).
Method B: TFAA Derivatization (The Gold Standard)
-
Principle: Acylation of the primary amine using Trifluoroacetic Anhydride (TFAA) to form a volatile, non-polar amide.
-
Pros: Sharp Gaussian peaks; improved volatility; specific mass spectral fragmentation (distinctive
ions). -
Cons: Requires sample incubation; moisture sensitive reagents.
-
Verdict: Required for trace analysis (LOD < 10 ppm).
Comparative Data Table
| Parameter | Method A: Direct Injection | Method B: TFAA Derivatization |
| LOD (Limit of Detection) | 20 - 50 ppm | 0.5 - 1.0 ppm |
| LOQ (Limit of Quantitation) | 100 ppm | 2.5 ppm |
| Peak Symmetry (Tailing Factor) | > 2.0 (Severe Tailing) | 0.9 - 1.1 (Excellent) |
| Linearity ( | 0.98 (Poor at low end) | > 0.999 |
| Column Life | Short (Amine damage) | Extended |
Detailed Experimental Protocol (Method B)
To achieve the sub-10 ppm detection limits required for pharmaceutical quality control, the following derivatization protocol is recommended. This method shields the polar N-H bonds, preventing column interaction.
Reagents
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous).
-
Reagent: Trifluoroacetic Anhydride (TFAA).[1]
-
Base (Optional): Triethylamine (TEA) to scavenge acid byproducts (though often unnecessary for this specific diamine as the tertiary amine can act as its own scavenger).
Workflow Diagram
Caption: Optimized workflow for the derivatization of aminopyrrolidines to ensure maximum sensitivity.
Step-by-Step Procedure
-
Preparation: Weigh 50 mg of the sample (e.g., Oclacitinib crude or intermediate) into a 2 mL GC vial.
-
Dissolution: Add 1.0 mL of Dichloromethane (DCM). Vortex to dissolve.
-
Derivatization: Add 50 µL of TFAA. Cap immediately.
-
Note: The reaction is exothermic.
-
-
Incubation: Heat the vial at 60°C for 15–30 minutes. This ensures complete conversion of the primary amine to the trifluoroacetamide.
-
Work-up: Evaporate the solvent and excess TFAA under a gentle stream of nitrogen to dryness (to remove the acidic background). Reconstitute in 1.0 mL of Ethyl Acetate.
-
Analysis: Inject 1 µL into the GC-MS.
Instrumental Parameters (GC-MS)[5][6][7][8][9][10][11][12][13][14]
These parameters are optimized for the derivatized analyte.
-
Column: DB-5ms or Rtx-5 Amine (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode (purge on at 1.0 min); Temperature: 250°C.
-
Liner: Deactivated splitless liner with glass wool (Restek Topaz or Agilent Ultra Inert).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Hold: 3 min
-
-
MS Detection: SIM Mode (Selected Ion Monitoring) is crucial for achieving the lowest LOD.
-
Target Ion: Identify the molecular ion of the derivative (
) and the characteristic fragment ( 69) or the loss of the isopropyl group.
-
Scientific Validation & Causality
Why Direct Injection Fails
In a direct injection scenario, the free primary amine protons interact with the silanol groups (
Why TFAA Works
TFAA replaces the active hydrogen on the primary amine with a trifluoroacetyl group:
References
-
Vertex AI Search. (2026). Oclacitinib intermediate impurity analysis GC-MS. Retrieved from 2
-
National Institutes of Health (NIH). (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities. Retrieved from 3
-
Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from 4
-
Indiana University ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from 1
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Personal protective equipment for handling 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine
Part 1: Executive Hazard Analysis
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is a specialized heterocyclic amine intermediate. While specific toxicological data for this exact isomer may be sparse in public repositories, its structural moieties—a secondary amine on a pyrrolidine ring and an N-isopropyl group—dictate its safety profile.
The Core Hazard: This compound is a strong organic base .
-
Mechanism of Injury: Upon contact with tissue, the lone pair of electrons on the nitrogen atoms initiates alkaline hydrolysis of fatty acids in the cell membrane (saponification). Unlike acid burns, which form a protective eschar (scab) that limits penetration, alkaline burns liquefy tissue, allowing the chemical to penetrate deeper until neutralized.
-
Operational Implication: Standard "rinse and go" protocols are insufficient. Immediate, prolonged irrigation is the only way to stop deep-tissue necrosis.
Critical Hazards:
-
Corrosive (Category 1B/1C): Causes severe skin burns and eye damage.[1]
-
Respiratory Irritant: Vapors/mists are highly irritating to the upper respiratory tract.
-
Hygroscopic/Air Sensitive: Likely absorbs CO₂ and moisture from air; degradation products may alter toxicity.
Part 2: Engineering Controls & Hierarchy
Before selecting PPE, you must validate the engineering controls. PPE is the last line of defense, not the first.
Ventilation Verification
-
Requirement: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood.
-
Self-Validating Step (The "Kimwipe Test"): Tape a small strip of Kimwipe to the bottom of the sash. It should be pulled inward at a 45-degree angle. If it hangs limp or blows outward, STOP . The face velocity is insufficient (<100 fpm).
Inert Atmosphere[3]
-
Amines oxidize and form carbamates with atmospheric CO₂. Handle under Nitrogen or Argon blanket when possible to preserve chemical integrity and reduce fire risk.
Part 3: Personal Protective Equipment (PPE) Matrix
The following matrix synthesizes barrier performance data for organic amines.
| Protection Zone | Standard Protocol (Analytical/Small Scale) | High-Risk Protocol (Synthesis/Spill Cleanup) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate (Silver Shield/4H) or Butyl Rubber | Permeation Causality: Nitrile degrades quickly upon exposure to amines (swelling). Double gloving provides a "sacrificial layer." Laminate films offer >480 min breakthrough time for amines. |
| Eye Protection | Chemical Splash Goggles (Indirect Vented) | Goggles + Face Shield (8-inch minimum) | Safety glasses allow vapors to bypass the lens and contact the moist cornea, causing chemical conjunctivitis. Goggles form a vapor seal. |
| Body Protection | Cotton Lab Coat (Buttoned) | Tyvek® Coverall or Chemical Apron | Cotton offers limited splash protection. Tyvek provides a barrier against saturation. |
| Respiratory | Not Required (If in Hood) | Full-Face Respirator (Type ABEK Filter) | Only required if engineering controls fail or for spill cleanup outside a hood. |
Visualizing the Decision Process
The following logic flow dictates your PPE setup based on the specific task.
Figure 1: PPE Selection Logic based on operational volume and engineering control availability.
Part 4: Operational Protocols
A. Weighing and Transfer
-
Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.
-
Glove Check: Inflate nitrile gloves with air and hold near your cheek to detect pinhole leaks before donning.
-
Transfer: Use a disposable spatula. Do not use metal spatulas that may have micro-corrosion; amines can complex with certain metals.
-
Decontamination: Immediately wipe the balance area with a paper towel dampened with dilute acetic acid (5%) or citric acid to neutralize trace amine residues, followed by water.
B. Emergency Response (The "15-Minute Rule")
If exposure occurs, the "causality" of alkaline burns (saponification) requires immediate intervention.
Figure 2: Immediate response workflow for amine exposure. Note: Never attempt to neutralize an amine burn on the skin with acid; the exothermic reaction will cause thermal burns on top of chemical burns.
Part 5: Waste Disposal & Deactivation[2]
Scientific Integrity Note: Improper disposal of amines is a frequent cause of lab accidents. Mixing amines with oxidizers (like Nitric Acid waste) can result in hypergolic ignition or explosion.
Disposal Protocol
-
Segregation: Collect in a dedicated container labeled "Basic Organic Waste" .
-
Prohibited: Do not mix with acidic waste streams (exothermic heat generation).
-
Prohibited: Do not mix with metal halides (potential for reaction).
-
-
Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if possible.
-
Spill Cleanup:
-
Absorb liquid spills with Vermiculite or Dry Sand .
-
Do not use paper towels or sawdust for large spills; organic amines can react with cellulose or trapped air to generate heat.
-
Pack absorbed material into a wide-mouth jar and label as hazardous waste.
-
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
PubChem. (2023). Compound Summary for Aminopyrrolidines (General Class Hazards). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
